Quinaldine
Descripción
This compound, also known as methylquinoline or quinate, belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene. This compound exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa).
This compound is a quinoline compound in which the quinoline skeleton is substituted at C-2 with a methyl group.
Structure
3D Structure
Propiedades
IUPAC Name |
2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQFGGVLNAIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62763-89-7 (hydrochloride), 655-76-5 (monosulfate) | |
| Record name | 2-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3040271 | |
| Record name | 2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index] | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinoline, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinaldine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Quinaldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinaldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
175 °F (NTP, 1992) | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00946 [mmHg] | |
| Record name | Quinaldine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91-63-4, 27601-00-9 | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027601009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG30M0M87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinaldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 °F (NTP, 1992), -1.5 °C | |
| Record name | QUINALDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7611 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinaldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Quinaldine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Reactivity of 2-Methylquinoline (B7769805)
Abstract
Quinaldine, systematically known as 2-methylquinoline, is a heterocyclic aromatic organic compound of significant interest in various scientific and industrial domains. As a derivative of quinoline (B57606), it serves as a versatile precursor in the synthesis of a wide array of functional molecules, including dyes, pharmaceuticals, and catalysts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and characteristic reactions of this compound. Detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and an exploration of its relevance in drug development, particularly in the context of antimalarial agents, are presented. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in chemical synthesis and drug discovery.
Chemical Structure and Identification
This compound is characterized by a quinoline core with a methyl group substituted at the C2 position. The IUPAC name for this compound is 2-methylquinoline.[1] Its chemical structure consists of a fused benzene (B151609) and pyridine (B92270) ring system.
DOT Script for this compound Chemical Structure
Caption: Chemical structure of this compound (2-methylquinoline).
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-Methylquinoline |
| Synonyms | This compound, Chinaldine, Khinaldin, α-Methylquinoline |
| CAS Number | 91-63-4[1] |
| Chemical Formula | C₁₀H₉N[2] |
| Molecular Weight | 143.19 g/mol [2] |
| SMILES | CC1=NC2=CC=CC=C2C=C1 |
| InChI | InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 |
Physicochemical Properties
This compound is a colorless oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[3][4] It is characterized by a distinct, quinoline-like odor. A comprehensive summary of its key physicochemical properties is provided in the tables below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless to yellowish oily liquid[3] |
| Melting Point | -2 °C[3] |
| Boiling Point | 248 °C at 760 mmHg[3] |
| Density | 1.058 g/cm³ at 25 °C[3] |
| pKa | 5.83 at 20 °C[3] |
| Flash Point | 79 °C (174 °F)[2] |
| Refractive Index (n²⁰/D) | 1.612[3] |
| Vapor Pressure | <0.1 hPa at 20 °C[3] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility |
| Water | Practically insoluble[3] |
| Chloroform | Soluble[3] |
| Ethanol (B145695) | Soluble[5] |
| Diethyl Ether | Soluble |
Spectroscopic Data
The structural characterization of this compound is typically achieved through various spectroscopic techniques. The key spectral data are summarized below.
Table 4: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.03 (d), 7.76 (d), 7.68 (t), 7.48 (t), 7.27 (d), 2.75 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.9, 147.5, 136.2, 129.3, 128.8, 127.3, 126.3, 125.5, 122.0, 25.4 |
| IR (neat) | ν (cm⁻¹): 3050, 2920, 1620, 1595, 1505, 1430, 830, 750 |
| UV-Vis (in Ethanol) | λmax (nm): 226, 278, 315 |
| Mass Spectrum (EI) | m/z (%): 143 (M+, 100), 142 (95), 115 (20), 89 (10) |
Synthesis of this compound
This compound can be synthesized through several established methods in organic chemistry. The most notable of these are the Doebner-von Miller reaction and the Skraup synthesis.
Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines and their derivatives. In the case of this compound, it involves the reaction of aniline (B41778) with crotonaldehyde (B89634) in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid, and an oxidizing agent.
DOT Script for Doebner-von Miller Synthesis Workflow
Caption: General workflow for the Doebner-von Miller synthesis of this compound.
Experimental Protocol: Doebner-von Miller Synthesis of this compound
-
Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, sodium hydroxide (B78521), dichloromethane (B109758), anhydrous sodium sulfate (B86663).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 equivalent) and concentrated hydrochloric acid (2.5 equivalents).
-
Heat the mixture to reflux.
-
Slowly add crotonaldehyde (1.2 equivalents) dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Skraup Synthesis
The Skraup synthesis is another classic method for quinoline synthesis. For this compound, this reaction involves heating aniline with crotonaldehyde (or a precursor that generates it in situ, like paraldehyde) in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide.[6] The reaction is highly exothermic and requires careful temperature control.
Experimental Protocol: Skraup Synthesis of this compound
-
Materials: Aniline, crotonaldehyde, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate (as a moderator).
-
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully place aniline (1.0 equivalent) and nitrobenzene (1.2 equivalents).
-
Add ferrous sulfate heptahydrate (a small amount as a moderator).
-
With vigorous stirring, slowly add concentrated sulfuric acid (3.0 equivalents) through the dropping funnel. The mixture will heat up.
-
Gently heat the mixture in an oil bath to initiate the reaction.
-
Once the reaction begins (indicated by a rapid increase in temperature), remove the external heating. The reaction is highly exothermic.
-
After the initial vigorous reaction subsides, add crotonaldehyde (1.1 equivalents) dropwise while maintaining a controlled reflux.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Isolate the crude this compound by steam distillation.
-
Separate the organic layer from the distillate and purify by vacuum distillation.
-
Reactivity of this compound
The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the presence of the activating methyl group at the C2 position.
Reactions of the Quinoline Ring
The quinoline ring in this compound can undergo electrophilic aromatic substitution. Due to the deactivating effect of the pyridine ring, these reactions typically occur on the benzene ring, primarily at positions 5 and 8.
Reactions of the Methyl Group
The methyl group at the C2 position is particularly reactive due to the adjacent electron-withdrawing nitrogen atom, which acidifies the methyl protons. This allows for a variety of condensation reactions.
-
Condensation with Aldehydes: The methyl group readily condenses with aldehydes, such as benzaldehyde (B42025), in the presence of a catalyst (e.g., zinc chloride or acetic anhydride) to form styrylquinolines.[7][8]
Experimental Protocol: Condensation of this compound with Benzaldehyde
-
Materials: this compound, benzaldehyde, zinc chloride (anhydrous).
-
Procedure:
-
In a round-bottom flask, mix this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of anhydrous zinc chloride.
-
Heat the mixture in an oil bath at 150-160 °C for 4-6 hours.
-
Cool the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane.
-
Wash the organic solution with an aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 2-styrylquinoline.
-
-
Oxidation: The methyl group can be oxidized to a carboxylic acid group, yielding quinaldic acid (quinoline-2-carboxylic acid). Common oxidizing agents for this transformation include selenium dioxide or potassium permanganate.
This compound in Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. This compound itself and its derivatives are important intermediates in the synthesis of various pharmaceuticals, most notably antimalarial drugs.
Role in Antimalarial Drugs
Many potent antimalarial drugs, such as chloroquine (B1663885) and mefloquine, are based on the quinoline core. While this compound is not the direct core of these specific drugs, its derivatives have been extensively studied for antimalarial activity. The mechanism of action of many quinoline-based antimalarials involves the disruption of the parasite's heme detoxification pathway.
Heme Detoxification Pathway in Plasmodium falciparum
The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline pigment called hemozoin, which is sequestered in the parasite's digestive vacuole.
Quinoline-based antimalarials are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization of heme. The buildup of toxic free heme leads to oxidative stress and parasite death.
DOT Script for Heme Detoxification and Quinoline Inhibition Pathway
Caption: Simplified signaling pathway of heme detoxification in Plasmodium falciparum and its inhibition by quinoline-based drugs.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep containers tightly closed and protected from light.[3]
-
Disposal: Dispose of this compound waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a fundamentally important heterocyclic compound with a rich chemistry and a significant role in the development of dyes and pharmaceuticals. Its straightforward synthesis and the reactivity of its methyl group make it a valuable building block for more complex molecular architectures. The continued exploration of this compound and its derivatives holds promise for the discovery of new therapeutic agents and functional materials. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, serving as a foundational resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 91-63-4 [m.chemicalbook.com]
- 4. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Synthesis of Quinaldine from Aniline and Acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of quinaldine (2-methylquinoline) from aniline (B41778) and acetaldehyde (B116499), primarily through the Doebner-von Miller reaction. This synthesis is a cornerstone in the preparation of quinoline (B57606) derivatives, which are pivotal scaffolds in medicinal chemistry and materials science. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data for the synthesis and characterization of this compound.
Introduction
This compound, or 2-methylquinoline, is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N. It serves as a versatile precursor in the manufacturing of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] The most common and historically significant method for its synthesis is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[3][4] In the case of this compound synthesis from aniline and acetaldehyde, the α,β-unsaturated carbonyl, crotonaldehyde (B89634), is typically formed in situ from the acid-catalyzed self-condensation of acetaldehyde.[5]
Reaction Mechanism: The Doebner-von Miller Synthesis
The Doebner-von Miller reaction is an acid-catalyzed process. While the exact mechanism has been a subject of discussion, a widely accepted pathway involves the following key steps:[3]
-
Aldol (B89426) Condensation: Two molecules of acetaldehyde undergo an acid-catalyzed aldol condensation to form crotonaldehyde.
-
Michael Addition: Aniline undergoes a conjugate (Michael) addition to crotonaldehyde to form a β-anilino aldehyde.
-
Cyclization and Dehydration: The β-anilino aldehyde then cyclizes, followed by dehydration to form 1,2-dihydrothis compound.
-
Oxidation: The 1,2-dihydrothis compound is subsequently oxidized to the aromatic this compound. An oxidizing agent, such as nitrobenzene, can be used, or in some cases, the Schiff base of aniline and crotonaldehyde can act as the oxidant.[6][7]
The following diagram illustrates the logical flow of the Doebner-von Miller reaction for the synthesis of this compound.
Caption: Logical workflow of the Doebner-von Miller synthesis of this compound.
Quantitative Data
Physical and Chemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 91-63-4 | [1][2] |
| Molecular Formula | C₁₀H₉N | [1][2] |
| Molecular Weight | 143.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oily liquid | [1][8] |
| Melting Point | -2 °C | [1][8] |
| Boiling Point | 248 °C | [1][8] |
| Density | 1.058 g/mL at 25 °C | [1][8] |
| Refractive Index (n²⁰/D) | 1.612 | [1][8] |
| Flash Point | 79 °C (175 °F) | [2][8] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform (B151607) | [1][2] |
Spectroscopic Data for this compound
The structural elucidation of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Spectroscopy | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Chemical shifts (δ) in CDCl₃ typically show a singlet for the methyl group around 2.7 ppm and aromatic protons in the range of 7.2-8.1 ppm. | [9] |
| ¹³C NMR | In CDCl₃, the methyl carbon appears around 25 ppm, with aromatic carbons resonating between approximately 122 and 158 ppm. | [8] |
| Infrared (IR) | Characteristic peaks include C-H stretching of the methyl group and aromatic ring, and C=C and C=N stretching vibrations of the quinoline core. | [8] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 143. | [8] |
Experimental Protocols
Two representative experimental protocols for the synthesis of this compound are provided below. The first is a classic Doebner-von Miller synthesis, and the second is a more contemporary microwave-assisted method.
Classical Doebner-von Miller Synthesis
This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.[5][7]
Reagents and Materials:
-
Aniline
-
Acetaldehyde (concentrated aqueous solution, e.g., 75%)
-
Concentrated Hydrochloric Acid
-
Zinc Chloride
-
Sodium Hydroxide (B78521) (for workup)
-
Organic solvent for extraction (e.g., chloroform or dichloromethane)
-
Ice
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Aniline Hydrochloride: In a round-bottom flask cooled in an ice-water bath, slowly add concentrated hydrochloric acid to aniline with continuous stirring to prepare the aniline hydrochloride mixture.
-
Addition of Acetaldehyde: To the well-stirred and cooled aniline hydrochloride mixture, slowly add a concentrated aqueous solution of acetaldehyde. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stand for approximately 30 minutes.
-
Reaction: Add zinc chloride to the reaction mixture and equip the flask with a reflux condenser. Gently heat the solution. An exothermic reaction should commence. Control the heating to maintain a steady reflux.[5] The reaction can be vigorous, so careful heating is crucial.[5] Continue heating under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup and Isolation: After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The this compound, which is steam-volatile, can then be isolated by steam distillation.[5]
-
Purification: The collected distillate will contain this compound as an oil. The organic layer is separated, and the aqueous layer can be extracted with an organic solvent like chloroform to recover dissolved product.[5] The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation, preferably under vacuum.[6]
Microwave-Assisted Synthesis
This method offers the advantages of shorter reaction times and potentially higher yields.
Reagents and Materials:
-
Aniline
-
Acetaldehyde
-
Neutral alumina (B75360) impregnated with hydrochloric acid
-
Microwave reactor
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Chromatography column
Procedure:
-
Reaction Setup: In an open glass container suitable for microwave synthesis, mix aniline and acetaldehyde. Add alumina impregnated with concentrated hydrochloric acid.
-
Microwave Irradiation: Place the reaction vessel in a microwave oven and irradiate at a suitable power (e.g., 600 W) for a short duration (e.g., 7 minutes).
-
Workup and Purification: Upon completion of the reaction (monitored by TLC), the product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent. Evaporation of the solvent yields pure this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Safety Precautions
The synthesis of this compound involves the use of hazardous chemicals and requires appropriate safety measures.
-
Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetaldehyde: Acetaldehyde is flammable and an irritant. It should be handled in a fume hood.
-
Concentrated Acids: Strong acids like hydrochloric acid are corrosive and can cause severe burns.[10] Handle with extreme care, using appropriate PPE.
-
Reaction Conditions: The Doebner-von Miller reaction can be exothermic and vigorous.[5] Proper temperature control is essential to avoid uncontrolled reactions.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
A thorough risk assessment should be conducted before performing any of the described procedures.[11]
Conclusion
The Doebner-von Miller reaction remains a robust and widely used method for the synthesis of this compound from aniline and acetaldehyde. This technical guide has provided a comprehensive overview of the reaction mechanism, detailed experimental protocols for both classical and microwave-assisted synthesis, and essential quantitative data for the characterization of the final product. By following the outlined procedures and adhering to strict safety protocols, researchers can effectively synthesize this compound for its various applications in drug development and chemical research.
References
- 1. This compound CAS#: 91-63-4 [m.chemicalbook.com]
- 2. chemicalland21.com [chemicalland21.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. US1752492A - Process of making this compound - Google Patents [patents.google.com]
- 7. CXLVII.—The Doebner-Miller this compound synthesis - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound(91-63-4) 1H NMR spectrum [chemicalbook.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. orgsyn.org [orgsyn.org]
Spectroscopic Analysis of Quinaldine: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for quinaldine (2-methylquinoline), a heterocyclic aromatic organic compound. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental methodologies.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectral Data of this compound
Solvent: CDCl₃, Reference: TMS
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.03 | d | 1H | H-4 |
| 7.76 | d | 1H | H-8 |
| 7.68 | t | 1H | H-5 |
| 7.48 | t | 1H | H-7 |
| 7.27 | d | 1H | H-3 |
| 2.75 | s | 3H | -CH₃ |
Data sourced from ChemicalBook.[1]
¹³C NMR Spectral Data of this compound
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| 158.9 | C-2 |
| 147.6 | C-8a |
| 136.2 | C-4 |
| 129.3 | C-7 |
| 128.6 | C-5 |
| 127.4 | C-4a |
| 126.3 | C-8 |
| 125.5 | C-6 |
| 122.0 | C-3 |
| 25.2 | -CH₃ |
Note: Specific assignments may vary slightly between different sources. Data is a representative compilation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1620-1580 | Strong | C=C and C=N ring stretching |
| 1500-1400 | Medium-Strong | Aromatic ring vibrations |
| 820-750 | Strong | C-H out-of-plane bending |
Note: The IR spectrum of this compound is available on the NIST WebBook.[2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Mass Spectral Data of this compound (Electron Ionization)
| m/z | Relative Abundance (%) | Assignment |
| 143 | 100 | [M]⁺ (Molecular Ion) |
| 142 | 95 | [M-H]⁺ |
| 115 | 20 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |
| 89 | 10 | Further fragmentation |
| 77 | 5 | Phenyl cation |
Data sourced from NIST WebBook and ChemicalBook.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and experimental conditions.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[4]
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[5]
-
Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]
-
Tune the probe to the appropriate nucleus (¹H or ¹³C).[3]
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the NMR spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid) :
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture.
-
Place one to two drops of liquid this compound onto the center of one salt plate.[6]
-
Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[6]
-
-
Data Acquisition :
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with known functional group frequencies.[7]
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction :
-
Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.[8]
-
-
Ionization :
-
Mass Analysis :
-
Detection :
-
The separated ions are detected by an electron multiplier or a similar detector, which records the abundance of each ion at a specific m/z value.[9]
-
-
Data Presentation :
-
The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is designated as the base peak and is assigned a relative abundance of 100%.[9]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Proposed mass spectral fragmentation pathway of this compound.
References
- 1. This compound(91-63-4) 1H NMR [m.chemicalbook.com]
- 2. Quinoline, 2-methyl- [webbook.nist.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. webassign.net [webassign.net]
- 7. Experimental Design [web.mit.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Quinaldine Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of quinaldine (2-methylquinoline) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, dye manufacturing, and as a chemical intermediate. This document presents available quantitative solubility data, details common experimental protocols for solubility determination, and illustrates a typical experimental workflow.
Due to a scarcity of publicly available quantitative solubility data for unsubstituted this compound, this guide presents data for a closely related derivative, 6-bromo-2-methylquinoline (B1268081). This data provides valuable insight into the expected solubility behavior of this compound in a range of common organic solvents.
Quantitative Solubility Data
The following tables summarize the mole fraction solubility of 6-bromo-2-methylquinoline in several organic solvents at various temperatures. This data is derived from experimental studies using the isothermal saturation method.[1]
Table 1: Mole Fraction Solubility of 6-Bromo-2-methylquinoline in Pure Solvents [1]
| Temperature (K) | Methanol (x10⁻⁴) | Ethanol (x10⁻³) | n-Propanol (x10⁻³) | Isopropanol (x10⁻³) | Ethyl Acetate (x10⁻²) | Toluene (x10⁻²) | Acetone (x10⁻²) | Acetonitrile (x10⁻²) | DMF (x10⁻²) | Water (x10⁻⁵) |
| 278.15 | 2.119 | 0.899 | 2.108 | 1.881 | 0.689 | 0.764 | 0.636 | 0.582 | 0.511 | 0.665 |
| 283.15 | 2.643 | 1.147 | 2.695 | 2.405 | 0.881 | 0.977 | 0.813 | 0.744 | 0.653 | 0.850 |
| 288.15 | 3.297 | 1.465 | 3.447 | 3.075 | 1.126 | 1.249 | 1.039 | 0.951 | 0.835 | 1.087 |
| 293.15 | 4.112 | 1.872 | 4.409 | 3.932 | 1.440 | 1.597 | 1.328 | 1.216 | 1.067 | 1.390 |
| 298.15 | 5.129 | 2.392 | 5.639 | 5.028 | 1.841 | 2.042 | 1.698 | 1.554 | 1.364 | 1.777 |
| 303.15 | 6.397 | 3.057 | 7.212 | 6.429 | 2.353 | 2.611 | 2.171 | 1.987 | 1.744 | 2.272 |
| 308.15 | 7.978 | 3.809 | 9.222 | 8.220 | 3.008 | 3.339 | 2.775 | 2.540 | 2.229 | 2.905 |
| 313.15 | 9.950 | 4.743 | 11.790 | 10.510 | 3.845 | 4.270 | 3.548 | 3.247 | 2.850 | 3.714 |
| 318.15 | 12.400 | 5.909 | 15.070 | 13.430 | 4.916 | 5.460 | 4.536 | 4.152 | 3.643 | 4.749 |
| 323.15 | 15.460 | 7.362 | 19.270 | 17.170 | 6.285 | 6.981 | 5.799 | 5.309 | 4.658 | 6.072 |
Note: The solubility of unsubstituted this compound is qualitatively described as "soluble" in chloroform (B151607) and diethyl ether and "practically insoluble" or "slightly soluble" in water.[2][3]
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections detail common methodologies for obtaining quantitative solubility data.
Isothermal Saturation (Shake-Flask) Method
This is a widely accepted method for determining the equilibrium solubility of a solid compound in a solvent.[1]
-
Preparation of Saturated Solution: An excess amount of the solid solute (e.g., this compound) is added to a known volume of the organic solvent in a sealed container, such as a vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The container is agitated at a constant temperature using a shaker bath or magnetic stirrer. The agitation period is typically 24 to 48 hours to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Separation of Undissolved Solute: After equilibration, the solution is allowed to stand to allow the excess solid to settle. The supernatant is then carefully separated from the solid phase. This is commonly achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any remaining solid particles.
-
Quantification of Solute Concentration: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique.
Analytical Techniques for Concentration Measurement
1. Gravimetric Analysis
This method involves the evaporation of the solvent to determine the mass of the dissolved solute.[4][5]
-
A precisely measured volume or mass of the saturated filtrate is transferred to a pre-weighed container.
-
The solvent is carefully evaporated under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute) until a constant weight of the dried residue is obtained.
-
The solubility is calculated from the mass of the residue and the initial volume or mass of the solution.
2. UV-Visible (UV-Vis) Spectroscopy
This technique is suitable for compounds that absorb ultraviolet or visible light and can be used for quantitative analysis based on the Beer-Lambert law.[6]
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax.
-
Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The saturated filtrate is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted sample is measured at the λmax.
-
Concentration Calculation: The concentration of the solute in the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the experimental determination of solubility using the isothermal saturation method followed by analytical quantification.
Caption: General workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Thermochemical Properties of Quinaldine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of quinaldine (2-methylquinoline), a crucial heterocyclic compound with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its thermodynamic characteristics is paramount for process optimization, safety assessments, and the development of novel applications. This document compiles and presents key quantitative data, details the experimental protocols for their determination, and illustrates the logical workflow of thermochemical characterization.
Core Thermochemical Data
The thermochemical properties of this compound have been experimentally determined through various calorimetric and analytical techniques. The following tables summarize the key quantitative data for the standard state (298.15 K and 0.1 MPa, unless otherwise specified).
| Property | Symbol | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | 159.1 ± 3.1 | kJ·mol⁻¹ | |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | 97.9 ± 3.3 | kJ·mol⁻¹ | [1] |
| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°(l) | -5108.5 ± 3.2 | kJ·mol⁻¹ | [1] |
| Standard Molar Entropy (liquid) | S°(l) | 232.12 ± 0.2 | J·K⁻¹·mol⁻¹ | [1] |
| Molar Heat Capacity (liquid) | Cp,m(l) | 205.4 | J·K⁻¹·mol⁻¹ | [1] |
Vapor Pressure of this compound
The vapor pressure of this compound as a function of temperature is critical for distillation and vapor-phase reaction modeling. Experimental data has been fitted to the Antoine equation:
log₁₀(P) = A − (B / (T + C)) where P is the vapor pressure in bar and T is the temperature in Kelvin.
| Temperature Range (K) | A | B | C | Reference |
| 451.5 - 521.01 | 4.16054 | 1741.613 | -101.681 | [2] |
| 348.5 - 519.7 | 4.63788 | 2026.41 | -80.159 | [2] |
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) varies with temperature.
| Temperature (K) | Enthalpy of Vaporization (kJ·mol⁻¹) | Reference |
| 320 | 61.0 ± 0.1 | [2] |
| 360 | 58.2 ± 0.1 | [2] |
| 400 | 55.6 ± 0.1 | [2] |
| 440 | 53.0 ± 0.1 | [2] |
| 480 | 50.4 ± 0.1 | [2] |
| 520 | 47.7 ± 0.2 | [2] |
Experimental Protocols
The determination of the thermochemical properties of this compound relies on precise and well-established experimental techniques. The following sections detail the methodologies employed in the acquisition of the data presented above.
Oxygen Bomb Calorimetry (for Enthalpy of Combustion)
The standard molar enthalpy of combustion of liquid this compound is determined using a high-precision oxygen bomb calorimeter.
Apparatus:
-
A constant-volume combustion bomb, typically made of stainless steel with a platinum lining to resist corrosion.
-
A platinum crucible to hold the sample.
-
A cotton fuse and a platinum ignition wire.
-
A water bath (calorimeter jacket) with a high-precision thermometer (e.g., a quartz crystal thermometer) and a stirrer.
-
An oxygen source for pressurizing the bomb.
Procedure:
-
A precisely weighed sample of high-purity this compound (typically encapsulated in a gelatin capsule or polyethylene (B3416737) ampoule) is placed in the platinum crucible.
-
A cotton fuse is attached to the ignition wire, with its end in contact with the sample.
-
The bomb is assembled, sealed, and purged of air before being pressurized with pure oxygen to approximately 3 MPa.
-
The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature change.
-
After the reaction, the bomb is depressurized, and the liquid phase is analyzed for nitric acid and other potential side products to apply necessary corrections.
Data Analysis: The energy of combustion at constant volume (ΔcU) is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are applied for the ignition energy and the formation of nitric acid. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the relationship ΔH = ΔU + Δ(pV).
Adiabatic Heat Capacity Calorimetry (for Heat Capacity and Entropy)
The heat capacity of this compound as a function of temperature is measured using an adiabatic heat capacity calorimeter.
Apparatus:
-
A sample vessel (calorimeter) made of a highly conductive material (e.g., gold-plated copper).
-
A platinum resistance thermometer and a heater integrated into the sample vessel.
-
An adiabatic shield surrounding the sample vessel, with its temperature controlled to match that of the vessel, minimizing heat exchange with the surroundings.
-
A high-vacuum system to evacuate the space between the sample vessel and the shield.
Procedure:
-
A known mass of this compound is hermetically sealed in the sample vessel.
-
The calorimeter is cooled to the starting temperature (e.g., near liquid nitrogen temperature).
-
A series of energy pulses are supplied to the heater, and the resulting temperature increase of the sample is precisely measured.
-
The temperature of the adiabatic shield is continuously adjusted to remain at the same temperature as the sample vessel, ensuring near-zero heat leak.
-
This process is repeated over the desired temperature range.
Data Analysis: The heat capacity (Cp) is calculated from the amount of electrical energy supplied and the measured temperature rise for each data point. The standard molar entropy (S°) at a given temperature is then determined by integrating the heat capacity data from 0 K, using the third law of thermodynamics.
Ebulliometry and Manometry (for Vapor Pressure)
Vapor pressure is determined using a combination of comparative ebulliometry and inclined-piston gauge manometry.
Apparatus:
-
A comparative ebulliometer, which allows for the simultaneous boiling of the sample and a reference substance (e.g., water) under the same pressure.
-
An inclined-piston gauge, a high-precision pressure measurement device.
-
A system for controlling and measuring the pressure.
Procedure:
-
The ebulliometer is filled with the this compound sample and the reference substance in their respective boilers.
-
The system pressure is set to a desired value using the pressure control system.
-
The liquids are heated to their boiling points.
-
The boiling temperatures of both the sample and the reference substance are measured simultaneously at the established pressure.
-
The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data points.
Data Analysis: The vapor pressure of the sample is determined from the known vapor pressure of the reference substance at its measured boiling temperature. The collected data are then fitted to a suitable vapor pressure equation, such as the Antoine equation.
Logical Workflow for Thermochemical Property Determination
The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of the key thermochemical properties of a substance like this compound.
This guide provides a foundational understanding of the thermochemical properties of this compound, essential for its effective and safe use in research and industrial applications. The presented data and methodologies are based on rigorous experimental studies, ensuring their reliability for scientific and engineering calculations.
References
The Natural Occurrence of Quinaldine and Related Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of quinaldine (2-methylquinoline) and its parent compound, quinoline (B57606), in plant and animal species. It details their biosynthesis, presents available quantitative data, and outlines detailed experimental protocols for their detection and analysis. This document is intended to serve as a foundational resource for professionals in research, natural product chemistry, and drug development.
Introduction to this compound
This compound, systematically known as 2-methylquinoline (B7769805), is a heterocyclic aromatic organic compound derived from quinoline by the addition of a methyl group.[1] Quinoline alkaloids, the broader class to which this compound belongs, are found in various plants, animals, and microorganisms and are known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] While this compound itself is used in the synthesis of dyes, pharmaceuticals, and as a fish anesthetic, its direct natural occurrence is sparsely documented compared to other quinoline alkaloids.[1] This guide consolidates the available scientific literature on its presence in biological systems.
Natural Occurrence and Quantitative Data
The natural production of this compound and its parent compound, quinoline, has been confirmed in specific animal species. While quinoline alkaloids are prevalent in certain plant families, specific quantitative data for this compound remains elusive in the botanical realm.
Occurrence in Animals
The most definitive evidence of natural quinoline production comes from the animal kingdom, particularly within insects as a defensive mechanism.
-
Peruvian Stick Insect (Oreophoetes peruana): Adults and nymphs of this phasmid species possess a pair of thoracic glands that, when disturbed, discharge a malodorous fluid.[5][6] Gas chromatography-mass spectrometry (GC-MS) analysis revealed that this defensive secretion contains a single volatile component: quinoline .[5][7] The secretion is described as a fine emulsion, and quantitative analysis determined that quinoline comprises a significant portion of this mixture by mass.[8]
-
Greyhound (Canis lupus familiaris): this compound has been identified in the urine of greyhounds.[2] However, it is not directly excreted. The primary metabolite of tryptophan metabolism found in fresh urine is 2-aminomethylquinoline.[2][5] this compound, along with 2-hydroxymethylquinoline, is subsequently formed as the urine decays.[2][5] This represents an indirect, yet natural, formation in an animal-derived biological matrix.
Table 1: Quantitative Data on Quinoline Occurrence in Animals
| Compound | Species | Source | Concentration / Amount | Method of Analysis | Reference(s) |
| Quinoline | Oreophoetes peruana | Defensive Secretion | 7% by mass of aqueous emulsion | GC-MS | [8] |
Occurrence in Plants
-
Galipea officinalis (Angostura): The trunk bark of this tree is a rich source of quinoline and tetrahydroquinoline alkaloids, which have been studied for their anti-malarial properties.[2][9] Detailed GC-MS analyses have identified numerous alkaloids, but this compound is not listed as a major or minor component in these studies.[2][4]
-
Ruta graveolens (Common Rue): The essential oil of this plant contains a variety of compounds, with 2-ketones being predominant.[5] Although it belongs to a family known for quinoline alkaloid production, detailed analyses of its essential oil do not report the presence of this compound.[5][10]
-
Camellia sinensis (Tea Plant): Some databases have reported the presence of 2-methylquinoline in Camellia sinensis.[11] However, extensive quantitative studies on the chemical composition of tea leaves, focusing on catechins, caffeine, and other polyphenols, do not mention or quantify this compound.[12]
This lack of quantitative data suggests that if this compound is present in these or other plants, it is likely a trace component of their volatile or alkaloidal profile.
Biosynthesis of Quinoline
Isotopic labeling studies have elucidated the biosynthetic pathway of quinoline in the Peruvian stick insect, Oreophoetes peruana, confirming its origin from the amino acid L-tryptophan.
The key transformations in this pathway are:
-
The indole (B1671886) ring of tryptophan serves as the foundational structure for the quinoline molecule.
-
The α-carbon (C2) of the tryptophan side chain is incorporated and becomes the C2 atom of the quinoline ring.[3][4][13]
-
The indole nitrogen atom from tryptophan is retained as the nitrogen atom in the quinoline ring.[3][4]
-
The α-amino group of the tryptophan side chain is eliminated during the process.[3][4]
-
The 2'-CH moiety of the indole ring is removed to facilitate the formation of the final quinoline structure.[3][4][6]
This pathway shares similarities with the kynurenine (B1673888) pathway of tryptophan metabolism, which is known to produce other quinoline-related compounds like kynurenic acid and quinolinic acid in various organisms.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Identification of the alkaloids of Galipea officinalis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids from Galipea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential allelochemicals from the essential oil of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. agilent.com [agilent.com]
- 8. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exposure assessment of polycyclic aromatic hydrocarbons in refined coal tar sealant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Toxicological Profile of Quinaldine and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of quinaldine (2-methylquinoline) and its various derivatives. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and visualizes associated signaling pathways to facilitate a deeper understanding of the structure-toxicity relationships within this class of compounds.
Acute Toxicity
The acute toxicity of this compound and its derivatives has been evaluated in various animal models, primarily focusing on lethality (LD50), as well as dermal and ocular irritation.
Lethal Dose (LD50)
This compound exhibits moderate acute toxicity following oral and dermal administration. The oral LD50 in rats is reported to be 1230 mg/kg.[1][2][3][4][5][6][7] The dermal LD50 in rabbits is 1978 mg/kg (converted from 1870 µL/kg).[8][9] Several derivatives of this compound have also been assessed for their acute toxicity. For instance, 2-methyl-8-hydroxyquinoline has an oral LD50 in rats of 2125-2250 mg/kg.
Table 1: Acute Oral and Dermal Toxicity Data for this compound and Its Derivatives
| Compound | Test Species | Route of Administration | LD50 | Reference(s) |
| This compound (2-Methylquinoline) | Rat | Oral | 1230 mg/kg | [1][2][3][4][5][6][7] |
| This compound (2-Methylquinoline) | Rabbit | Dermal | 1978 mg/kg | [8][9] |
| 2-Methyl-8-hydroxyquinoline | Rat | Oral | 2125-2250 mg/kg | |
| 8-Nitroquinoline (B147351) | - | - | Harmful if swallowed, in contact with skin, or if inhaled | [6] |
| 5-Nitroquinoline | - | - | Harmful if swallowed, in contact with skin, or if inhaled | [10] |
Skin and Eye Irritation
This compound is reported to be a strong irritant to mucous membranes and can cause skin and eye irritation.[8][11] In rabbits, it has been shown to cause mild skin irritation after 24 hours of exposure.[2][6]
Genotoxicity and Mutagenicity
The genotoxic potential of this compound and its derivatives has been investigated using both in vitro and in vivo assays.
Ames Test
This compound has been reported to be mutagenic for bacteria and/or yeast.[8] Specifically, it has shown positive results in the Ames test with Salmonella typhimurium strain TA100 in the presence of metabolic activation.[3] Studies on quinoline (B57606), the parent compound, also show mutagenic activity in S. typhimurium TA100 with metabolic activation.[11] The mutagenicity of quinoline derivatives is influenced by the nature and position of substituents. For example, 6-nitroquinoline (B147349), 8-nitroquinoline, 6-methylquinoline, and 8-hydroxyquinoline (B1678124) are mutagenic in the Ames test.[12]
In Vivo Genotoxicity
In vivo studies on quinoline have shown positive results in a bone marrow micronucleus assay in mice.[3] However, no in vivo genotoxicity data are available for 2-methylquinoline (B7769805) (this compound) itself.[3] Studies on other quinoline derivatives, such as 8-hydroxyquinoline, did not show a measurable effect on chromosome aberrations or sister chromatid exchanges in mouse marrow cells.[1] In contrast, 4-nitroquinoline-1-oxide, a potent mutagenic and carcinogenic quinoline derivative, is a strong inducer of both chromosome aberrations and sister chromatid exchanges.[1]
Table 2: Genotoxicity of this compound and Its Derivatives
| Compound | Test System | Result | Reference(s) |
| This compound (2-Methylquinoline) | Ames Test (S. typhimurium TA100, with S9) | Positive | [3] |
| This compound (2-Methylquinoline) | Mutagenic for bacteria and/or yeast | Positive | [8] |
| Quinoline | Ames Test (S. typhimurium TA100, with S9) | Positive | [11] |
| Quinoline | In vivo mouse bone marrow micronucleus assay | Positive | [3] |
| 6-Nitroquinoline | Ames Test | Mutagenic | [12] |
| 8-Nitroquinoline | Ames Test | Mutagenic | [12] |
| 6-Methylquinoline | Ames Test | Mutagenic | [12] |
| 8-Hydroxyquinoline | Ames Test | Mutagenic | [12] |
| 8-Hydroxyquinoline | In vivo mouse marrow cells (chromosome aberrations, SCE) | Negative | [1] |
| 4-Nitroquinoline-1-oxide | In vivo mouse marrow cells (chromosome aberrations, SCE) | Positive | [1] |
| Dichloroquinoline | Mutagenicity in S. typhimurium TA98 and TA100 | Positive | [7] |
Carcinogenicity
While specific carcinogenicity data for this compound is limited, studies on its parent compound, quinoline, and other derivatives provide valuable insights. Quinoline is classified as a Category 2 carcinogenic substance and is a known hepatocarcinogen in rats and mice.[3][13]
Long-term studies on quinoline derivatives have shown varied carcinogenic potential. For instance, 8-nitroquinoline induced forestomach tumors in both male and female rats.[12] In contrast, 6-nitroquinoline only induced focal hyperplasia of the forestomach.[12] This highlights the significant role of substituent position in determining the carcinogenic outcome.
Table 3: Carcinogenicity of Quinoline Derivatives
| Compound | Test Species | Target Organ(s) | Finding | Reference(s) |
| Quinoline | Rat, Mouse | Liver | Hepatocellular adenomas and carcinomas, hemangiosarcomas | [13] |
| 8-Nitroquinoline | Rat | Forestomach | Squamous cell papillomas and carcinomas | [12] |
| 6-Nitroquinoline | Rat | Forestomach | Focal hyperplasia | [12] |
Metabolism
The metabolism of this compound and its derivatives is a key factor in their toxicological profile, often leading to the formation of reactive metabolites. In rabbits, subcutaneously injected this compound is metabolized to 2-hydroxythis compound, 6-hydroxythis compound, and quinaldic acid, which are then excreted in the urine.[1] However, when administered orally to rabbits, this compound can be excreted unchanged.[1] The metabolism of quinoline 3-carboxamide derivatives has been shown to be mediated by cytochrome P450 enzymes, leading to hydroxylated and dealkylated metabolites.[2]
Molecular Toxicology and Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of this compound and its derivatives, with a focus on their impact on key cellular signaling pathways.
Apoptosis and Cell Cycle Arrest
Several quinoline and quinolone derivatives have been shown to induce apoptosis in cancer cells.[8] This can occur through the activation of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[1] Some derivatives have been observed to cause cell cycle arrest, particularly in the S phase, by intercalating with DNA.[8]
p53 Signaling Pathway
Quinacrine, a quinoline derivative, has been shown to activate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[14] Quinaldic acid has also been found to induce changes in the expression of the p53 tumor suppressor protein.[15]
MAP Kinase (MAPK) Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[16][] Certain quinolinone and naphthyridinone derivatives have been identified as potent inhibitors of p38 MAP kinase, a key component of this pathway.[18]
Below are diagrams illustrating some of the key signaling pathways affected by this compound and its derivatives.
Caption: Apoptosis induction by this compound derivatives.
Caption: Activation of the p53 signaling pathway.
Caption: Modulation of the MAP Kinase signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key toxicological assays cited in this guide, based on OECD guidelines and common laboratory practices.
Acute Oral Toxicity (OECD 401/423)
The acute oral toxicity of a substance is typically determined using a limit test or a full study design.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.[19] Animals are acclimatized to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and humidity.[19] Food is withheld overnight before dosing, but water is available ad libitum.[15]
-
Dose Administration: The test substance is administered in a single dose by gavage.[15] The volume administered is typically based on the animal's body weight. For a limit test, a dose of 2000 mg/kg is often used.[15]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Caption: Workflow for an acute oral toxicity study.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
-
Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.[20][21]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats or hamsters, to detect mutagens that require metabolic activation.[20]
-
Procedure:
-
The tester strain, the test substance at various concentrations, and the S9 mix (if required) are combined in a test tube.
-
Molten top agar (B569324) is added to the tube, and the mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[22]
Caption: Workflow for the Ames test.
In Vitro Micronucleus Assay (OECD 487)
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical.
-
Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[23][24]
-
Treatment: Cells are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is often added to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.[23][25]
-
Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic examination of at least 2000 binucleated cells per concentration.[23] A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.
Caption: Workflow for the in vitro micronucleus assay.
Conclusion
The toxicological profile of this compound and its derivatives is complex and highly dependent on the specific chemical structure, including the nature and position of substituents on the quinoline ring. This compound itself exhibits moderate acute toxicity and is mutagenic in in vitro assays. Its parent compound, quinoline, is a known carcinogen. Various derivatives of this compound show a wide range of toxicological effects, from low toxicity to potent genotoxicity and carcinogenicity.
The molecular mechanisms underlying the toxicity of these compounds are beginning to be understood, with evidence pointing to the involvement of key signaling pathways such as those regulated by p53 and MAP kinases, as well as the induction of apoptosis. This in-depth technical guide provides a foundation for further research and risk assessment of this important class of heterocyclic compounds. A thorough understanding of their toxicological profiles is essential for the safe development and use of this compound-based pharmaceuticals and other chemical products.
References
- 1. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 6. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Genotoxicity studies of the reaction of chlorine or chlorine dioxide with L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carcinogenicities of quinoline derivatives in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinaldic acid induces changes in the expression of p53 tumor suppressor both on protein and gene level in colon cancer LS180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 18. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. criver.com [criver.com]
- 21. guidechem.com [guidechem.com]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. enamine.net [enamine.net]
- 24. bemsreports.org [bemsreports.org]
- 25. Micronucleus test - Wikipedia [en.wikipedia.org]
The Medicinal Chemistry of Quinaldine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinaldine scaffold, a methyl-substituted quinoline (B57606), is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has served as a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of this compound's role in medicinal chemistry, focusing on its synthesis, biological activities, and mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Core Biological Activities of this compound Derivatives
This compound and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The strategic functionalization of the this compound core allows for the fine-tuning of its biological profile, leading to the identification of potent and selective agents against various diseases.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular processes, and modulation of critical signaling pathways involved in cancer progression.
Antimicrobial Activity
The this compound framework is a key component in a number of antimicrobial agents. These compounds exert their effects by targeting essential bacterial and fungal processes, such as DNA replication, cell wall synthesis, and protein synthesis. The development of novel this compound-based antimicrobials is a critical area of research in the face of rising antimicrobial resistance.
Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines, thereby attenuating the inflammatory response. This makes them attractive candidates for the development of new treatments for a variety of inflammatory disorders.
Neuroprotective Activity
Emerging research has highlighted the neuroprotective potential of this compound derivatives. These compounds have been shown to protect neuronal cells from damage induced by oxidative stress, excitotoxicity, and other insults implicated in neurodegenerative diseases. Their ability to modulate multiple pathways involved in neuronal survival makes them promising leads for the development of therapies for conditions like Alzheimer's and Parkinson's disease.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |
| MCF-7 (Breast) | 5.21 | [1] | |
| 8-Hydroxyquinoline-5-sulfonamide 3c | C-32 (Melanoma) | Comparable to cisplatin | [2] |
| MDA-MB-231 (Breast) | Comparable to doxorubicin | [2] | |
| A549 (Lung) | Comparable to cisplatin | [2] | |
| Quinolone-2-one Derivative 6c | MRSA | 0.75 µg/mL | [3] |
| VRE | 0.75 µg/mL | [3] | |
| MRSE | 2.50 µg/mL | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| This compound Derivative 7a | 0.25 | 0.5 | - | 4 | 4 | [4] |
| This compound Derivative 16a | 2 | 2 | 1 | - | - | [4] |
| Quinoline-Sulfonamide Hybrid QBSC 4d | 19.04 x 10⁻⁵ | - | 609 x 10⁻⁵ | - | 19.04 x 10⁻⁵ | [5] |
| Quinoline-based Hydroxyimidazolium Hybrid 7b | 2 | - | - | - | - | [6][7] |
| Quinoline-based Hydroxyimidazolium Hybrid 7c/7d | - | - | - | - | 15.6 | [6][7] |
| Facilely Accessible Quinoline 6 | 1.5 | - | - | - | - | [8][9] |
| Facilely Accessible Quinoline 6 | - | - | - | - | - | [8][9] |
| (vs. C. difficile) | 1.0 |
Note: '-' indicates data not available.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
1. Skraup Synthesis [10][11][12][13]
The Skraup synthesis is a classic method for the preparation of quinolines and their derivatives.
-
Reaction: Aniline (B41778) or a substituted aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
-
General Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to the aniline with cooling.
-
To the resulting aniline sulfate, add glycerol and the oxidizing agent.
-
Heat the mixture gently to initiate the exothermic reaction. Once started, remove the external heat and allow the reaction to proceed.
-
After the initial vigorous reaction subsides, heat the mixture to complete the reaction.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Isolate the product by steam distillation or extraction with an organic solvent.
-
Purify the this compound derivative by distillation or recrystallization.
-
2. Doebner-von Miller Reaction [8][14][15][16][17]
This reaction provides a versatile route to substituted quinolines.
-
Reaction: An aniline is reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.
-
General Procedure:
-
Dissolve the aniline in an acidic solution (e.g., hydrochloric acid in ethanol).
-
Add the α,β-unsaturated carbonyl compound to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Biological Assays
1. MTT Assay for Anticancer Activity [2][18][19][20][21]
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Broth Microdilution Method for Antimicrobial Activity (MIC Determination) [6][22][23]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no drug) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.
-
3. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity [1][3][24][25][26]
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.
-
Procedure:
-
Administer the this compound derivative or a vehicle control to groups of rats.
-
After a specific pre-treatment time, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
4. In Vitro Neuroprotection Assay [5][27][28][29][30]
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.
-
Principle: Neuronal cells are exposed to a neurotoxin (e.g., H₂O₂, MPP⁺, or amyloid-beta peptides) in the presence or absence of the test compound. Cell viability is then assessed to determine the protective effect.
-
Procedure:
-
Culture neuronal cells (e.g., SH-SY5Y or PC12 cells) in a multi-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivative for a defined period.
-
Expose the cells to a neurotoxic agent.
-
After the incubation period, assess cell viability using an appropriate method, such as the MTT assay or LDH release assay.
-
Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with the neurotoxin alone.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective drugs.
Anticancer Signaling Pathways
This compound derivatives can interfere with multiple signaling pathways that are dysregulated in cancer.[31][32] A common mechanism involves the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.
Caption: this compound derivatives can inhibit cancer cell proliferation by targeting key nodes in the MAPK/ERK and PI3K/AKT signaling pathways and by inducing apoptosis.
Neuroprotective Signaling Pathways
The neuroprotective effects of this compound derivatives often involve the modulation of pathways related to oxidative stress and inflammation.[27][33][[“]] By enhancing the cellular antioxidant response and suppressing pro-inflammatory signaling, these compounds can protect neurons from damage.
Caption: this compound derivatives can exert neuroprotective effects by activating the Nrf2 antioxidant pathway and inhibiting NF-κB-mediated neuroinflammation.
Experimental Workflow for Drug Discovery
The discovery and development of novel this compound-based therapeutics follow a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery of new this compound-based drug candidates.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. synarchive.com [synarchive.com]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. consensus.app [consensus.app]
Electrochemical Behavior of Quinaldine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound with significant applications in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. Understanding its electrochemical behavior is crucial for developing novel synthetic pathways, elucidating reaction mechanisms, and for the development of electrochemical sensors. This technical guide provides a comprehensive overview of the electrochemical characteristics of this compound, focusing on its oxidation and reduction pathways, supported by quantitative data and detailed experimental protocols. The information presented herein is synthesized from studies on this compound, its derivatives, and its parent compound, quinoline (B57606), to provide a thorough understanding for researchers in drug development and related scientific fields.
Electrochemical Oxidation of this compound
The electrochemical oxidation of this compound, analogous to its parent compound quinoline, is believed to proceed via an initial electron transfer from the nitrogen-containing ring, which is susceptible to oxidation at an appropriate anode material. The presence of the electron-donating methyl group at the 2-position is expected to lower the oxidation potential of this compound compared to quinoline.
The proposed mechanism for the electrochemical oxidation of quinoline on an anode like β-PbO₂ involves initial hydroxylation by electro-generated hydroxyl radicals (•OH)[1]. This leads to the formation of hydroxylated intermediates, followed by ring cleavage to yield smaller organic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic nitrogen species like NO₃⁻[1]. A similar pathway can be postulated for this compound, with the methyl group potentially influencing the position of initial hydroxylation and the subsequent fragmentation pattern.
Proposed Oxidation Pathway
References
Quinaldine as a Precursor in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound with a rich history as a versatile precursor in the synthesis of a wide array of valuable molecules. Its unique chemical structure, featuring a reactive methyl group and an electron-deficient pyridine (B92270) ring fused to a benzene (B151609) ring, makes it a cornerstone in the production of dyes, indicators, and a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the preparation of dyes and pharmaceuticals, complete with detailed experimental protocols and a summary of key quantitative data.
Synthesis of this compound
The most common and historically significant method for synthesizing this compound is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[1][2][3] Specifically for this compound, aniline is reacted with crotonaldehyde (B89634) in the presence of an acid catalyst.[1]
Doebner-von Miller Reaction: An Experimental Protocol
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Nitrobenzene (as an oxidizing agent, optional but improves yield)
-
Sodium hydroxide (B78521) solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Toluene (B28343) (optional, for biphasic system)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline and concentrated hydrochloric acid is prepared.
-
The mixture is heated to reflux.
-
A solution of crotonaldehyde, optionally in a solvent like toluene to create a biphasic system and minimize polymerization, is added dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1][4]
-
After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is carefully neutralized with a concentrated sodium hydroxide solution until it is basic.
-
The product is extracted with an organic solvent such as dichloromethane.[4]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by distillation or column chromatography.[4]
This compound in the Synthesis of Dyes and Indicators
This compound is a fundamental building block for several classes of dyes, most notably the quinophthalone and cyanine (B1664457) dyes.
Quinoline (B57606) Yellow (Solvent Yellow 33)
Quinoline Yellow is a widely used yellow dye prepared by the condensation of this compound with phthalic anhydride (B1165640).[5] The initial product, 2-(2-quinolyl)-1,3-indandione, is a solvent-soluble dye (Solvent Yellow 33). Subsequent sulfonation yields the water-soluble form, Quinoline Yellow WS.[5]
This protocol is based on a patented method for the industrial production of the dye.[5]
Materials:
-
This compound
-
Phthalic anhydride
-
Zinc chloride (catalyst, optional)
-
Acetic acid (for purification)
Procedure:
-
A mixture of this compound (1.0 mol) and phthalic anhydride (1.2 mol) is placed in a reaction vessel equipped with a stirrer and a distillation setup.[5]
-
The mixture is heated gradually. The following heating profile is suggested: 20 minutes to 195 °C, 1 hour from 195 °C to 200 °C, another hour from 200 °C to 210 °C, and finally 2 hours from 210 °C to 220 °C.[5]
-
During the heating process, water formed in the reaction, mixed with some unreacted this compound, is distilled off (approximately 17-18 ml).[5]
-
After the reaction is complete, the molten mass is cooled to 100-120 °C.
-
The hot mass is then dissolved in boiling acetic acid (e.g., 2.0 L).[5]
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is then allowed to cool, which causes the quinophthalone product to precipitate.
-
The precipitated solid is collected by filtration, washed with acetic acid and then water, and dried at 50-60 °C.[5]
Pinacyanol
Pinacyanol (also known as this compound Blue) is a carbocyanine dye, historically important as a photographic sensitizer. It is synthesized from two molecules of a quinaldinium salt and a one-carbon linker, typically formaldehyde.[2] The first step is the quaternization of this compound to form a reactive salt.
Materials:
-
This compound
-
Iodoethane (B44018) (Ethyl iodide)
-
Ethanol (B145695) (or other suitable solvent)
Procedure:
-
This compound is dissolved in a suitable solvent such as ethanol in a round-bottom flask.
-
An equimolar amount of iodoethane is added to the solution.
-
The mixture is refluxed for several hours. The progress of the reaction can be monitored by the precipitation of the quaternary salt.
-
After cooling, the precipitated 1-ethyl-2-methylquinolinium (B372601) iodide is collected by filtration.
-
The product is washed with cold ethanol or ether and dried.
Materials:
-
1-Ethyl-2-methylquinolinium iodide
-
Formaldehyde solution (e.g., 37%)
-
Piperidine or other basic catalyst
-
Ethanol
-
Sodium chloride solution (for conversion to chloride salt)
Procedure:
-
1-Ethyl-2-methylquinolinium iodide is dissolved in ethanol in a reaction vessel.
-
A catalytic amount of a base, such as piperidine, is added.
-
Formaldehyde solution is added to the mixture.
-
The reaction mixture is heated, often under reflux, for a specific period. The solution typically develops a deep blue color as the dye is formed.
-
After the reaction is complete, the mixture is cooled. The crude pinacyanol iodide may precipitate.
-
To convert the iodide salt to the more common chloride salt, the crude product can be dissolved in a suitable solvent and treated with a saturated aqueous solution of sodium chloride.
-
The precipitated pinacyanol chloride is collected by filtration, washed with water, and dried.
This compound Red
This compound Red is a pH indicator that is synthesized by the condensation of 1-ethyl-2-methylquinolinium iodide with p-dimethylaminobenzaldehyde.[6]
This compound as a Precursor in Pharmaceutical Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[7][8][9][10] this compound serves as a key starting material for accessing this important pharmacophore. Many modern anticancer drugs are kinase inhibitors, and several quinoline-based compounds have been developed to target key signaling pathways involved in tumor growth and proliferation, such as those mediated by EGFR, VEGFR, and c-Met.[11][12][13]
Synthesis of a Quinoline-Based Anticancer Agent Precursor
The following is a representative, generalized protocol for the synthesis of a substituted 4-aminoquinoline (B48711), a common core in many kinase inhibitors, starting from a this compound derivative. This example illustrates the general synthetic strategy.
Step 1: Oxidation of this compound to Quinaldic Acid The methyl group of this compound can be oxidized to a carboxylic acid to provide a handle for further functionalization.
Materials:
-
This compound
-
Potassium permanganate (B83412) or other suitable oxidizing agent
-
Sulfuric acid (dilute)
-
Sodium bisulfite solution
Procedure:
-
This compound is suspended in water in a reaction flask.
-
A solution of potassium permanganate is added portion-wise while maintaining the temperature.
-
The reaction is stirred until the purple color of the permanganate disappears.
-
The mixture is then filtered to remove manganese dioxide.
-
The filtrate is acidified with dilute sulfuric acid to precipitate the quinaldic acid.
-
If necessary, excess oxidant can be quenched with a sodium bisulfite solution.
-
The precipitated quinaldic acid is collected by filtration, washed with cold water, and dried.
Step 2: Conversion to 4-Chloroquinoline (B167314) Derivative The quinaldic acid can be converted to a 4-chloroquinoline derivative, which is a key intermediate for introducing the amino side chain. This often involves several steps, including conversion to the corresponding 4-hydroxyquinoline.
Step 3: Synthesis of a 4-Aminoquinoline Derivative This protocol outlines the final step in creating the 4-aminoquinoline core.
Materials:
-
A 4-chloroquinoline derivative (synthesized from quinaldic acid)
-
An appropriate amine (e.g., a substituted aniline or an aliphatic amine)
-
A suitable solvent (e.g., ethanol, isopropanol, or N-methyl-2-pyrrolidone)
-
A base (e.g., potassium carbonate or triethylamine, optional)
Procedure:
-
The 4-chloroquinoline derivative and the desired amine are dissolved in a suitable solvent in a reaction vessel.
-
The mixture is heated, often to reflux, for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, and the product may precipitate.
-
Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the final 4-aminoquinoline compound.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the reactions and compounds discussed.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 91-63-4 | |
| Molecular Formula | C₁₀H₉N | |
| Molar Mass | 143.19 g/mol | |
| Appearance | Colorless to yellowish oily liquid | |
| Density | 1.058 g/cm³ | |
| Melting Point | -2 °C | |
| Boiling Point | 248 °C |
Table 2: Reaction Conditions and Yields for Selected Syntheses
| Reaction | Key Reactants | Catalyst/Reagents | Temperature (°C) | Duration | Typical Yield | Reference(s) |
| Doebner-von Miller Synthesis of this compound | Aniline, Crotonaldehyde | HCl | Reflux | 4-6 h | Moderate to Good | [4] |
| Quinophthalone Synthesis | This compound, Phthalic Anhydride | (Optional: ZnCl₂) | 195-220 | 4-5 h | ~70-73% | [5] |
| Pinacyanol Synthesis (from Quinaldinium salt) | 1-Ethyl-2-methylquinolinium iodide, Formaldehyde | Piperidine | Reflux | Variable | Variable | [2] |
Visualization of Workflows and Pathways
General Workflow for this compound Synthesis and Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner-Miller_reaction [chemeurope.com]
- 4. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2147311C1 - Method of preparing dye quinoline yellow - Google Patents [patents.google.com]
- 6. jptcp.com [jptcp.com]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantum Chemical Blueprint of Quinaldine: A Technical Guide for Researchers
Introduction
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound with significant applications in the synthesis of pharmaceuticals, dyes, and as a corrosion inhibitor.[1] Understanding its molecular structure, vibrational properties, and electronic behavior at a quantum level is crucial for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in various chemical and biological systems. This technical guide provides a comprehensive overview of quantum chemical calculations performed on the this compound molecule, presenting key data from computational studies and detailing the underlying methodologies for researchers, scientists, and professionals in drug development.
Computational Methodology
The data presented herein is derived from quantum chemical calculations primarily employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Software and Theoretical Model
The calculations are typically performed using the Gaussian suite of programs.[2] The most common theoretical model involves the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2][3] This functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Basis Set
A triple-zeta split-valence basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is frequently employed.[2][4] This level of theory is essential for accurately describing the electronic distribution, particularly for the lone pair electrons on the nitrogen atom and the π-system of the aromatic rings, as well as for calculating vibrational frequencies and electronic properties.
Geometry Optimization
The molecular geometry of this compound is optimized without any symmetry constraints.[3] This process involves finding the minimum energy conformation on the potential energy surface. The nature of the stationary point is confirmed by a vibrational frequency analysis, ensuring that no imaginary frequencies are present, which would indicate a transition state rather than a stable minimum.[3]
Vibrational Analysis
Harmonic vibrational frequencies are calculated at the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule.[2] The assignment of the calculated vibrational modes to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis.[5]
Electronic Property Analysis
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized structure.[2] The distribution of electron density and the partial atomic charges are often evaluated using Mulliken population analysis.[6]
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates the typical workflow for performing quantum chemical calculations on the this compound molecule.
Quantitative Data
The following tables summarize the key quantitative data obtained from DFT/B3LYP/6-311++G(d,p) level calculations on the this compound molecule and its parent compound, quinoline (B57606), which serves as a close structural analogue.
Optimized Geometrical Parameters
The optimized geometry of this compound reveals a planar quinoline ring system with the methyl group attached to the C2 carbon. The calculated bond lengths and bond angles for the parent quinoline molecule are in good agreement with experimental data.[6]
Table 1: Selected Optimized Geometrical Parameters of Quinoline (as an analogue for this compound)
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
| Bond Lengths | C1-C2 | 1.419 | Bond Angles | C1-C2-N3 | 122.9 |
| C2-N3 | 1.316 | C2-N3-C4 | 117.4 | ||
| N3-C4 | 1.378 | N3-C4-C10 | 122.4 | ||
| C4-C10 | 1.417 | C4-C10-C5 | 119.9 | ||
| C5-C6 | 1.374 | C5-C6-C7 | 120.7 | ||
| C6-C7 | 1.411 | C6-C7-C8 | 120.1 | ||
| C7-C8 | 1.375 | C7-C8-C9 | 120.2 | ||
| C8-C9 | 1.420 | C8-C9-C10 | 119.2 | ||
| C9-C10 | 1.428 | C9-C10-C5 | 119.9 | ||
| C5-C10 | 1.425 | C1-C9-C10 | 119.0 |
Note: Data for quinoline is presented as a close approximation for the this compound ring system. The presence of the methyl group at C2 in this compound will cause minor perturbations to these values.
Vibrational Frequencies and Assignments
The calculated vibrational spectrum provides a detailed fingerprint of the this compound molecule. The assignments are based on the Potential Energy Distribution (PED), which indicates the contribution of each internal coordinate to a particular normal mode.
Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED %) |
| 3065 | High | Medium | C-H stretching (aromatic) |
| 2925 | Medium | High | C-H stretching (methyl group) |
| 1620 | High | High | C=C stretching (quinoline ring) |
| 1595 | High | High | C=N stretching (quinoline ring) |
| 1460 | Medium | Medium | CH₃ asymmetric deformation |
| 1380 | High | Medium | CH₃ symmetric deformation |
| 1250 | Medium | Low | C-H in-plane bending |
| 1030 | High | Medium | Ring breathing |
| 825 | High | Low | C-H out-of-plane bending |
| 750 | High | Low | Ring deformation |
Note: The calculated frequencies are typically scaled by a factor (e.g., 0.96) to better match experimental data.
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of this compound. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Energy Gap | 5.10 eV |
| Dipole Moment | 2.10 Debye |
Mulliken Atomic Charges
Mulliken population analysis provides insight into the charge distribution within the molecule, highlighting the electronegativity of the nitrogen atom and the relative charges on the carbon and hydrogen atoms.
Table 4: Selected Mulliken Atomic Charges for this compound
| Atom | Charge (e) | Atom | Charge (e) |
| N3 | -0.45 | C7 | -0.12 |
| C2 | +0.15 | C8 | -0.10 |
| C4 | +0.05 | C9 | +0.02 |
| C5 | -0.11 | C10 | +0.08 |
| C6 | -0.09 | H (avg. aromatic) | +0.12 |
| C (methyl) | -0.20 | H (avg. methyl) | +0.10 |
Signaling Pathways and Experimental Workflows
While this compound itself is not directly involved in signaling pathways in the same way as a signaling molecule, its derivatives are often designed to interact with biological targets. The quantum chemical data presented here is fundamental for the initial stages of drug design, specifically for understanding ligand-receptor interactions. The workflow for utilizing this data in a drug development context is illustrated below.
Conclusion
Quantum chemical calculations provide a powerful lens through which to examine the molecular properties of this compound. The data generated from methods like DFT offers invaluable insights for predicting its behavior and for the rational design of new molecules with desired properties. This technical guide serves as a foundational resource for researchers, providing both the key data and the methodological framework necessary for advancing studies on this important heterocyclic compound.
References
The Environmental Fate of Quinaldine: An In-depth Technical Guide to its Biodegradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldine (2-methylquinoline), a heterocyclic aromatic compound, finds application in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. Its presence in the environment, primarily due to industrial effluents, raises concerns due to its potential toxicity. This technical guide provides a comprehensive overview of the microbial degradation of this compound, with a focus on the well-elucidated aerobic pathway in Arthrobacter species and a summary of the current, more limited understanding of its anaerobic degradation. This document details the enzymatic reactions, metabolic intermediates, and genetic basis of these pathways. Furthermore, it includes detailed experimental protocols for key analytical and microbiological techniques and presents quantitative data in a structured format to facilitate research and development in this field.
Aerobic Biodegradation of this compound
The aerobic biodegradation of this compound has been extensively studied, with Arthrobacter nitroguajacolicus Rü61a serving as a model organism. This bacterium can utilize this compound as a sole source of carbon, nitrogen, and energy. The degradation proceeds via a multi-step pathway, broadly divided into an "upper pathway" that converts this compound to the central metabolite anthranilate, and a "lower pathway" that further mineralizes anthranilate.
The Upper Pathway: Conversion of this compound to Anthranilate
The initial steps in the aerobic degradation of this compound involve a series of enzymatic reactions that lead to the formation of anthranilic acid. The genes encoding the enzymes for this upper pathway in Arthrobacter nitroguajacolicus Rü61a are located on a conjugative linear plasmid, pAL1.[1][2]
The key enzymatic steps are as follows:
-
Hydroxylation: this compound is first hydroxylated at the C4 position by This compound 4-oxidase (Qox) to form 1H-4-oxothis compound.[3][4]
-
Monooxygenation: The resulting 1H-4-oxothis compound is then hydroxylated at the C3 position by 1H-4-oxothis compound 3-monooxygenase (Moq) to yield 1H-3-hydroxy-4-oxothis compound.[4]
-
Dioxygenolytic Ring Cleavage: The heterocyclic ring of 1H-3-hydroxy-4-oxothis compound is subsequently cleaved by 1H-3-hydroxy-4-oxothis compound 2,4-dioxygenase (Hod) . This reaction is unique as it results in the formation of N-acetylanthranilic acid and the release of carbon monoxide.[4][5]
-
Amide Hydrolysis: Finally, N-acetylanthranilate amidase (Amq) hydrolyzes N-acetylanthranilic acid to produce anthranilic acid and acetate.[6][7]
The metabolic intermediates of this pathway have been identified in culture fluids of Arthrobacter sp. grown on this compound.[3]
The Lower Pathway: Mineralization of Anthranilate
Anthranilate, the final product of the upper pathway, is a common intermediate in the degradation of various aromatic compounds. In Arthrobacter sp., it is further metabolized, typically through catechol. The proposed subsequent steps involve the conversion of anthranilate to catechol, followed by ortho-cleavage of the aromatic ring, leading to intermediates of central metabolism.[3][4]
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the aerobic degradation of this compound.
Table 1: Kinetic Parameters of N-Acetylanthranilate Amidase (Amq) from Arthrobacter nitroguajacolicus Rü61a [6][7]
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |
| N-Acetylanthranilate | 0.8 ± 0.1 | 25 ± 1 | 31 |
| Phenylacetate | 0.23 ± 0.02 | 48 ± 1 | 208 |
| o-Nitroacetanilide | 1.1 ± 0.1 | 2.8 ± 0.1 | 2.5 |
| p-Nitroacetanilide | 3.2 ± 0.3 | 0.31 ± 0.01 | 0.1 |
Table 2: Properties of 1H-3-Hydroxy-4-oxothis compound 2,4-dioxygenase (Hod) from Arthrobacter sp. Rü61a [8]
| Property | Value |
| Molecular Weight | ~32 kDa |
| Subunit Structure | Monomer |
| Cofactor Requirement | None |
| Optimal pH | ~7.2 |
Anaerobic Biodegradation of this compound
The anaerobic biodegradation of this compound is significantly less understood compared to its aerobic counterpart. Studies have shown that quinoline (B57606) and its derivatives can be degraded under anaerobic conditions, such as denitrifying and methanogenic environments.[9][10] However, a complete degradation pathway for this compound under these conditions has not been fully elucidated.
Under denitrifying conditions, the initial step in the degradation of quinoline and some methylquinolines is hydroxylation to their corresponding 2-hydroxy analogues (2-quinolinones).[11] For this compound (2-methylquinoline), this position is blocked, which may hinder its degradation by this specific mechanism.[11] Studies on anaerobic consortia have shown the potential for this compound degradation, but the specific microorganisms and enzymatic pathways remain largely uncharacterized.[9] Further research is needed to identify the key microorganisms, enzymes, and metabolic intermediates involved in the anaerobic fate of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biodegradation.
Cultivation of Arthrobacter nitroguajacolicus for this compound Degradation Studies
Objective: To cultivate Arthrobacter nitroguajacolicus Rü61a using this compound as the sole carbon and energy source.
Materials:
-
Arthrobacter nitroguajacolicus Rü61a strain
-
Mineral salts medium (MSM) with the following composition (per liter):
-
K2HPO4: 4.35 g
-
NaH2PO4·H2O: 1.7 g
-
(NH4)2SO4: 1.0 g
-
MgCl2·6H2O: 0.2 g
-
FeSO4·7H2O: 5 mg
-
Trace element solution: 1 ml
-
-
This compound (analytical grade)
-
Sterile culture flasks
-
Shaking incubator
Procedure:
-
Prepare the mineral salts medium and autoclave at 121°C for 20 minutes.
-
After cooling, add a sterile stock solution of this compound to the medium to a final concentration of 2 mM.
-
Inoculate the medium with a fresh culture of Arthrobacter nitroguajacolicus Rü61a.
-
Incubate the culture at 30°C with shaking at 150 rpm.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Monitor this compound degradation and metabolite formation by periodically taking samples for HPLC analysis.
Enzyme Assay for N-Acetylanthranilate Amidase (Amq)[6]
Objective: To determine the activity of N-acetylanthranilate amidase.
Principle: The enzymatic hydrolysis of N-acetylanthranilate to anthranilate is monitored spectrophotometrically by measuring the increase in absorbance at 325 nm, which corresponds to the formation of anthranilate.
Materials:
-
Purified N-acetylanthranilate amidase (Amq)
-
Britton-Robinson (BR) buffer (40 mM, pH 8.0)
-
EDTA solution (100 µM)
-
N-acetylanthranilate stock solution (50 mM in ethanol)
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture in a cuvette containing:
-
BR buffer (pH 8.0)
-
100 µM EDTA
-
-
Add the purified enzyme solution to the assay mixture.
-
Initiate the reaction by adding N-acetylanthranilate to a final concentration of 5 mM.
-
Immediately monitor the increase in absorbance at 325 nm at 25°C.
-
Calculate the enzyme activity using the molar extinction coefficient of anthranilate at 325 nm (ε325 = 2.012 mM-1 cm-1).
Analytical Method for this compound and its Metabolites by HPLC-DAD
Objective: To separate and quantify this compound and its major aerobic degradation intermediates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: Diode Array Detector scanning from 200-400 nm, with specific wavelengths monitored for each compound (e.g., this compound ~225 nm, Anthranilate ~325 nm).
Sample Preparation:
-
Collect culture samples and centrifuge to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
Conclusion
The aerobic biodegradation of this compound by microorganisms, particularly Arthrobacter species, is a well-defined process involving a specific set of enzymes that convert it to the central metabolite anthranilate, which is then further mineralized. The genetic basis for this pathway is also well-understood, providing opportunities for biotechnological applications in bioremediation. In contrast, the anaerobic degradation of this compound remains a largely unexplored area, necessitating further research to elucidate the responsible microorganisms, enzymatic pathways, and metabolic fates. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of this compound and related compounds.
References
- 1. Identification of large linear plasmids in Arthrobacter spp. encoding the degradation of this compound to anthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolism of quinoline and related compounds. VI. Degradation of this compound by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Crystallization and preliminary X-ray analysis of 1H-3-hydroxy-4-oxothis compound 2,4-dioxygenase from Arthrobacter nitroguajacolicus Rü61a: a cofactor-devoid dioxygenase of the α/β-hydrolase-fold superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylanthranilate Amidase from Arthrobacter nitroguajacolicus Rü61a, an α/β-Hydrolase-Fold Protein Active towards Aryl-Acylamides and -Esters, and Properties of Its Cysteine-Deficient Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylanthranilate amidase from Arthrobacter nitroguajacolicus Rü61a, an alpha/beta-hydrolase-fold protein active towards aryl-acylamides and -esters, and properties of its cysteine-deficient variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Origin of the proton-transfer step in the cofactor-free (1H)-3-hydroxy-4-oxothis compound 2,4-dioxygenase: effect of the basicity of an active site His residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-resolved analysis of a denitrifying bacterial community revealed a core microbiome responsible for the anaerobic degradation of quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Degradation pathway of quinolines in a biofilm system under denitrifying conditions [agris.fao.org]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Quinaldine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound with a history of use as a fish anesthetic and potential applications in pharmaceutical development. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its safety and efficacy. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound, drawing from available preclinical data. While specific pharmacokinetic parameters for this compound are not extensively reported in the public domain, this guide synthesizes information from related methylquinoline compounds to project likely metabolic pathways and pharmacokinetic behavior. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of this compound and its derivatives.
Introduction
This compound (2-methylquinoline) is a derivative of quinoline (B57606), a bicyclic heterocyclic aromatic compound. Its chemical structure influences its physicochemical properties, which in turn govern its pharmacokinetic profile. This guide summarizes the available data on the ADME of this compound and provides insights into its metabolic fate, drawing parallels from studies on structurally similar compounds.
Pharmacokinetics
Absorption
As a lipophilic compound, this compound is expected to be readily absorbed across biological membranes. In aquatic species, absorption occurs rapidly across the gills. In mammals, oral absorption is likely to be significant, though first-pass metabolism in the liver may impact its systemic bioavailability.
Distribution
Following absorption, this compound is expected to distribute into various tissues. Its lipophilicity suggests potential for distribution into fatty tissues. Studies in fish have shown accumulation in various tissues, with residue levels being dependent on exposure time and concentration.
Metabolism
The metabolism of this compound is anticipated to occur primarily in the liver, involving both Phase I and Phase II enzymatic reactions. While direct and comprehensive metabolic profiling of this compound is not extensively documented, studies on other methylquinolines and related compounds provide a strong basis for predicting its metabolic pathways.
Phase I reactions are expected to introduce or expose functional groups, preparing the molecule for Phase II conjugation. Based on studies of other methylquinolines, the primary Phase I metabolic pathways for this compound are likely to be:
-
Oxidation of the Methyl Group: The methyl group at the 2-position is a prime target for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol (2-hydroxymethylquinoline). This can be further oxidized to an aldehyde and then to a carboxylic acid (quinaldic acid).
-
Aromatic Hydroxylation: The quinoline ring system can undergo hydroxylation at various positions, mediated by CYP enzymes.
-
N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form this compound-N-oxide.
-
Aldehyde Oxidase (AO) Mediated Oxidation: Aldehyde oxidase can catalyze the oxidation of the carbon atom adjacent to the ring nitrogen, potentially leading to the formation of 2-oxo and 4-oxo metabolites.
The metabolites formed during Phase I, particularly the hydroxylated derivatives, are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. These reactions may include:
-
Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic metabolites can undergo sulfation by sulfotransferases (SULTs).
Excretion
The more polar and water-soluble metabolites of this compound are expected to be eliminated from the body primarily through the urine and, to a lesser extent, in the feces via biliary excretion. Unchanged this compound, due to its lipophilicity, may undergo some degree of renal reabsorption.
Data Presentation
Due to the limited availability of specific quantitative pharmacokinetic data for this compound, a comparative table of related compounds is not feasible at this time. Research efforts are needed to generate this critical data.
Experimental Protocols
Detailed experimental protocols for studying the pharmacokinetics and metabolism of this compound would follow standard preclinical drug development guidelines. Below are generalized methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).
-
Administration:
-
Intravenous (IV) bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance, volume of distribution, and elimination half-life.
-
Oral gavage (e.g., 10-50 mg/kg) to determine oral absorption parameters and bioavailability.
-
-
Sample Collection: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) collected into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Bioanalysis: Quantification of this compound and its major metabolites in plasma using a validated LC-MS/MS or GC-MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%).
In Vitro Metabolism using Liver Microsomes
-
System: Pooled liver microsomes from different species (e.g., rat, mouse, dog, human) to assess inter-species differences.
-
Incubation: this compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of an NADPH-regenerating system at 37°C.
-
Sample Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The disappearance of the parent compound is monitored by LC-MS/MS to determine metabolic stability (half-life, intrinsic clearance).
-
Metabolite Identification: Full scan and product ion scan mass spectrometry are used to identify potential metabolites.
Analytical Method for this compound in Plasma (LC-MS/MS)
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile (B52724) containing an internal standard. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: Reversed-phase HPLC with a C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored for quantification.
Mandatory Visualization
Caption: Predicted metabolic pathways of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetics and metabolism of this compound are not yet fully characterized in the scientific literature, particularly in mammalian species relevant to drug development. This guide has synthesized the available information and provided predicted pathways and experimental approaches based on structurally related compounds. Further preclinical studies are essential to generate robust quantitative data on the ADME properties of this compound. Such data will be invaluable for assessing its potential as a therapeutic agent and for ensuring its safe use. The methodologies and predicted metabolic pathways outlined in this document provide a solid framework for initiating such investigations.
Methodological & Application
Application Notes and Protocols for Quinaldine Sulfate as a Fish Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine sulfate (B86663) (2-methylquinoline sulfate) is a widely utilized anesthetic in fisheries research and aquaculture.[1][2] As a water-soluble crystalline powder, it offers a more user-friendly alternative to its oily, water-insoluble parent compound, this compound.[2][3] These application notes provide a comprehensive protocol for the effective and safe use of this compound sulfate for the anesthesia of various fish species. It is important to note that this compound sulfate is not approved by the FDA for use on food fish in the United States.[4][5]
Physicochemical Properties and Preparation
This compound sulfate is a light yellow crystalline powder with a water solubility of 1.041 g/L.[1] It is synthesized from practical grade this compound and sulfuric acid, resulting in a product of high purity with little odor, making it easier and less objectionable to handle than this compound.[2]
Preparation of Anesthetic Stock Solution
Due to its crystalline nature, this compound sulfate is readily soluble in water.[2][3] Stock solutions can be prepared in advance and stored at 4°C for extended periods.[1]
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound sulfate powder.
-
Dissolve the powder in a known volume of water from the fish's holding tank to create a concentrated stock solution. It is preferable to use water from the fish's tank to make the anesthetic solution.[6]
-
Ensure complete dissolution by gentle mixing.
-
For soft waters, it is recommended to buffer the solution with an equal weight of sodium bicarbonate, as this compound sulfate can lower the pH and becomes ineffective below a pH of 6.[1][3]
Efficacy and Dosage
The effective concentration of this compound sulfate varies significantly depending on the fish species, size, and water temperature.[1] Generally, anesthetic doses range from 15 to 100 mg/L.[1][4]
Anesthetic Dosage and Times for Various Fish Species
| Fish Species | Anesthetic Concentration (mg/L) | Induction Time (minutes) | Recovery Time (minutes) | Water Temperature (°C) | Reference |
| Salmonids (general) | 25 - 45 | < 4 | 1 - 13 | Not Specified | [1][3] |
| Striped Bass | 25 - 55 | Not Specified | 20 - 50 | 4 | [7] |
| Grass Carp (B13450389) | 15 | < 5 (loss of equilibrium) | Not Specified | Not Specified | [4][5] |
| Tilapia | 50 - 1000 | Not Specified | Not Specified | Not Specified | [4][5] |
| Channel Catfish | 60 | Not Specified | Not Specified | Not Specified | [2] |
| Bluegills | 15 | Not Specified | Not Specified | Not Specified | [2] |
| Red Drum (larvae) | 35 | < 3 | < 10 | 26 | [8] |
| Goldfish (larvae) | 60 | < 3 | < 10 | 24 | [8] |
| Common Carp | 20 | Slower | Faster | Not Specified | [9] |
| Common Carp | 60 | Rapid | Prolonged | Not Specified | [9] |
Note: Induction time is generally defined as the time from submersion in the anesthetic bath to the total loss of equilibrium. Recovery time is the time from transfer to a recovery bath to the regain of equilibrium.[10]
Experimental Protocol for Fish Anesthesia
This protocol outlines the steps for anesthetizing fish using a this compound sulfate immersion bath.
Materials:
-
This compound sulfate
-
Holding tank with aerated water
-
Anesthetic induction tank
-
Recovery tank with fresh, aerated water
-
Sodium bicarbonate (if needed for buffering)
-
Balance and weighing materials
-
Graduated cylinders or volumetric flasks
-
Timer
-
Nets
Procedure:
-
Preparation:
-
Prepare the anesthetic stock solution as described previously.
-
Prepare the anesthetic induction bath by adding the appropriate volume of the stock solution to a tank containing a known volume of water from the fish's holding tank to achieve the desired final concentration. Ensure thorough mixing.
-
-
Pre-Anesthesia:
-
Induction:
-
Carefully transfer the fish from the holding tank to the anesthetic induction bath.
-
Start the timer immediately upon immersion.
-
Observe the fish closely for the desired stage of anesthesia. A common endpoint for handling is the loss of equilibrium.
-
-
Anesthesia Monitoring:
-
Procedure:
-
Once the desired level of anesthesia is reached, perform the intended procedure (e.g., weighing, tagging, blood sampling).
-
If the procedure is lengthy, consider irrigating the gills with fresh, aerated water.
-
-
Recovery:
-
After the procedure, immediately transfer the fish to the recovery tank containing fresh, well-aerated water.
-
Monitor the fish until it regains its equilibrium and normal swimming behavior.
-
Recovery is generally rapid, often within 10 minutes.[1]
-
Factors Influencing Anesthesia
Several factors can influence the efficacy of this compound sulfate:
-
Water Temperature: The potency of this compound is generally higher in warmer water.[4][5] However, one study noted that the efficacy was little affected by water temperature.[3] Recovery times may be longer at higher temperatures.[1]
-
Water Hardness: The potency of this compound is generally higher in hard water.[4][5]
-
Water pH: this compound sulfate is ineffective in waters with a pH below 6.[1][3]
-
Fish Size: Larger fish may be more heavily sedated at a given dose, and their recovery may be longer.[1]
Comparison with MS-222 (Tricaine Methanesulfonate)
| Feature | This compound Sulfate | MS-222 |
| Form | Crystalline powder | Crystalline powder |
| Water Solubility | Good | Good |
| Anesthetic Depth | Does not always produce deep anesthesia; reflexes may be retained.[3][4] | Can induce deep anesthesia suitable for surgery. |
| Respiratory Effect | Gill ventilation is usually maintained.[4][5] | Can cause respiratory arrest at higher doses.[1] |
| Cost | Generally less expensive than MS-222.[4] | More expensive.[4] |
| FDA Approval (Food Fish) | No[4][5] | Yes (with withdrawal times) |
| Side Effects | Can cause mild muscle contractions during induction.[4][5] | Can increase cortisol levels, indicating a stress response.[11] |
Combination with Other Drugs
The combination of this compound sulfate with a muscle relaxant like diazepam has been shown to enhance the anesthetic effect, allowing for lower doses of this compound sulfate to be used.[8][12] This combination can also reduce the excitement and hyperactivity sometimes observed with this compound sulfate alone.[8][12]
Visualizing the Workflow and Logical Relationships
Caption: Experimental workflow for fish anesthesia using this compound sulfate.
Caption: Key factors influencing the efficacy of this compound sulfate as a fish anesthetic.
References
- 1. ccac.ca [ccac.ca]
- 2. scispace.com [scispace.com]
- 3. The Efficacy of this compound sulfate as an anesthetic for freshwater fish [agris.fao.org]
- 4. This compound Fish Anesthetic for Shipping – Dr Erik Johnson – Veterinarian [drjohnson.com]
- 5. This compound Fish Anesthetic for Shipping| Tocopharm [tocopharm.com]
- 6. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 7. seafwa.org [seafwa.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of this compound anesthesia in common carp (Cyprinus carpio): Induction, recovery, and physiological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 11. umces.edu [umces.edu]
- 12. researchgate.net [researchgate.net]
Quinaldine Derivatives via Doebner-von Miller Reaction: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinaldine (2-methylquinoline) and its derivatives using the Doebner-von Miller reaction. This classic organic reaction offers a versatile pathway to a wide range of substituted quinolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Introduction to the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a well-established method for synthesizing quinolines, which are key structural motifs in many natural products and bioactive molecules.[1][2] The reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions.[3] When the α,β-unsaturated carbonyl compound is formed in situ, for instance from an aldol (B89426) condensation of two carbonyl compounds, the variation is known as the Beyer method for quinolines.[3] The synthesis of this compound and its derivatives specifically utilizes α,β-unsaturated aldehydes or ketones like crotonaldehyde (B89634) or methyl vinyl ketone.[1][2]
The reaction is catalyzed by a variety of acids, including both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., tin tetrachloride, zinc chloride, scandium(III) triflate).[3][4] While effective, the traditional Doebner-von Miller reaction can be associated with challenges such as low yields and the formation of tarry by-products due to the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.[5] Consequently, various modifications have been developed to improve reaction efficiency, including the use of microwave irradiation, solvent-free conditions, and alternative catalysts.[1][6]
This compound and its substituted derivatives exhibit a broad spectrum of biological activities, including antifungal, herbicidal, and notably, anticancer properties.[7][8] The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I and II, proteasome inhibition, and disruption of tubulin polymerization.[9]
Data Presentation
The following tables summarize quantitative data from various published protocols for the Doebner-von Miller synthesis of this compound derivatives, highlighting the impact of different catalysts and reaction conditions on product yields.
Table 1: Conventional Thermal Synthesis of this compound Derivatives
| Starting Aniline | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Acetaldehyde (B116499) | HCl, ZnCl₂ | 7 hours | Not specified | [10] |
| Aniline | Crotonaldehyde | 6 M HCl, Toluene (biphasic) | 5-8 hours | Not specified | [5] |
| Aniline | Crotonaldehyde | Phosphotungstic acid | Not specified | Good | [1] |
| Substituted Anilines | Crotonaldehyde | Ag(I)-exchanged Montmorillonite K10 | Not specified | Good to Excellent | [1] |
Table 2: Microwave-Assisted Synthesis of this compound Derivatives
| Starting Aniline | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |
| Aniline Derivatives | Acetaldehyde | Neutral alumina (B75360), HCl | 600 | 7 | 88 | [6] |
| Substituted Anilines | Crotonaldehyde/Methyl vinyl ketone | Phosphotungstic acid | 300 | 10-15 | 79-94 | [1] |
| Aniline | Glycerol | H₂SO₄, As₂O₅ | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Methylquinoline (this compound)
This protocol describes a traditional approach to the synthesis of 2-methylquinoline, with measures taken to minimize tar formation.[5]
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (to make 6 M solution)
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated Sodium Hydroxide (B78521) solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of this compound Derivatives
This protocol offers a green and efficient alternative to conventional heating methods for the synthesis of this compound derivatives.[6]
Materials:
-
Aniline derivative (e.g., aniline, p-toluidine)
-
Acetaldehyde
-
Neutral Alumina
-
Hydrochloric Acid
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
Impregnate neutral alumina with hydrochloric acid.
-
To this acidic alumina support, add the aniline derivative and acetaldehyde in a suitable reaction vessel.
-
Irradiate the reaction mixture in a microwave oven at 600 W for 7 minutes.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, purify the product by column chromatography using a mixture of ethyl acetate and petroleum ether (10:90 v/v) as the eluent.
-
Evaporation of the solvent will yield the pure this compound derivative.
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed mechanism of the Doebner-von Miller reaction.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Potential Signaling Pathways in Cancer for this compound Derivatives
Caption: Potential anticancer mechanisms of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. This compound derivatives: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Styryl Dyes Using Quinaldine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styryl dyes are a significant class of organic compounds characterized by a conjugated system comprising a donor-acceptor framework linked by a vinylene bridge. Those incorporating a quinoline (B57606) moiety, derived from quinaldine (2-methylquinoline), are of particular interest due to their diverse applications. These applications span from fluorescent probes for biological imaging and sensing to materials for nonlinear optics and photosensitizers in photodynamic therapy. The synthesis of these dyes is primarily achieved through the Knoevenagel condensation, a reliable and versatile method for forming the characteristic styryl C=C double bond. This document provides detailed protocols and application notes for the synthesis of styryl dyes using this compound derivatives.
General Reaction Scheme
The synthesis of styryl dyes from this compound typically involves a two-step process. First, the nitrogen atom of the this compound ring is quaternized by reacting it with an alkyl halide. This step is crucial as it increases the acidity of the protons on the adjacent methyl group. The resulting N-alkyl-2-methylquinolinium salt is then subjected to a Knoevenagel condensation reaction with an appropriate aromatic aldehyde in the presence of a basic catalyst.
Caption: General workflow for the synthesis of styryl dyes from this compound.
Experimental Protocols
Protocol 1: Synthesis of (E)-4-(2-(2-hydroxynaphthalene-1-yl)ethenyl-1-octyl quinolinium iodide)
This protocol is adapted from the synthesis of a novel styryl quinolinium dye.[1][2]
Step 1: Synthesis of 4-methyl-1-octylquinolin-1-ium iodide
-
In a round-bottom flask, dissolve 2.15 g (15 mmol) of 4-methylquinoline (B147181) in 20 mL of dry toluene.
-
Add 3.60 g (15 mmol) of n-octyl iodide dropwise to the solution.
-
Heat the reaction mixture to 110°C and reflux for 13 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of benzene:methanol (8:2).
-
After the reaction is complete, remove the toluene by vacuum distillation to obtain a dark green oil of 4-methyl-1-octylquinolin-1-ium iodide. The reported yield is 80%.[1]
Step 2: Synthesis of (E)-4-(2-(2-hydroxynaphthalene-1-yl)ethenyl-1-octyl quinolinium iodide)
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 0.73 g (1.9 mmol) of 4-methyl-1-octylquinolin-1-ium iodide and a solution of 0.33 g (1.9 mmol) of 2-hydroxynaphthaldehyde in 20 mL of dry benzene.
-
Add 0.1 mL of piperidine (B6355638) and 0.05 mL of acetic acid as catalysts.
-
Reflux the reaction mixture for 21 hours.
-
Monitor the reaction by TLC using a mobile phase of 1-propanol:formic acid (8:2, v/v).
-
After completion, cool the reaction mixture. Dark-red crystals will precipitate.
-
Filter the crystals, wash with benzene, and dry at room temperature.
-
The product can be further purified by recrystallization from methanol. The reported yield is 74.34%.[1]
Protocol 2: Synthesis of this compound Red
This compound Red is a classic styryl dye synthesized from 1-ethyl-2-methylquinolinium (B372601) iodide and p-dimethylaminobenzaldehyde.[3]
Step 1: Synthesis of 1-ethyl-2-methylquinolinium iodide
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add ethyl iodide (1 equivalent) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated 1-ethyl-2-methylquinolinium iodide by filtration.
-
Wash the solid with a small amount of cold solvent and dry.
Step 2: Synthesis of this compound Red
-
Dissolve 1-ethyl-2-methylquinolinium iodide (1 equivalent) and p-dimethylaminobenzaldehyde (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Add a catalytic amount of a weak base, such as piperidine.
-
Reflux the mixture for 5 hours.[4]
-
Upon cooling, the this compound Red dye will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
The product can be purified by recrystallization from ethanol.
Data Presentation
The following table summarizes the yields and spectroscopic data for a selection of styryl dyes synthesized from this compound derivatives.
| Quinaldinium Salt Precursor | Aromatic Aldehyde | Resulting Styryl Dye | Yield (%) | λmax (nm) | Reference |
| 4-methyl-1-octylquinolin-1-ium iodide | 2-hydroxynaphthaldehyde | (E)-4-(2-(2-hydroxynaphthalene-1-yl)ethenyl-1-octyl quinolinium iodide) | 74.34 | Not Reported | [1][2] |
| 2-methyl-4-styrylquinoline | Benzaldehyde | 2,4-Bis[(E)-styryl]quinoline | 71 | Not Reported | [5] |
| 2-methyl-4-styrylquinoline | 2,4-Dichlorobenzaldehyde | 2-[(E)-2,4-Dichlorostyryl]-4-[(E)-styryl]quinoline | 77 | Not Reported | [5] |
| 3-benzoyl-2-methyl-4-styrylquinoline | 4-Bromobenzaldehyde | {2-[(E)-4-Bromostyryl]-4-[(E)-styryl]quinolin-3-yl}(phenyl)methanone | 86 | Not Reported | [5] |
Reaction Mechanism: Knoevenagel Condensation
The core of the styryl dye synthesis is the Knoevenagel condensation. The mechanism proceeds as follows:
-
Deprotonation: The basic catalyst (e.g., piperidine) removes a proton from the activated methyl group of the N-alkylquinaldinium salt, forming a carbanion (enolate equivalent).
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Intermediate Formation: This attack forms an unstable aldol-type intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated C=C double bond of the styryl dye.
Caption: Knoevenagel condensation mechanism for styryl dye synthesis.
Applications in Research and Drug Development
Styryl dyes derived from this compound are valuable tools in various scientific fields:
-
Fluorescent Probes: Their fluorescence properties are often sensitive to the local environment, making them useful as probes for viscosity, polarity, and the presence of specific biomolecules. For example, this compound Red can be used as a fluorescent probe for nucleic acids.[3]
-
Cellular Imaging: Certain styryl dyes can selectively stain specific cellular organelles, such as mitochondria or lipid droplets, enabling their visualization in living cells.[6]
-
Photosensitizers: In photodynamic therapy, these dyes can be designed to generate reactive oxygen species upon light irradiation, leading to localized cell death, a promising strategy for cancer treatment.
-
Nonlinear Optical Materials: The extended π-conjugated system of styryl dyes can give rise to significant nonlinear optical properties, making them candidates for applications in optical data storage and telecommunications.
Conclusion
The synthesis of styryl dyes using this compound is a robust and adaptable process, primarily relying on the Knoevenagel condensation. By carefully selecting the N-alkyl substituent and the aromatic aldehyde, a wide variety of dyes with tailored photophysical and chemical properties can be prepared. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and materials science, facilitating the development of novel styryl dyes for a broad range of applications.
References
- 1. proceedings.bas.bg [proceedings.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. This compound red - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior | PLOS One [journals.plos.org]
Application of Quinaldine in the Manufacturing of Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine, or 2-methylquinoline, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents. Its rigid structure and the reactivity of the methyl group and the quinoline (B57606) ring system allow for diverse chemical modifications, leading to the development of drugs with various therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical manufacturing, with a focus on its role in the synthesis of antimalarial and anticancer agents.
Application Notes
This compound and its derivatives have been extensively explored in medicinal chemistry, demonstrating a broad spectrum of biological activities. Key therapeutic areas where this compound-based compounds have shown significant promise include:
-
Antimalarial Agents: The quinoline scaffold is a cornerstone in the development of antimalarial drugs. Chloroquine, a well-known antimalarial, is a quinoline derivative. This compound can be a starting material for the synthesis of quinoline-based antimalarials that interfere with the detoxification of heme in the malaria parasite.
-
Anticancer Agents: this compound derivatives have emerged as potent anticancer agents by targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis. Notably, they have been investigated as inhibitors of protein kinases such as PIM-1, which are often overexpressed in various cancers.
-
Antiseptic and Antimicrobial Agents: The inherent antimicrobial properties of the quinoline ring have led to the development of this compound-based antiseptics and disinfectants.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a key pharmaceutical intermediate derived from this compound, 7-chlorothis compound, and a representative synthesis of a pharmaceutical agent.
Protocol 1: Synthesis of 7-Chlorothis compound via the Doebner-von Miller Reaction
This protocol describes an improved Doebner-von Miller reaction for the synthesis of 7-chlorothis compound, a vital precursor for various pharmaceuticals.[1]
Materials:
-
p-Chloranil (tetrachloro-1,4-quinone)
-
Hydrochloric acid (HCl) gas
-
Methanol
-
Tetrahydrofuran (THF)
Equipment:
-
2 L 3-neck round-bottom flask
-
Stirrer
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Vacuum distillation apparatus
-
Filtration apparatus
Procedure:
-
Preparation of Acidic 2-Butanol: In a fume hood, bubble HCl gas into 400 mL of ice-cooled 2-butanol until a concentration of approximately 4.6N is reached. This solution is exothermic to prepare.
-
Reaction Setup: To a 2 L 3-neck flask equipped with a stirrer and a reflux condenser, add 3-chloroaniline (60.0 g, 470 mmol), 396 mL of 2-butanol, and 204 mL of the 4.6N HCl solution in 2-butanol. Stir the mixture; an exothermic reaction will increase the temperature to about 50°C.
-
Addition of Oxidant: Add solid p-chloranil (115.6 g, 470 mmol) to the mixture.
-
Addition of Crotonaldehyde: Charge a 250 mL addition funnel with a solution of crotonaldehyde (40.0 g, 571 mmol) in 120 mL of 2-butanol.
-
Reaction: Heat the mixture in the flask to reflux (approximately 103°C) with efficient stirring. Add the crotonaldehyde solution dropwise over 50 minutes. The solid, yellow p-chloranil will react, and the mixture will gradually turn dark.
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 20 minutes.
-
Work-up and Isolation:
-
Cool the reaction mixture to about 50°C.
-
Remove approximately 360 mL of the solvent by vacuum distillation.
-
Add 720 mL of THF and continue vacuum distillation to remove another 720 mL of solvent.
-
Add another 720 mL of THF and reflux for 30 minutes.
-
Cool the mixture to 0°C and let it stand for 2 hours.
-
Collect the solid product by filtration and wash it with THF (8 x 100 mL). The solid contains the desired 7-chlorothis compound hydrochloride and some of the 5-chloro isomer.
-
-
Purification:
-
Transfer the wet cake to a 2 L 3-neck flask and add 160 mL of methanol. Heat to reflux to dissolve the solid.
-
Slowly add 720 mL of THF through an addition funnel over 45 minutes.
-
Reflux the mixture for 30 minutes, then cool to 0°C and let it stand for one hour.
-
Collect the purified product by filtration, wash with THF (4 x 100 mL), and dry in a vacuum oven at 50°C for 6 hours.
-
-
Yield and Product Characteristics: The final product is a slightly hygroscopic, yellowish powder. The expected yield is approximately 61.2 g (61%).[1]
Quantitative Data
The following tables summarize the biological activity of representative this compound and quinoline derivatives in pharmaceutical applications.
Table 1: Antimalarial Activity of this compound/Quinoline Derivatives
| Compound | Target/Strain | IC50 | Reference |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Plasmodium falciparum (chloroquine-resistant) | 1.2 µM | [2] |
| Quinoline derivative with dimethylamino side chain | Plasmodium falciparum | 1.2 µM | [2] |
| Quinoline derivative with diethylamine (B46881) side chain | Plasmodium falciparum | 2.2 µM | [2] |
| Quinoline-1,2,4-triazine hybrid (compound 40d) | β-hematin formation | 4.54 ± 0.16 µM | [2] |
| 6-Chloro-2-arylvinylquinoline (compound 24) | Plasmodium falciparum (CQ-resistant Dd2 strain) | < 10 nM | [3] |
Table 2: PIM-1 Kinase Inhibitory Activity of this compound/Quinoline Derivatives
| Compound Class | Specific Compound Example | PIM-1 Kinase IC50 | Reference |
| Triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives | (Structure-dependent) | Varies (nM to µM range) | [4] |
| 8-hydroxyquinoline 7-carboxylic acid moiety containing compounds | (Structure-dependent) | Potent inhibition reported | [4] |
| Quinoxaline-2-carboxylic acid derivative | Compound 1 | 74 nM | [5] |
| Cyanopyridine derivative | Compound 4 | 11.4 nM | [6] |
| Cyanopyridine derivative | Compound 10 | 17.2 nM | [6] |
Signaling Pathways and Mechanisms of Action
Mechanism of Action of this compound-Based PIM-1 Kinase Inhibitors
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream substrates. Overexpression of PIM-1 is associated with numerous cancers. This compound-based compounds have been developed as potent inhibitors of PIM-1 kinase.
The general mechanism involves the inhibitor binding to the ATP-binding pocket of the PIM-1 kinase, preventing the phosphorylation of its downstream targets. This inhibition blocks pro-survival signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PIM-1 signaling pathway by a this compound-based inhibitor.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a general workflow for the synthesis of a this compound-based pharmaceutical intermediate and its subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound-based pharmaceuticals.
References
- 1. US5126456A - 7-chlorothis compound synthesis - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Quinaldine as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinaldine and its derivatives as effective corrosion inhibitors for steel, particularly in acidic environments. The information compiled herein is based on findings from various research studies and is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of these compounds.
Introduction
This compound, a derivative of quinoline (B57606), has demonstrated significant potential as a corrosion inhibitor for steel. Its effectiveness is attributed to the presence of the nitrogen heteroatom and the planar aromatic ring structure. The primary mechanism of protection involves the adsorption of this compound molecules onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium. This adsorption is facilitated by the interaction of the π-electrons of the aromatic ring and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the iron atoms on the steel surface. The presence of various substituent groups on the quinoline ring can further enhance their inhibition efficiency.[1]
Quantitative Data Summary
The following tables summarize the corrosion inhibition performance of this compound and related quinoline derivatives from various studies. These data are intended for comparative analysis and to aid in the selection of appropriate experimental parameters.
Table 1: Corrosion Inhibition Efficiency of this compound and its Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| This compound (QLD) | Mild Steel | 0.5 M HCl | Not specified | Higher than Quinoline (QL) | [1][2] |
| Quinaldic Acid (QLDA) | Mild Steel | 0.5 M HCl | Not specified | Higher than this compound (QLD) and Quinoline (QL) | [1][2] |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel | 1.0 M HCl | 10⁻³ M | Increased with concentration | [1][3] |
| 5-benzyl-8-propoxyquinoline (5BPQ) | Q235 Steel | H₂SO₄ | Not specified | 97.7 | [4] |
| 5-(chloromethyl)quinolin-8-ol Hydrochloride (QIN1) | Carbon Steel | 1.0 M HCl | 10⁻³ M to 10⁻⁶ M | Increases with concentration | [5][6] |
| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (8QN1) | Mild Steel | 1 M HCl | 5x10⁻³ M | ~85 (estimated from graph) | [7] |
| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | Mild Steel | 1 M HCl | 5x10⁻³ M | ~88 (estimated from graph) | [7] |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 5x10⁻³ M | 90 | [7] |
Table 2: Electrochemical Parameters for Steel in 1.0 M HCl with and without Quinoxaline (B1680401) Derivatives (as a related heterocyclic compound example) [8]
| Inhibitor Concentration (M) | Corrosion Current Density (icorr) (μA/cm²) | Corrosion Potential (Ecorr) (mV vs SCE) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | 556.5 | -485 | 75 | -155 | - |
| 1x10⁻⁶ (NSQN) | 200.1 | -490 | 72 | -148 | 64.1 |
| 1x10⁻⁵ (NSQN) | 125.3 | -495 | 70 | -145 | 77.5 |
| 1x10⁻⁴ (NSQN) | 70.2 | -500 | 68 | -140 | 87.4 |
| 1x10⁻³ (NSQN) | 49.9 | -505 | 65 | -135 | 91.0 |
| 1x10⁻⁶ (CSQN) | 250.5 | -488 | 73 | -150 | 55.0 |
| 1x10⁻⁵ (CSQN) | 180.4 | -492 | 71 | -147 | 67.6 |
| 1x10⁻⁴ (CSQN) | 100.8 | -498 | 69 | -142 | 81.9 |
| 1x10⁻³ (CSQN) | 30.4 | -502 | 66 | -138 | 94.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on common practices in corrosion research and can be adapted for specific experimental needs.
Weight Loss Measurements
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.
Objective: To determine the mass loss of steel coupons in a corrosive medium with and without an inhibitor.
Materials:
-
Steel coupons of known dimensions and composition (e.g., mild steel, Q235)
-
Corrosive medium (e.g., 1.0 M HCl, 0.5 M H₂SO₄)
-
This compound or its derivative (inhibitor) at various concentrations
-
Analytical balance (accuracy of 0.1 mg)
-
Beakers or corrosion cells
-
Thermostatically controlled water bath
-
Cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust)
-
Acetone, distilled water
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentrations of the inhibitor in beakers. Place the beakers in a thermostatically controlled water bath at a specific temperature (e.g., 303 K).[9]
-
Duration: Keep the coupons immersed for a predetermined period (e.g., 2, 4, 6, 8, 10 hours).[9]
-
Final Weighing: After the immersion period, retrieve the coupons, rinse with distilled water, clean with the appropriate cleaning solution to remove corrosion products, rinse again with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Steel specimen
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
-
Corrosive solution with and without inhibitor
General Procedure:
-
Electrode Preparation: Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.
-
Cell Setup: Assemble the three-electrode cell with the prepared WE, CE, and RE immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a certain period (e.g., 30 minutes) until a steady state is reached.
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and Tafel slopes to understand the kinetics of anodic and cathodic reactions.
Procedure:
-
After OCP stabilization, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[6]
-
Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine icorr and Ecorr. The slopes of these linear regions give the anodic (βa) and cathodic (βc) Tafel constants.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is with the inhibitor.
Objective: To investigate the charge transfer resistance and the properties of the inhibitor film at the metal/solution interface.
Procedure:
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).[6][7]
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh is the charge transfer resistance with inhibitor and R_ct_blank is without the inhibitor.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Proposed Mechanism of Action
Caption: Adsorption mechanism of this compound on a steel surface.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coupling of chemical, electrochemical and theoretical approach to study the corrosion inhibition of mild steel by new quinoxaline compounds in 1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quinaldine as a Sensitizer in Photographic Emulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine and its derivatives have historically played a pivotal role in the advancement of photographic technology. As a heterocyclic aromatic organic compound, this compound serves as a crucial precursor in the synthesis of a class of cyanine (B1664457) dyes that are highly effective as spectral sensitizers for silver halide photographic emulsions.[1][2] These dyes extend the sensitivity of photographic materials beyond their natural range of blue and ultraviolet light to include green, red, and even infrared portions of the electromagnetic spectrum, a process known as spectral sensitization.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound-derived dyes as photographic sensitizers.
The most notable this compound-derived sensitizing dyes include Pinacyanol, Pinaverdol, and Pinaflavol.[5] Pinacyanol, a carbocyanine, is particularly renowned for its ability to confer panchromatic sensitivity to photographic emulsions, making them responsive to the entire visible spectrum.[1][6] The mechanism of spectral sensitization involves the dye molecules adsorbing to the surface of the silver halide crystals within the emulsion.[7] Upon exposure to light of a wavelength absorbed by the dye, the dye molecule becomes electronically excited. This excitation energy is then transferred to the silver halide crystal, leading to the formation of a latent image, a process that can occur via either electron transfer or energy transfer.[8][9]
These application notes will provide a comprehensive overview of the synthesis of a key this compound-derived dye, the preparation of a basic photographic emulsion, and the subsequent sensitization process. Quantitative data on the effects of these sensitizers on emulsion properties are presented, along with detailed experimental protocols.
Chemical Structures of this compound and Derived Sensitizers
The following diagrams illustrate the chemical structures of this compound and the principal sensitizing dyes derived from it.
Data Presentation: Quantitative Effects of Sensitization
The following tables summarize the quantitative effects of pinacyanol and pinaflavol on the speed and fog of photographic emulsions under various bathing conditions. The data is adapted from the work of Carroll and Hubbard (1929).[10] Speed is a measure of the emulsion's sensitivity to light, while fog refers to the level of non-image-forming density.
Table 1: Comparison of Dye Baths for Sensitization [10]
| Dye Bath Composition (per liter) | White Light Exposure Speed | "Minus Blue" Filter Exposure Speed | Fog Level |
| Control (Water Bath) | |||
| 4 mg Pinacyanol | 100 | 25 | 0.15 |
| 4 mg Pinaflavol | 110 | 15 | 0.12 |
| 4 mg Pinacyanol + 4 mg Pinaflavol | 120 | 40 | 0.18 |
| 1% Pyridine (B92270) Bath | |||
| 4 mg Pinacyanol | 130 | 35 | 0.20 |
| 4 mg Pinaflavol | 140 | 25 | 0.15 |
| 4 mg Pinacyanol + 4 mg Pinaflavol | 150 | 60 | 0.22 |
| 1% Borax Bath | |||
| 4 mg Pinacyanol | 105 | 28 | 0.16 |
| 4 mg Pinaflavol | 115 | 18 | 0.13 |
| 4 mg Pinacyanol + 4 mg Pinaflavol | 125 | 45 | 0.19 |
Table 2: Effect of Dye Concentration in 1% Pyridine Bath on Emulsion Speed [10]
| Pinacyanol Conc. (mg/L) | Pinaflavol Conc. (mg/L) | "Minus Blue" Filter Exposure Speed |
| 2 | 2 | 50 |
| 4 | 4 | 60 |
| 8 | 8 | 65 |
| 2 | 4 | 55 |
| 4 | 2 | 58 |
Experimental Protocols
The following protocols provide a framework for the preparation of a basic silver halide emulsion and its subsequent spectral sensitization with a this compound-derived dye. These protocols are based on historical methods and should be adapted with modern laboratory safety practices.[11][12][13]
Protocol 1: Preparation of a Basic Silver Bromide Photographic Emulsion
This protocol describes the preparation of a simple, unwashed silver bromide emulsion.
Materials:
-
Gelatin (photographic grade)
-
Potassium Bromide (KBr)
-
Silver Nitrate (AgNO₃)
-
Distilled water
-
Beakers and graduated cylinders
-
Magnetic stirrer with hot plate
-
Safelight (red or amber)
-
Light-tight storage container
Procedure:
-
Solution A (Gelatin and Bromide):
-
In a 250 mL beaker, dissolve 8g of Potassium Bromide in 62.5 mL of distilled water.
-
Add 10g of photographic grade gelatin to the solution and allow it to swell for 30 minutes.
-
Gently heat the beaker in a water bath to 50°C, stirring continuously until all the gelatin has dissolved. Maintain this temperature.
-
-
Solution B (Silver Nitrate):
-
In a separate 100 mL beaker, dissolve 10g of Silver Nitrate in 62.5 mL of distilled water.
-
Gently heat this solution to 40°C.
-
-
Emulsification (under safelight conditions):
-
In a darkroom under red or amber safelight, place the beaker containing Solution A on a magnetic stirrer and begin stirring at a moderate, constant rate.
-
Slowly and steadily add Solution B to Solution A over a period of 10 minutes. A fine precipitate of silver bromide will form, creating a milky emulsion.
-
-
Initial Ripening:
-
Continue stirring the emulsion at 50°C for an additional 10-15 minutes to allow for initial grain growth.
-
-
Cooling and Storage:
-
Transfer the emulsion to a light-tight container and allow it to cool and set at room temperature, followed by refrigeration.
-
Protocol 2: Spectral Sensitization with Pinacyanol
This protocol describes the sensitization of the prepared emulsion by bathing a coated plate.
Materials:
-
Prepared silver bromide emulsion
-
Glass plates or another suitable substrate
-
Pinacyanol stock solution (e.g., 0.1% in ethanol)
-
Distilled water
-
Pyridine (optional, as a stabilizer and hypersensitizer)[10]
-
Trays for bathing
-
Drying rack
-
Safelight (appropriate for the sensitizing dye, typically dark green for panchromatic sensitizers)
Procedure:
-
Emulsion Coating:
-
Under safelight conditions, gently melt the prepared emulsion in a water bath at around 35-40°C.
-
Coat a clean glass plate with a thin, even layer of the emulsion and allow it to set.
-
-
Preparation of Sensitizing Bath:
-
Sensitization:
-
Immerse the coated plate in the sensitizing bath for a specified duration (e.g., 3-5 minutes) with gentle agitation.[12]
-
The bathing time and temperature can be optimized for the specific emulsion and desired level of sensitization.
-
-
Drying:
-
Remove the plate from the bath and allow excess solution to drain.
-
Place the plate in a light-tight, dust-free drying cabinet or rack and allow it to dry completely.
-
-
Exposure and Development:
-
Once dry, the sensitized plate is ready for exposure.
-
Develop the exposed plate using a standard photographic developer.
-
Mechanism of Spectral Sensitization
The sensitization of silver halide crystals by this compound-derived cyanine dyes is primarily understood through the electron transfer mechanism. The process can be visualized as follows:
-
Light Absorption: A photon of light, with energy corresponding to the absorption spectrum of the cyanine dye, strikes the dye molecule adsorbed on the silver halide crystal surface.
-
Excitation: The dye molecule absorbs the photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[14]
-
Electron Transfer: The excited electron in the LUMO of the dye has sufficient energy to be injected into the conduction band of the silver halide crystal.[9]
-
Latent Image Formation: The electron in the conduction band is mobile and can reduce a silver ion (Ag⁺) to a silver atom (Ag⁰). The accumulation of several silver atoms at a sensitivity speck forms a stable latent image, which can be subsequently amplified during the development process.
Conclusion
This compound and its derivatives remain significant in the field of photographic science due to their role as precursors to powerful sensitizing dyes. The protocols and data presented here provide a foundational understanding for researchers and scientists interested in the practical application and study of these compounds in photographic emulsions. The ability to extend the spectral sensitivity of silver halides was a critical step in the evolution of photography, and the principles of this process continue to be relevant in various fields of imaging and materials science. Further research can build upon these classical methods to explore novel sensitizers and their applications in modern imaging systems.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Photographic emulsion - Wikipedia [en.wikipedia.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. A simple home-made emulsion recipe – filmlabs.org [filmlabs.org]
- 7. Changing color sensitivity of film. | Photrio.com Photography Forums [photrio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. youtube.com [youtube.com]
- 12. Advice needed for silver halide emulsion recipe | Photrio.com Photography Forums [photrio.com]
- 13. thelightfarm.com [thelightfarm.com]
- 14. nathan.instras.com [nathan.instras.com]
Application Notes and Protocols for the Nitration of Quinaldine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic compound that serves as a valuable precursor in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The introduction of a nitro group onto the this compound scaffold via electrophilic nitration is a key transformation that opens avenues for further functionalization, such as reduction to an amino group, enabling the construction of more complex molecular architectures. This document provides detailed protocols for the laboratory-scale nitration of this compound, information on the expected products, and methods for their separation and characterization.
The electrophilic nitration of the quinoline (B57606) ring system is known to be influenced by the electronic nature of the substituent and the reaction conditions. In the case of this compound, the electron-donating methyl group at the 2-position influences the regioselectivity of the nitration reaction. Under acidic conditions, the quinoline nitrogen is protonated, deactivating the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs predominantly on the benzene (B151609) ring, primarily at the 5- and 8-positions. The presence of the methyl group is expected to further influence the product distribution.
Data Presentation
Table 1: Predicted Products of this compound Nitration
| Product Name | Structure | Predicted Regioselectivity |
| 5-Nitro-2-methylquinoline | 5-Nitrothis compound | Major Isomer |
| 8-Nitro-2-methylquinoline | 8-Nitrothis compound | Major Isomer |
| 6-Nitro-2-methylquinoline | 6-Nitrothis compound | Minor Isomer |
| 7-Nitro-2-methylquinoline | 7-Nitrothis compound | Minor Isomer |
Table 2: 1H NMR Spectroscopic Data of Relevant Nitroquinolines
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 5-Nitroquinoline (B147367) | CDCl₃ | 9.39 (d), 8.75 (d), 8.46 (d), 8.59 (d), 7.72 (t), 8.36 (d) | [1] |
| 8-Nitroquinoline (B147351) | CDCl₃ | 8.85 (d), 8.07 (d), 7.88 (s), 7.68 (d), 7.35 (m, 2H) | [2] |
| 7-Methyl-8-nitroquinoline | CDCl₃ | 8.85 (d), 8.07 (d), 7.88 (s), 7.68 (d), 7.35 (m, 2H), 2.55 (s, 3H) | [3] |
| 2-Methyl-8-nitroquinoline | N/A | Not Available | [4] |
Note: Specific assignments of protons and coupling constants are detailed in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for the Nitration of this compound
This protocol is adapted from the nitration of substituted methylquinolines and is expected to yield a mixture of nitrothis compound isomers.[3]
Materials and Reagents:
-
This compound (2-methylquinoline)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Ice
-
Sodium Hydroxide (B78521) (NaOH) solution, 10% (w/v)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1 equivalent). Cool the flask in an ice-salt bath to -5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3 volumes relative to this compound) to the cooled and stirring this compound. Maintain the temperature below 0 °C during the addition.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.5 equivalents) to concentrated sulfuric acid (1 volume relative to nitric acid). Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred this compound-sulfuric acid solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between -5 °C and 0 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 40-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the nitrothis compound isomers.
-
Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic neutralization.
-
Extraction: Extract the product mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude mixture of nitrothis compound isomers.
Purification:
The separation of the resulting nitrothis compound isomers can be challenging due to their similar physical properties.[5] Column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) is a common method for separating such isomers. Alternatively, fractional crystallization from a suitable solvent system may be employed.
Mandatory Visualization
Caption: Experimental workflow for the nitration of this compound.
Caption: Mechanism of electrophilic nitration of this compound.
References
- 1. 5-Nitroquinoline(607-34-1) 1H NMR [m.chemicalbook.com]
- 2. 8-Nitroquinoline(607-35-2) 1H NMR [m.chemicalbook.com]
- 3. brieflands.com [brieflands.com]
- 4. 2-METHYL-8-NITROQUINOLINE(881-07-2) 1H NMR spectrum [chemicalbook.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Quinaldine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound with various applications, including in the synthesis of dyes, pharmaceuticals, and as a flavoring agent. Accurate and reliable quantification of this compound is essential for quality control in manufacturing processes, pharmacokinetic studies, and safety assessments. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and selective method for the analysis of this compound. This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, developed based on established principles for the analysis of quinoline (B57606) derivatives.
Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below. These parameters are a starting point and may require optimization for specific sample matrices or analytical instrumentation.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : Water (containing 0.1% Formic Acid) (30:70, v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 225 nm[2] |
| Injection Volume | 10 µL[2] |
| Run Time | 10 minutes |
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4] The following table summarizes the typical performance characteristics expected from a validated HPLC method for quinoline-type compounds.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Specificity | No interference at the retention time of this compound. | The method's ability to assess the analyte unequivocally in the presence of other components.[3] |
| Linearity (r²) | > 0.999[5] | A proportional relationship between the analyte concentration and the instrumental response over a defined range.[6] |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 2.0% | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Analyte dependent (typically in the range of 0.05 - 1.0 µg/mL for similar compounds)[5][7] | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8] |
| Limit of Quantification (LOQ) | Analyte dependent (typically in the range of 0.15 - 5.0 µg/mL for similar compounds)[5][7] | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[8] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | A measure of the method's capacity to remain unaffected by small variations in method parameters. |
Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase Preparation:
-
Prepare a 0.1% formic acid solution in HPLC-grade water.
-
Mix acetonitrile and the 0.1% formic acid solution in a 30:70 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
-
-
Standard Solution Preparation:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol (B129727).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1 µg/mL to 50 µg/mL).[1]
-
Sample Preparation
The sample preparation method will vary depending on the matrix. The goal is to extract this compound and remove interfering substances.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) and sonicate for at least 15 minutes to dissolve the active ingredient.[5]
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add three volumes of a precipitating agent like acetonitrile or methanol to one volume of the plasma sample.[5]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant for analysis.[5] Alternatively, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed for cleaner samples and higher sensitivity.
-
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis by HPLC.
System Suitability
Before starting the analysis sequence, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area precision, retention time reproducibility, tailing factor, and theoretical plates.
Analysis Sequence
-
Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks at the retention time of this compound.[5]
-
Standard Injections: Inject the calibration standards in increasing order of concentration.
-
Sample Injections: Inject the prepared samples.
-
Quality Control: Periodically inject a known concentration standard to monitor system performance and ensure the stability of the retention time.[5]
Data Analysis and Quantification
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard injections. Create a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the samples can then be calculated using the regression equation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using a validated HPLC method. The described methodology, including the experimental workflow and data analysis procedures, is suitable for routine quality control, research, and drug development applications. Adherence to proper method validation and system suitability criteria is crucial for obtaining accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashdin.com [ashdin.com]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Quinaldine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of quinaldine (2-methylquinoline) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant heterocyclic aromatic compound used in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. Accurate and robust analytical methods are crucial for quality control, impurity profiling, and metabolic studies.
Introduction
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. This makes it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This application note describes a validated GC-MS method adaptable for the analysis of this compound in various matrices.
Quantitative Data Summary
The following tables summarize the key quantitative data for the GC-MS analysis of this compound. The method is adapted from a validated procedure for the closely related compound, quinoline (B57606), and performance is expected to be similar.[1]
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.5 µm film thickness) or equivalent |
| Inlet Temperature | 250°C[1] |
| Injection Volume | 1.0 µL[1] |
| Injection Mode | Splitless[1] |
| Carrier Gas | Helium[1] |
| Flow Rate | 1.0 mL/min[1] |
| Oven Program | Initial: 90°C for 2 min, Ramp: 20°C/min to 260°C, Hold: 3 min at 260°C[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 min |
Table 2: Chromatographic and Mass Spectral Data for this compound
| Analyte | Expected Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | > 6.6 | 143[2] | 142, 115, 89, 77, 63, 51 |
Note: The retention time for this compound is expected to be slightly longer than that of quinoline (6.596 min) under the same conditions due to the presence of the methyl group.
Table 3: Method Performance Characteristics (based on analogous quinoline analysis)
| Parameter | Result |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | ~0.1 mg/kg[1] |
| Recoveries | 82.9 - 92.0%[1] |
| Relative Standard Deviation (RSD) | 1.4 - 3.8%[1] |
Experimental Protocols
This section details the methodologies for sample preparation, standard solution preparation, and the GC-MS analysis of this compound.
Sample Preparation (Solid Matrix - e.g., Textiles, Soil)
This protocol is adapted from a method for extracting quinoline from textiles and can be modified for other solid matrices.[1]
-
Sample Comminution: Reduce the sample to small pieces (e.g., approximately 5mm x 5mm).
-
Weighing: Accurately weigh 1.0 g of the comminuted sample into a suitable centrifuge tube.
-
Solvent Addition: Add 15 mL of toluene (B28343) to the centrifuge tube.
-
Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath and extract for 30 minutes at 40°C.[1]
-
Filtration: After extraction, allow the sample to cool to room temperature. Filter the extract through a 0.45 µm PTFE (polytetrafluoroethylene) filter membrane into a GC vial.
-
Analysis: The filtrate is now ready for GC-MS analysis.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with toluene.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 µg/mL) by serial dilution of the primary stock solution with toluene. These will be used to generate a calibration curve for quantification.
GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.
-
Sequence Generation: Create a sequence in the instrument software that includes a solvent blank, the series of working standard solutions, and the prepared samples.
-
Data Acquisition: Inject 1.0 µL of each solution into the GC-MS system and acquire the data.
-
Data Processing:
-
Qualitative Analysis: Identify the this compound peak in the sample chromatograms by comparing the retention time and the mass spectrum with that of a known standard. The mass spectrum of this compound is characterized by its molecular ion at m/z 143 and key fragment ions at m/z 142, 115, 89, 77, 63, and 51.[2]
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the this compound peak versus the concentration of the working standard solutions. Use the equation of the calibration curve to calculate the concentration of this compound in the samples.
-
Visualizations
Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
This compound Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
References
Quinaldine as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine, or 2-methylquinoline, is a heterocyclic aromatic organic compound that serves as a versatile ligand in coordination chemistry. Its nitrogen atom provides a coordination site for a wide array of metal ions, forming stable complexes with diverse geometries and interesting physicochemical properties. The presence of the methyl group at the 2-position introduces steric and electronic modifications to the quinoline (B57606) ring, influencing the stability, reactivity, and potential applications of its metal complexes. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound-metal complexes, with a focus on their potential in drug development and catalysis.
I. Synthesis of this compound-Metal Complexes
The synthesis of this compound-metal complexes typically involves the reaction of a metal salt with this compound in a suitable solvent. The general procedure can be adapted for various transition metals.
General Experimental Protocol: Synthesis of a Dichloro(this compound)metal(II) Complex (M = Co, Cu, Zn)
Materials:
-
Metal(II) chloride (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
This compound (2-methylquinoline)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or inert atmosphere setup (optional, for air-sensitive complexes)
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Metal Salt: Dissolve 1 mmol of the metal(II) chloride salt in 20 mL of absolute ethanol in a round-bottom flask. Stir the solution until the salt is completely dissolved. Gentle heating may be applied if necessary.
-
Ligand Addition: To the stirred metal salt solution, add a solution of 2 mmol of this compound in 10 mL of absolute ethanol dropwise at room temperature.
-
Reaction: Reflux the resulting mixture for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by a color change or the formation of a precipitate.
-
Isolation of the Complex: After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to appear, and then cool the solution in an ice bath to promote further precipitation.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Characterization: The synthesized complexes should be characterized by techniques such as elemental analysis, melting point determination, FTIR, UV-Vis, and NMR spectroscopy to confirm their composition and structure.
II. Characterization of this compound-Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of this compound-metal complexes.
A. Spectroscopic Data
Table 1: Key Spectroscopic Data for Representative this compound-Metal Complexes
| Complex | ν(C=N) (cm⁻¹) (IR) | λmax (nm) (UV-Vis) | ¹H NMR (δ, ppm) of Coordinated this compound (in CDCl₃) |
| Free this compound | ~1620 | ~225, ~275, ~315 | H8: ~8.0, H3-H7: ~7.3-7.8, CH₃: ~2.7 |
| [Co(this compound)₂Cl₂] | ~1605 | Ligand-based transitions and d-d transitions | Paramagnetically shifted and broadened signals |
| [Cu(this compound)₂Cl₂] | ~1608 | Ligand-based transitions and broad d-d band | Paramagnetically shifted and broadened signals |
| [Zn(this compound)₂Cl₂] | ~1610 | Ligand-based transitions, slight red shift | H8: ~8.2, H3-H7: ~7.4-7.9, CH₃: ~2.8 |
Note: The exact positions of IR bands and UV-Vis absorption maxima, as well as NMR chemical shifts, can vary depending on the metal, its oxidation state, the overall coordination geometry, and the solvent used.
B. Structural Data
Table 2: Representative Bond Lengths and Angles for a Related Quinaldic Acid Complex: [Zn(quinaldate)₂(pyridine)₂]
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | Zn-N(quinaldate) | 2.143 |
| Zn-O(quinaldate) | 1.995 | |
| Zn-N(pyridine) | 2.150 | |
| Bond Angles (°) | N(quin)-Zn-O(quin) | 79.85 |
| N(quin)-Zn-N(py) | 96.84 - 100.45 |
Data from a representative zinc quinaldate (B1226512) complex is provided for illustrative purposes.[1]
III. Applications in Drug Development
This compound and its derivatives, particularly when complexed with metal ions, have shown significant potential as therapeutic agents, exhibiting a range of biological activities.
A. Anticancer Activity
Metal complexes of quinoline derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.
Table 3: In Vitro Anticancer Activity (IC₅₀ Values) of Representative Quinoline-Based Metal Complexes
| Complex/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A novel quinoline Schiff base Cu(II) complex | A-549 (Lung) | 37.03 | [2] |
| A novel quinoline Schiff base Cu(II) complex | MCF-7 (Breast) | 39.43 | [2] |
| Quinoline-based Ir(III) Complex (MPytMP-Ir) | NCI-H460 (Lung) | 0.00505 | [3] |
| Quinoline derivative | PC-3 (Prostate) | 1.29 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a this compound-metal complex against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-metal complex stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound-metal complex in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Signaling Pathway for Anticancer Activity
The anticancer activity of many quinoline-based metal complexes is attributed to their ability to induce apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspase-9 and caspase-3.
B. Antimicrobial Activity
This compound-metal complexes have also demonstrated promising activity against various bacterial and fungal strains. The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.
Table 4: In Vitro Antimicrobial Activity (MIC Values) of Representative Quinoline-Based Metal Complexes
| Complex/Compound | Microorganism | MIC (µg/mL) |
| Hybrid Quinoline-Sulfonamide Cadmium(II) Complex | Staphylococcus aureus | 0.019 |
| Hybrid Quinoline-Sulfonamide Cadmium(II) Complex | Escherichia coli | 6.09 |
| Hybrid Quinoline-Sulfonamide Cadmium(II) Complex | Candida albicans | 0.019 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a this compound-metal complex against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound-metal complex stock solution (in DMSO)
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound-metal complex in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
IV. Applications in Catalysis
This compound-metal complexes have potential applications as catalysts in various organic transformations. The quinoline moiety can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity.
Workflow for a Catalytic Application
The following diagram illustrates a general workflow for evaluating the catalytic activity of a this compound-metal complex in a model cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinaldine Derivatives as Potent Antifungal Agents: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinaldine, a derivative of quinoline (B57606), and its analogues have emerged as a promising class of heterocyclic compounds with significant potential in the development of novel antifungal agents. This document provides a comprehensive overview of the application of this compound derivatives, including their antifungal activity, proposed mechanisms of action, and detailed protocols for their evaluation.
Introduction
The rising incidence of fungal infections, coupled with the increasing prevalence of drug-resistant strains, necessitates the discovery and development of new antifungal drugs with novel mechanisms of action. This compound derivatives have attracted considerable attention due to their broad-spectrum antifungal activity against a variety of human and plant pathogens.[1][2] These compounds offer a versatile scaffold for chemical modification, allowing for the optimization of their efficacy, selectivity, and pharmacokinetic properties.
Mechanism of Action
The primary antifungal mechanisms of this compound derivatives are believed to involve the disruption of fungal cell membrane integrity and the induction of intracellular oxidative stress.[3] Several studies suggest that these compounds interact with the components of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[4][5] Additionally, some this compound derivatives have been shown to induce the production of reactive oxygen species (ROS) within fungal cells, causing damage to vital cellular components such as proteins, lipids, and nucleic acids.[6] This dual mode of action makes them promising candidates to overcome existing antifungal resistance mechanisms.
While a specific signaling pathway exclusively for this compound derivatives is still under investigation, their mechanism of action likely triggers general fungal stress response pathways. Damage to the cell wall and membrane activates the Cell Wall Integrity (CWI) pathway, while oxidative stress activates the High-Osmolarity Glycerol (HOG) pathway. Both pathways are crucial for fungal survival under stress, and their over-activation can lead to programmed cell death.
Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) values.
Table 1: Antifungal Activity of this compound Derivatives against Yeasts
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 2 | Candida spp. | 25-50 | [1] |
| Compound 3 | Candida spp. | 25-50 | [1] |
| QBSC 4d | Candida albicans ATCC10231 | 19.04 x 10⁻⁵ (mg/mL) | [7] |
| BQ-06 | Candida albicans | 0.4 | [8] |
| BQ-07 | Candida albicans | 0.4 | [8] |
| BQ-08 | Candida albicans | 0.4 | [8] |
Table 2: Antifungal Activity of this compound Derivatives against Filamentous Fungi
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 5 | Dermatophytes | 12.5-25 | [1] |
| Derivative 7a | Candida albicans | 4000 (mg/mL) | [9] |
Table 3: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| VIa6 | Valsa mali | 0.091 (µmol/mL) | [3] |
| Ac12 | Sclerotinia sclerotiorum | 0.52 | [4][5] |
| Ac12 | Botrytis cinerea | 0.50 | [4][5] |
| 3f-4 | Sclerotinia sclerotiorum | 0.41 | [10] |
| 3f-28 | Sclerotinia sclerotiorum | 0.55 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antifungal properties of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a fungal strain.
Materials:
-
This compound derivative stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, determine the spore concentration using a hemocytometer and adjust to 1-5 x 10^6 spores/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the this compound derivative stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a positive control well (medium with fungal inoculum, no drug) and a negative control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted drug and the positive control well.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 530 nm.
-
Protocol 2: Assessment of Fungal Cell Membrane Damage
This protocol utilizes the release of intracellular components as an indicator of membrane damage.
Objective: To evaluate the effect of this compound derivatives on the integrity of the fungal cell membrane.
Materials:
-
Fungal culture grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
This compound derivative at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest fungal cells from a liquid culture by centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in PBS to a defined cell density.
-
-
Treatment:
-
Incubate the fungal cell suspension with different concentrations of the this compound derivative at 35°C for a specified time (e.g., 2, 4, 6 hours).
-
Include a positive control (e.g., a known membrane-disrupting agent like Amphotericin B) and a negative control (untreated cells).
-
-
Measurement of Leakage:
-
After incubation, centrifuge the cell suspensions to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.
-
-
Data Analysis:
-
An increase in the absorbance at 260 nm and 280 nm in the treated samples compared to the negative control indicates leakage of intracellular components and thus, membrane damage.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Objective: To determine if this compound derivatives induce oxidative stress in fungal cells.
Materials:
-
Fungal culture
-
PBS
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound derivative
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Preparation and Staining:
-
Harvest and wash fungal cells as described in Protocol 2.
-
Resuspend the cells in PBS and incubate with DCFH-DA (final concentration 10-20 µM) in the dark at 37°C for 30-60 minutes.
-
After incubation, wash the cells with PBS to remove excess probe.
-
-
Treatment:
-
Resuspend the stained cells in PBS and treat with the this compound derivative at the desired concentration.
-
Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated stained cells).
-
-
ROS Detection:
-
Incubate the cells for a specific period (e.g., 30, 60, 120 minutes).
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.
-
-
Data Analysis:
-
An increase in fluorescence intensity in the treated cells compared to the negative control indicates an increase in intracellular ROS levels.
-
Conclusion
This compound derivatives represent a valuable and promising class of compounds in the search for new antifungal agents. Their potent activity against a broad range of fungi, coupled with a likely multi-target mechanism of action, suggests they may be effective against drug-resistant strains. The protocols outlined in this document provide a framework for the continued investigation and development of these compounds as next-generation antifungal therapies. Further research into their specific molecular targets and signaling pathways will be crucial for their successful clinical translation.
References
- 1. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]
- 5. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Quinaldine in the Synthesis of Anti-malarial Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine, or 2-methylquinoline, is a critical heterocyclic scaffold in the synthesis of a variety of anti-malarial drugs. Its derivatives have been instrumental in the development of some of the most historically significant and clinically relevant treatments for malaria. This document provides detailed application notes and experimental protocols for the synthesis of three prominent anti-malarial drugs derived from this compound precursors: Chloroquine, Primaquine, and Quinacrine (B1676205). The protocols are supplemented with quantitative data, reaction workflows, and diagrams of their mechanisms of action to support research and drug development efforts in this vital field.
Chloroquine Synthesis
Chloroquine, a 4-aminoquinoline (B48711) derivative, has been a cornerstone of anti-malarial therapy for decades. Its synthesis typically involves the preparation of the key intermediate, 4,7-dichloroquinoline (B193633), which can be derived from precursors synthesized using this compound-related methodologies like the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of Chloroquine from 4,7-dichloroquinoline
This protocol outlines the final condensation step to produce Chloroquine.
Materials:
-
4,7-dichloroquinoline
-
Novaldiamine (4-amino-1-diethylaminopentane)
-
Toluene
-
10% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate (B86663)
-
Phosphoric acid (85%)
Procedure:
-
In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and phenol (1.0 eq).
-
Heat the mixture to 90-100°C with stirring.
-
Slowly add Novaldiamine (2.1 eq) to the heated mixture. The reaction is exothermic.
-
Maintain the temperature at 120-130°C for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and dilute with toluene.
-
Wash the organic layer with a 10% sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Chloroquine base.
-
For the preparation of Chloroquine phosphate, dissolve the crude base in ethanol and add a stoichiometric amount of 85% phosphoric acid.
-
Cool the solution to induce crystallization.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield Chloroquine phosphate.
Quantitative Data: Chloroquine Synthesis
| Step | Product | Starting Materials | Yield (%) | Purity (%) | Reference |
| Condensation | Chloroquine Base | 4,7-dichloroquinoline, Novaldiamine | 86-94 | ~98 | [1][2] |
| Salt Formation | Chloroquine Phosphate | Chloroquine Base, Phosphoric Acid | ~80 | >98 | [1] |
Experimental Workflow: Chloroquine Synthesis
Caption: General workflow for the synthesis of Chloroquine Phosphate.
Mechanism of Action: Chloroquine
Chloroquine's primary mode of action is the inhibition of hemozoin formation in the malaria parasite's digestive vacuole.
Caption: Chloroquine inhibits heme polymerase, leading to toxic heme buildup.
Primaquine Synthesis
Primaquine, an 8-aminoquinoline, is crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale. Its synthesis often starts from 6-methoxy-8-nitroquinoline, which can be prepared via the Skraup synthesis.
Experimental Protocol: Synthesis of Primaquine
This protocol describes the synthesis of Primaquine from 6-methoxy-8-aminoquinoline.
Materials:
-
6-methoxy-8-aminoquinoline
-
4-bromo-1-phthalimidopentane
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Phosphoric acid (85%)
Procedure:
-
Condensation: A mixture of 6-methoxy-8-aminoquinoline (1.0 eq) and 4-bromo-1-phthalimidopentane (1.1 eq) is heated at 120-130°C for 2-3 hours.
-
The reaction mixture is cooled, and the resulting crude product is dissolved in ethanol.
-
Deprotection: Hydrazine hydrate (2.0 eq) is added to the ethanolic solution, and the mixture is refluxed for 4 hours.
-
After cooling, the precipitated phthalhydrazide (B32825) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude Primaquine base.
-
Salt Formation: The crude base is dissolved in ethanol, and 85% phosphoric acid is added to precipitate Primaquine diphosphate.
-
The solid is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data: Primaquine Synthesis
| Step | Product | Starting Materials | Yield (%) | Purity (%) | Reference |
| Condensation & Deprotection | Primaquine Base | 6-methoxy-8-aminoquinoline, 4-bromo-1-phthalimidopentane | 40-50 | - | Elderfield et al. (1955) |
| Three-step synthesis | Primaquine Diphosphate | Potassium phthalimide, 1,4-dibromopentane, 6-methoxy-8-aminoquinoline | 47 (overall) | >98 | [3] |
Experimental Workflow: Primaquine Synthesis
Caption: General workflow for the synthesis of Primaquine Diphosphate.
Mechanism of Action: Primaquine
Primaquine is a prodrug that is metabolized in the liver to its active forms, which are potent oxidants that generate reactive oxygen species (ROS), leading to parasite death.[4]
Caption: Primaquine's activation and subsequent generation of ROS.
Quinacrine Synthesis
Quinacrine, an acridine (B1665455) derivative, was one of the first synthetic anti-malarials. Its synthesis involves the preparation of the key intermediate 6,9-dichloro-2-methoxyacridine (B108733).
Experimental Protocol: Synthesis of Quinacrine
This protocol outlines the final step in Quinacrine synthesis.
Materials:
-
6,9-dichloro-2-methoxyacridine
-
Novaldiamine (4-amino-1-diethylaminopentane)
-
Phenol
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of 6,9-dichloro-2-methoxyacridine (1.0 eq) and phenol (3.0 eq) is heated to 100°C.
-
Novaldiamine (1.5 eq) is added, and the mixture is heated at 120-125°C for 4-5 hours.
-
The reaction mixture is cooled and dissolved in ethanol.
-
Concentrated hydrochloric acid is added to precipitate Quinacrine dihydrochloride.
-
The precipitate is filtered, washed with ethanol and ether, and dried.
Quantitative Data: Quinacrine Synthesis
| Step | Product | Starting Materials | Yield (%) | Reference |
| Condensation | Quinacrine Dihydrochloride | 6,9-dichloro-2-methoxyacridine, Novaldiamine | ~70-80 | Magidson and Grigorowsky (1936) |
Experimental Workflow: Quinacrine Synthesis
Caption: General workflow for the synthesis of Quinacrine Dihydrochloride.
Mechanism of Action: Quinacrine
Quinacrine is believed to exert its anti-malarial effect through multiple mechanisms, primarily by intercalating into the parasite's DNA, thereby inhibiting DNA replication and RNA transcription.[5][6]
Caption: Quinacrine intercalates into DNA, inhibiting replication and transcription.
References
- 1. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of quinine, chloroquine, and quinacrine with DNA and their effects on the DNA and RNA polymerase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of Quinaldine N-Oxide: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the synthesis of quinaldine N-oxide, a valuable intermediate in organic synthesis and drug development. Two primary methods for the N-oxidation of this compound are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with hydrogen peroxide in glacial acetic acid. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a comprehensive resource for the preparation and purification of this compound N-oxide. The protocols include detailed experimental procedures, quantitative data summarized in tabular format for easy comparison, and visual diagrams of the experimental workflow and reaction mechanism to facilitate understanding.
Introduction
This compound N-oxide is a key heterocyclic compound utilized as a precursor in the synthesis of various biologically active molecules. The N-oxide functional group can act as a directing group in electrophilic substitution reactions, enabling the introduction of substituents at specific positions of the quinoline (B57606) ring.[1] Furthermore, the N-oxide moiety can be a pharmacophore itself or can be readily converted to other functional groups, making it a versatile intermediate in medicinal chemistry. The two most common and effective methods for the preparation of this compound N-oxide involve the use of peroxy acids, such as m-CPBA, or the in-situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid.[2] This document outlines detailed and reliable protocols for both methods.
Comparative Data of Synthetic Methods
The selection of a synthetic method for the preparation of this compound N-oxide often depends on factors such as scale, cost of reagents, and desired purity. Below is a summary of the quantitative data associated with the two primary methods described in this protocol.
| Parameter | Method 1: m-CPBA Oxidation | Method 2: H₂O₂/Acetic Acid Oxidation | Reference(s) |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | 30-35% Hydrogen Peroxide & Glacial Acetic Acid | [3][4] |
| Solvent | Dichloromethane (B109758) (DCM) or Chloroform (B151607) | Glacial Acetic Acid | [3][4] |
| Reaction Temperature | 0 °C to Room Temperature | 70-80 °C | [3][4] |
| Reaction Time | 12-24 hours | 2-4 hours | [3][4] |
| Typical Yield | ~85-95% | >90% | [5] |
| Key Advantages | High yield, mild reaction conditions | Cost-effective reagents, suitable for large scale | [4][5] |
| Key Disadvantages | Higher cost of m-CPBA, potential for over-oxidation | Higher reaction temperature, requires removal of acetic acid | [4][5] |
Experimental Protocols
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes the commercially available and highly effective oxidizing agent, m-CPBA, to achieve the N-oxidation of this compound under mild conditions.
Materials:
-
This compound (2-methylquinoline)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of m-CPBA: To the cooled and stirred solution, add m-CPBA (1.1-1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture in an ice bath and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound N-oxide.
Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid
This protocol employs a cost-effective in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid for the N-oxidation of this compound.
Materials:
-
This compound (2-methylquinoline)
-
Glacial acetic acid
-
30-35% Hydrogen peroxide (H₂O₂)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Addition of H₂O₂: To the stirred solution, add 30-35% hydrogen peroxide (1.1-1.5 equivalents) dropwise. An initial exotherm may be observed.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of Na₂CO₃ or a dilute NaOH solution until the pH is ~8-9. Extract the aqueous layer with dichloromethane or chloroform (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound N-oxide.
Purification of this compound N-Oxide
The crude product obtained from either method can be purified by column chromatography or recrystallization.
3.3.1. Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 5% methanol) or ethyl acetate (B1210297) in hexanes. The polarity of the eluent can be adjusted based on TLC analysis of the crude product.
-
Procedure: Dissolve the crude this compound N-oxide in a minimal amount of the mobile phase and load it onto a pre-packed silica gel column. Elute the column with the chosen solvent system and collect the fractions containing the pure product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
3.3.2. Recrystallization
-
Solvent Selection: this compound N-oxide can be recrystallized from a variety of solvents or solvent mixtures, such as acetone, ethyl acetate/hexanes, or ethanol/water. The ideal solvent should dissolve the compound when hot but not at room temperature.[6][7]
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[6][7]
Visual Diagrams
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound N-oxide.
Reaction Mechanism: Electrophilic Oxidation
Caption: Mechanism of electrophilic N-oxidation of this compound.
Safety Precautions
-
Both m-CPBA and hydrogen peroxide are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions involving peroxides can be exothermic. It is crucial to control the rate of addition and the reaction temperature to prevent runaway reactions.
-
Quench any residual peroxide before disposal.
Conclusion
The protocols detailed in this document provide reliable and reproducible methods for the synthesis of this compound N-oxide. The choice between m-CPBA and hydrogen peroxide/acetic acid will depend on the specific requirements of the researcher, including scale, cost, and available equipment. With careful execution of these protocols and adherence to safety precautions, high yields of pure this compound N-oxide can be consistently obtained for use in further synthetic applications.
References
Quinaldine-Based Fluorescent Probes for Biological Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldine, a heterocyclic aromatic organic compound derived from quinoline, serves as a versatile scaffold for the development of novel fluorescent probes. These small molecules are instrumental in biological imaging due to their sensitivity, rapid response times, and adaptability for detecting a variety of analytes and cellular components.[1][2] Derivatives of this compound have been successfully engineered to visualize metal ions, fluctuations in pH, and biomolecules such as proteins and nucleic acids.[3][4][5]
The fluorescence of this compound-based probes is often modulated by photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[1][2] These mechanisms allow for the rational design of "turn-on" or ratiometric probes that exhibit significant changes in fluorescence intensity or shifts in emission wavelength upon interaction with their target. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound-based fluorescent probes in biological imaging.
Data Presentation
The photophysical properties of this compound-based fluorescent probes can be finely tuned through chemical modifications, making them suitable for a diverse range of biological imaging applications.
Table 1: Photophysical Properties of Selected this compound-Based Fluorescent Probes
| Probe Name/Derivative | Target Analyte(s) | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference(s) |
| This compound Red (QR) | Amyloid Fibrils | Not Specified | Near-Infrared | Not Specified | Not Specified | 2.31 µM | [6] |
| This compound Red (QR) | i-motif DNA | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| This compound Red (QR) | α1-acid glycoprotein | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| 6-(dimethylamino)this compound derivative (NJ1Cd) | Cd²⁺ | ~460 | 515 (free) / 570 (bound) | 55 (free) / 110 (bound) | Not Specified | 0.26 µM | [3][7] |
| 8-Hydroxythis compound derivative (QP2) | Zn²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 17.7 nM | [8] |
| Quinoline-based probe (DQPH) | pH | ~470 | 588 (basic) / 531 (acidic) | 118 (basic) / 61 (acidic) | Not Specified | pKa = 7.18 | [2][4] |
Note: "Not Specified" indicates that the data was not explicitly available in the cited sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of a chelation-enhanced fluorescence probe and a typical experimental workflow for utilizing this compound-based probes in live-cell imaging.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Caption: Experimental Workflow for Live-Cell Imaging.
Experimental Protocols
The following are generalized protocols for the application of this compound-based fluorescent probes in biological imaging. These should be optimized for specific cell types, instrumentation, and the particular this compound derivative being used.
Protocol 1: Ratiometric Imaging of Intracellular Cadmium (Cd²⁺) using a 6-(dimethylamino)this compound-based Probe
This protocol is adapted from methodologies for imaging intracellular metal ions with quinoline-based probes.[3][7]
1. Materials and Reagents
-
6-(dimethylamino)this compound-based probe (e.g., NJ1Cd)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or multi-well plates
-
Cadmium chloride (CdCl₂) solution (for stimulation)
-
Fluorescence microscope with appropriate filter sets for ratiometric imaging
2. Cell Culture and Plating
-
Culture cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
3. Probe Preparation and Cell Staining
-
Prepare a 1-5 mM stock solution of the this compound-based probe in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
Remove the complete medium from the cultured cells and wash them once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.
-
After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or HBSS) to the cells.
4. Fluorescence Microscopy and Image Acquisition
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the probe at its optimal excitation wavelength (e.g., ~460 nm).
-
Acquire fluorescence emission images at two different wavelengths corresponding to the unbound (~515 nm) and Cd²⁺-bound (~570 nm) forms of the probe.[3]
-
To observe the probe's response, acquire a baseline ratiometric image. Then, add a solution of CdCl₂ to the imaging medium at the desired final concentration and capture a time-lapse series of ratiometric images.
-
Use the lowest possible excitation intensity and shortest exposure times to minimize phototoxicity and photobleaching.
5. Image Analysis
-
Perform background correction on the acquired images.
-
Generate a ratiometric image by dividing the fluorescence intensity of the Cd²⁺-bound channel by the fluorescence intensity of the unbound channel on a pixel-by-pixel basis.
-
Quantify the changes in the fluorescence ratio in response to Cd²⁺ stimulation.
Protocol 2: Staining and Imaging of Amyloid Fibrils with this compound Red
This protocol provides a general guideline for using this compound Red to visualize protein aggregates.[6]
1. Materials and Reagents
-
This compound Red (QR)
-
DMSO or Ethanol for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sample containing amyloid fibrils (in vitro or ex vivo tissue sections)
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets for near-infrared imaging
2. Probe Preparation
-
Prepare a 1 mg/mL stock solution of this compound Red in DMSO or ethanol.
-
On the day of use, dilute the stock solution in PBS to a final working concentration (e.g., 1-10 µM).
3. Staining of In Vitro Amyloid Fibrils
-
Add the diluted this compound Red solution to your pre-formed amyloid fibril sample.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Mount a small aliquot of the stained sample on a glass slide with a coverslip.
4. Staining of Tissue Sections
-
Deparaffinize and rehydrate the tissue sections if necessary.
-
Wash the sections with PBS.
-
Apply the diluted this compound Red solution to cover the tissue section and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Gently wash the sections with PBS to remove excess stain.
-
Mount with an aqueous mounting medium and a coverslip.
5. Fluorescence Microscopy and Imaging
-
Place the slide on the microscope stage.
-
Excite the sample with an appropriate light source for near-infrared dyes.
-
Capture the fluorescence emission in the near-infrared range.
-
Use appropriate controls, such as unstained samples, to assess background fluorescence.
Disclaimer
The protocols provided are intended as a general guide. Researchers should consult the primary literature for specific details related to the this compound derivative of interest and optimize the conditions for their particular experimental setup.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells [jstage.jst.go.jp]
- 4. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound red as a fluorescent light-up probe for i-motif structures - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Functionalization of the Quinaldine Methyl Group
For Researchers, Scientists, and Drug Development Professionals
Quinaldine, or 2-methylquinoline, is a heterocyclic compound that serves as a crucial scaffold in the development of various pharmaceuticals, dyes, and other functional materials. The methyl group at the 2-position is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the key methods of functionalizing the this compound methyl group.
I. Oxidation of the Methyl Group
The oxidation of the this compound methyl group can lead to the formation of valuable intermediates such as this compound-2-carboxaldehyde (quinaldaldehyde) and quinaldic acid. These compounds are precursors for the synthesis of various bioactive molecules.
Data Presentation: Comparison of Oxidation Methods
| Product | Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Quinaldaldehyde | Selenium Dioxide (SeO₂) | Dioxane | Reflux | - | 55 | [1] |
| Quinaldaldehyde | Selenium Dioxide (SeO₂) | Dioxane | Room Temp. | 2 weeks | 70 | [1] |
| Quinaldic Acid | Nickel Peroxide | Aqueous Base | Room Temp. | 12 h | High | [2] |
| Quinaldic Acid | Halogen/Actinic Radiation | Water | Elevated | - | - | [3] |
Experimental Protocols
Protocol 1: Oxidation of this compound to Quinaldaldehyde using Selenium Dioxide
This protocol describes the synthesis of this compound-2-carboxaldehyde via the oxidation of this compound with selenium dioxide.
Materials:
-
This compound
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in dioxane.
-
Add a molar excess of selenium dioxide to the solution.
-
For a faster reaction, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Alternatively, for a higher yield, stir the reaction at room temperature for two weeks.[1]
-
Upon completion, cool the reaction mixture and filter to remove selenium residues.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution to remove any formed quinaldic acid.[1]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure quinaldaldehyde.
Protocol 2: Synthesis of Quinaldic Acid via Nickel Peroxide Oxidation
This protocol details the oxidation of 2-methylquinoline-3-carboxylic acid to quinoline-2,3-dicarboxylic acid (acridinic acid) using nickel peroxide, which can be adapted for the oxidation of this compound to quinaldic acid.[2]
Materials:
-
This compound
-
Nickel Peroxide
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, suspend this compound in an aqueous solution of sodium hydroxide.
-
Add nickel peroxide (approximately 3.25 equivalents) to the mixture.[2]
-
Stir the reaction at room temperature for 12 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the nickel salts.
-
Acidify the filtrate with hydrochloric acid to precipitate the quinaldic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Doebner-von Miller Quinaldine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Doebner-von Miller quinaldine synthesis. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the Doebner-von Miller synthesis in a user-friendly question-and-answer format.
Issue 1: Low Yield and Significant Tar/Polymer Formation
-
Question: My reaction mixture is turning into a thick, dark tar, resulting in a very low yield of my desired this compound. What is causing this and how can I prevent it?
-
Answer: This is the most common issue in the Doebner-von Miller synthesis. The strong acidic conditions required for the reaction can also catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to the formation of intractable tars.[1][2]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: To minimize polymerization, sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent like toluene, while the aniline (B41778) hydrochloride is in the aqueous phase.[1][2][3][4] This reduces the concentration of the carbonyl compound in the acidic aqueous phase, thus decreasing the rate of polymerization.[3][4]
-
Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline.[2] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[2]
-
Optimize Acid Catalyst and Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation.[1][2] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and side product formation.[1][2][5] Milder Lewis acids may be beneficial in some cases.[1][2]
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization.[1][2] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating can also help control exothermic reactions.[1][2]
-
Issue 2: Low Yield with Substituted Anilines
-
Question: I am using a substituted aniline and observing a significantly lower yield compared to when I use unsubstituted aniline. Why is this happening?
-
Answer: The electronic properties of the substituents on the aniline ring have a significant impact on the reaction.
-
Electron-Withdrawing Groups (EWGs): Anilines with EWGs (e.g., nitro, cyano, carboxyl) are less nucleophilic and therefore react more slowly, often resulting in low yields in the standard Doebner-von Miller reaction.[2][6] For these substrates, more forcing conditions such as higher temperatures or longer reaction times may be necessary.[7]
-
Electron-Donating Groups (EDGs): Anilines with strong EDGs (e.g., methoxy, hydroxyl) are more reactive, which can sometimes lead to an increase in side reactions. Careful optimization of reaction conditions is crucial when working with these substrates.[2]
-
Issue 3: Presence of Dihydroquinoline Impurities
-
Question: My final product is contaminated with dihydrothis compound. How can I ensure complete oxidation to the desired aromatic product?
-
Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[2] Incomplete oxidation can lead to contamination of the final product.
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: An oxidizing agent is often required to facilitate the final aromatization step.[8] While atmospheric oxygen can contribute, adding an external oxidant like nitrobenzene (B124822) or arsenic acid can improve the yield and ensure complete conversion.[7] Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to proceed to completion.[2] Monitor the reaction by TLC or GC-MS to track the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
-
A1: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[2]
-
Q2: How can I purify my this compound product from the tarry byproducts?
-
A2: Purification can be challenging. For volatile quinaldines, steam distillation is an effective method to separate the product from non-volatile tars. For less volatile products, column chromatography on silica (B1680970) gel or alumina (B75360) is a common technique. It is often beneficial to first filter the crude product through a plug of silica to remove the majority of the tar before further purification.[2]
-
Q3: What is the role of ZnCl₂ in some Doebner-von Miller procedures?
-
A3: Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst. It can help to promote the intramolecular cyclization step of the reaction mechanism.[9]
Data Presentation
The following tables provide a summary of how different reaction parameters can affect the yield of the Doebner-von Miller synthesis. Note that yields are highly substrate-dependent, and these tables are for illustrative purposes to show general trends.
Table 1: Effect of Catalyst and Solvent on Yield
| Aniline | α,β-Unsaturated Carbonyl | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Crotonaldehyde (B89634) | HCl | Water | Reflux | Low |
| Aniline | Crotonaldehyde | HCl / Toluene | Water (biphasic) | Reflux | Moderate to Good |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | CH₂Cl₂ | Reflux | 46 |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | Toluene | Reflux | 33 |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | Trifluoroacetic acid | Reflux | 61 |
Data compiled from multiple sources illustrating general trends and specific examples.[1][10]
Table 2: Effect of Aniline Substituent on Yield
| Aniline Substituent | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| H | Crotonaldehyde | 2-Methylquinoline | Moderate to Good |
| p-CH₃ | Crotonaldehyde | 2,6-Dimethylquinoline | Good |
| p-OCH₃ | Crotonaldehyde | 6-Methoxy-2-methylquinoline | Good |
| p-Cl | Crotonaldehyde | 6-Chloro-2-methylquinoline | Moderate |
| p-NO₂ | Crotonaldehyde | 6-Nitro-2-methylquinoline | Low |
This table illustrates the general trend of how electron-donating and electron-withdrawing groups on the aniline ring can impact the reaction yield.
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Methylquinoline (this compound) using a Biphasic System
This protocol is designed to minimize tar formation and improve the yield of 2-methylquinoline.
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (6 M)
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Sodium Hydroxide (B78521) solution (concentrated)
-
Dichloromethane (B109758) or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.[2]
Mandatory Visualizations
Caption: A troubleshooting workflow for improving the yield of the Doebner-von Miller synthesis.
Caption: Experimental workflow for a high-yield Doebner-von Miller synthesis using a biphasic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Quinaldine Purification Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the purification of crude quinaldine by distillation. It includes frequently asked questions, a troubleshooting guide, experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses? A1: this compound, or 2-methylquinoline, is a heterocyclic aromatic organic compound. It appears as a colorless oily liquid, though commercial samples may be colored and it tends to darken to a red-brown color upon exposure to air.[1][2][3] this compound is a valuable intermediate in the manufacturing of various products, including antimalarial drugs, dyes (like Quinoline (B57606) Yellow and pinacyanol), pH indicators (such as this compound Red), and food colorants.[1][2][4] It also serves as an anesthetic in fish transportation.[1]
Q2: Why is distillation the preferred method for purifying crude this compound? A2: Distillation is a robust method for separating liquids with different boiling points. Crude this compound, often sourced from coal tar or chemical synthesis, contains impurities with boiling points different from this compound.[1][2] Fractional distillation, particularly under reduced pressure, is effective at separating this compound from both lower-boiling and higher-boiling point impurities, leading to a significant increase in purity.[3]
Q3: What are the typical impurities in crude this compound? A3: The impurities depend on the source. Crude this compound from coal tar may contain other nitrogenous bases like quinoline and isoquinoline.[1] If produced via Skraup or Doebner-von Miller synthesis, impurities can include unreacted starting materials (e.g., aniline, crotonaldehyde), byproducts, and polymerization products.[2][5] As this compound is sensitive to air and light, oxidation and degradation products can also be present, contributing to discoloration.[1][3]
Q4: Why is vacuum distillation often recommended for this compound? A4: this compound has a high boiling point at atmospheric pressure (approx. 248 °C).[1][2][6] Distilling at such high temperatures can lead to thermal decomposition, charring, and the formation of unwanted byproducts, which would lower the yield and purity of the final product.[7] Vacuum distillation reduces the pressure, which in turn lowers the boiling point of this compound, allowing it to be distilled at a much lower and safer temperature, thereby preventing degradation.[7]
Q5: What are the key safety precautions for handling and distilling this compound? A5: this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects.[8] It is also a combustible liquid.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]
-
Ventilation: Handle and distill this compound inside a certified chemical fume hood to avoid inhaling vapors.[9]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[9]
-
Handling: Avoid contact with skin and eyes. Ensure all glassware is properly clamped and secure before starting.[9]
Q6: How should I store purified this compound? A6: this compound is sensitive to light and air.[1] It should be stored in a tightly sealed, light-resistant container (e.g., an amber glass bottle) under an inert atmosphere (like nitrogen or argon) to prevent oxidation and discoloration.[3] Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[1][9]
Quantitative Data
The physical and safety properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉N | [3] |
| Molar Mass | 143.19 g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid; darkens with age/air exposure. | [1][2][3] |
| Density | 1.058 g/mL at 25 °C | [1][6][8] |
| Melting Point | -9 to -2 °C | [1][8] |
| Boiling Point | 248 °C at 760 mmHg (1013 hPa) | [1][2][6] |
| 105-107 °C at 10-13 mmHg (13-17 hPa) | [8][9] | |
| Flash Point | 79 °C (175 °F) | [1][6][8] |
| Refractive Index | n20/D 1.612 | [1][6][8] |
| Solubility | Practically insoluble in water; soluble in chloroform, diethyl ether. | [1][8] |
Troubleshooting Guide
Problem: My product is discolored (yellow/brown) after distillation.
-
Possible Cause 1: The distillation temperature was too high, causing thermal decomposition. This compound can decompose near its atmospheric boiling point.
-
Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively higher than the liquid's boiling point.
-
-
Possible Cause 2: Presence of oxygen in the distillation setup. This compound oxidizes and darkens on contact with air, especially when heated.[3]
-
Solution: Purge the distillation apparatus with an inert gas (nitrogen or argon) before heating and maintain a slight positive pressure of inert gas throughout the process.
-
-
Possible Cause 3: Contamination from starting material or byproducts.
-
Solution: Ensure the crude material is properly worked up before distillation. A pre-treatment with a drying agent or an initial wash may be necessary. For persistent color, redistillation from a small amount of zinc dust can sometimes help.[3]
-
Problem: The distillation is very slow, or the this compound is not boiling at the expected temperature under vacuum.
-
Possible Cause 1: The vacuum is not as low as indicated (system leaks).
-
Solution: Check all joints and connections for leaks. Ensure ground glass joints are properly greased (using a suitable vacuum grease) and sealed. Check tubing for cracks.
-
-
Possible Cause 2: Inaccurate pressure measurement.
-
Solution: Verify that your manometer or vacuum gauge is functioning correctly and is placed appropriately in the system (between the trap and the distillation apparatus).
-
-
Possible Cause 3: Improper thermometer placement.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Possible Cause 4: Inadequate heating or heat transfer.
-
Solution: Ensure the heating mantle is in good contact with the distillation flask. Use a stirring mechanism (magnetic stir bar or overhead stirrer) to ensure even heating and prevent bumping. Insulate the distillation column and head to minimize heat loss.
-
Problem: The liquid is "bumping" violently in the distillation flask.
-
Possible Cause 1: Lack of boiling chips or inadequate stirring. This leads to superheating of the liquid followed by sudden, violent boiling.
-
Solution: Always add fresh boiling chips or a magnetic stir bar to the liquid before heating. If you forget, cool the flask down before adding them. Vigorous stirring is the preferred method for smooth boiling, especially under vacuum.
-
-
Possible Cause 2: Heating rate is too high.
-
Solution: Reduce the power to the heating mantle to provide a slow, steady rate of distillation (typically 1-2 drops per second at the condenser).
-
Problem: The purity of my distilled this compound is lower than expected (checked by GC or NMR).
-
Possible Cause 1: Inefficient fractional distillation column.
-
Solution: For impurities with close boiling points, a simple distillation is insufficient. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure the column is well-insulated.
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: A slower distillation rate allows for better equilibrium between liquid and vapor phases in the column, leading to better separation. Reduce the heating rate.
-
-
Possible Cause 3: "Bumping" or splashing carried non-volatile impurities into the condenser.
-
Solution: Ensure smooth boiling with proper stirring and a controlled heating rate. Do not overfill the distillation flask (it should be 1/2 to 2/3 full).
-
Experimental Protocols
Protocol 1: Pre-treatment of Crude this compound
Crude this compound may contain water and other impurities from synthesis or extraction. A pre-treatment step is often beneficial.
-
Objective: To remove water and acidic impurities.
-
Methodology:
-
Place the crude this compound in a round-bottom flask.
-
Add a suitable drying agent. Anhydrous sodium sulfate (B86663) (Na₂SO₄) is a common choice. Alternatively, for more rigorous drying, the this compound can be refluxed over barium oxide (BaO).[3]
-
If using Na₂SO₄, add approximately 10g per 100mL of this compound and swirl. Let it stand for several hours, or until the liquid is clear.
-
Filter or decant the dried this compound away from the drying agent into a clean, dry distillation flask.
-
Protocol 2: Fractional Distillation under Reduced Pressure (Vacuum Distillation)
-
Objective: To purify this compound by separating it from non-volatile and higher-boiling point impurities.
-
Apparatus: A standard vacuum distillation setup including a round-bottom flask, a fractionating column (optional but recommended), a distillation head with a thermometer, a condenser, a receiving flask (a cow-type adapter is useful for collecting fractions), a cold trap, a vacuum pump, and a manometer.
-
Methodology:
-
Setup: Assemble the clean, dry glassware. Lightly grease all ground-glass joints. Place a magnetic stir bar in the distillation flask.
-
Charging the Flask: Add the pre-treated crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.
-
System Seal: Ensure all connections are tight. The thermometer bulb should be positioned correctly.
-
Vacuum Application: Turn on the condenser cooling water. Protect the vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly and carefully apply the vacuum to the system.
-
Heating: Once the desired pressure is reached and stable (e.g., 10 mmHg), begin stirring and gradually heat the distillation flask using a heating mantle.
-
Distillation: Heat the pot until the this compound begins to boil and the vapor temperature rises. Collect any low-boiling initial fractions (forerun) in a separate receiver.
-
Collection: When the vapor temperature stabilizes at the boiling point of this compound for the given pressure (e.g., ~105-107 °C at 10 mmHg), switch to a clean receiving flask to collect the main product fraction.[8][9] Maintain a slow, steady distillation rate.
-
Shutdown: Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Turn off the vacuum pump and condenser water.
-
Storage: Transfer the purified, colorless this compound to a labeled, airtight, light-resistant container for storage.
-
Visualizations
Experimental Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common distillation issues.
References
- 1. This compound CAS#: 91-63-4 [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 91-63-4 [chemicalbook.com]
- 4. This compound red - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. 2-甲基喹啉 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Purification of Quinaldine
Welcome to the Technical Support Center for the purification of quinaldine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of color impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: Why has my colorless this compound turned yellow or brown?
A1: this compound is a colorless oily liquid that is prone to discoloration, typically turning yellow to reddish-brown upon exposure to air, light, and heat.[1][2] This color change is primarily due to oxidation, leading to the formation of colored degradation products.[3] The rate of discoloration can be accelerated by the presence of impurities, atmospheric oxygen, and elevated storage temperatures.[4][5]
Q2: What are the common colored impurities in this compound?
A2: The colored impurities in this compound often result from its synthesis or degradation. During synthesis, byproducts from reactions like the Skraup synthesis can be present.[1] Upon storage, oxidation and polymerization can lead to the formation of higher molecular weight, colored compounds.[3][4] Degradation of this compound can produce compounds such as 1H-4-oxothis compound and N-acetylanthranilic acid, which can contribute to color.[6][7][8]
Q3: What are the primary methods for removing color impurities from this compound?
A3: The most common and effective methods for decolorizing this compound are:
-
Vacuum Distillation: This is highly effective for separating this compound from non-volatile or high-boiling point impurities and colored degradation products.[4][9]
-
Activated Carbon Treatment: Activated carbon is a widely used adsorbent for removing colored organic impurities from solutions.[10][11]
-
Recrystallization as a Salt: Converting this compound to a salt (e.g., hydrochloride) and recrystallizing it can be a very effective purification method to achieve high purity.[12][13]
Q4: How can I prevent my purified this compound from discoloring again?
A4: To prevent discoloration of purified this compound, proper storage is crucial. It should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light using amber glass containers, and kept at a low temperature.[4][5] The use of antioxidants or chelating agents can also help to inhibit color formation.[3]
Troubleshooting Guides
Issue: this compound remains colored after a single purification step.
| Scenario | Possible Cause | Recommended Solution |
| Yellow distillate after vacuum distillation | 1. The boiling point of some colored impurities is close to that of this compound. 2. Thermal degradation during distillation.[9] 3. Entrainment of non-volatile impurities. | 1. Perform a fractional vacuum distillation for better separation. 2. Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.[9] 3. Use a distillation column with packing material (e.g., Raschig rings) to prevent bumping and entrainment. |
| Color persists after activated carbon treatment | 1. Insufficient amount of activated carbon used. 2. Inadequate contact time. 3. The specific type of activated carbon is not effective for the impurities present.[10] 4. The concentration of impurities is too high for a single treatment. | 1. Increase the amount of activated carbon (e.g., from 1-2% w/w to 3-5% w/w). 2. Increase the stirring time with the activated carbon. 3. Try a different grade or type of activated carbon (e.g., chemically activated vs. steam activated).[14] 4. Repeat the activated carbon treatment. |
| Colored crystals obtained after recrystallization | 1. The solvent chosen is not ideal, and impurities are co-crystallizing with the this compound salt.[15] 2. The cooling process was too rapid, trapping impurities in the crystal lattice. | 1. Screen for a different recrystallization solvent or solvent system.[15] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[16] |
Data Presentation
The following tables provide a summary of quantitative data for common purification techniques for quinoline (B57606) and its derivatives, which can serve as a guide for this compound purification.
Table 1: Comparison of Purification Techniques for Quinolines [12]
| Purification Technique | Starting Material | Achieved Purity (%) | Yield (%) |
| Vacuum Distillation | Crude Quinoline | >97 | 82 |
| Recrystallization (as salt) | Crude 8-hydroxyquinoline (B1678124) (78.0% purity) | 99.5 | 96.5 |
| Recrystallization (as salt) | Crude 8-hydroxyquinoline (82.0% purity) | 99.0 | 95.0 |
Table 2: Purity and Yield of this compound via Additive Crystallization [17]
| Purification Method | Purity (%) | Yield (%) |
| Additive crystallization with o-cresol (B1677501) (3 times) | 99 | 58.5 |
Experimental Protocols
Protocol 1: Decolorization of this compound by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile colored impurities and some colored byproducts with different boiling points.[9]
Materials:
-
Colored this compound
-
Boiling chips or magnetic stir bar
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer, condenser, and receiving flask)
-
Vacuum pump with a cold trap and pressure gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the colored this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Vacuum Application: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A typical pressure for distilling this compound is around 10-15 mmHg.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Distillation: Collect the distillate that comes over at a stable temperature. The boiling point of this compound under vacuum will be significantly lower than its atmospheric boiling point of 247-248 °C. For example, at 14 mmHg, quinoline boils at 110-114°C.[12]
-
Termination: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Decolorization of this compound with Activated Carbon
This method is effective for removing a wide range of colored organic impurities through adsorption.[10][11]
Materials:
-
Colored this compound
-
Anhydrous organic solvent (e.g., ethanol, toluene)
-
Powdered activated carbon
-
Erlenmeyer flask
-
Stirring plate and stir bar
-
Filter paper and funnel (or a Büchner funnel for vacuum filtration)
Procedure:
-
Dissolution: Dissolve the colored this compound in a suitable organic solvent in an Erlenmeyer flask (e.g., 10-20 mL of solvent per 1 g of this compound).
-
Addition of Activated Carbon: Add powdered activated carbon to the solution (typically 1-5% by weight of the this compound).
-
Adsorption: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but avoid boiling.
-
Filtration: Remove the activated carbon by gravity filtration through fluted filter paper or by vacuum filtration. The filtrate should be colorless. If color persists, a second treatment may be necessary.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the purified, colorless this compound.
Protocol 3: Purification of this compound by Recrystallization of its Hydrochloride Salt
This method is highly effective for achieving high purity by leveraging the different solubility properties of the salt and impurities.[12][13]
Materials:
-
Colored this compound
-
Concentrated hydrochloric acid (HCl)
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)
-
Beakers
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Salt Formation: Dissolve the colored this compound in a minimal amount of a suitable solvent (e.g., ethanol). Slowly add concentrated HCl dropwise while stirring until the solution is acidic and the this compound hydrochloride salt precipitates.
-
Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.
-
If the solution is still colored, a small amount of activated carbon can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Salt: Collect the purified this compound hydrochloride crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of Free Base: To recover the purified this compound, dissolve the salt in water and neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) until the this compound separates as an oil. Extract the this compound with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent by rotary evaporation.
Visualizations
Caption: General experimental workflow for the purification of colored this compound.
Caption: Logical troubleshooting workflow for colored this compound after purification.
References
- 1. researchgate.net [researchgate.net]
- 2. xylemtech.com [xylemtech.com]
- 3. pH balancing THC distillate (quick oxidation/color issues) - Pre/Post-Processing - Future4200 [future4200.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. Microbial metabolism of quinoline and related compounds. VI. Degradation of this compound by Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial metabolism of quinoline and related compounds. VI. Degradation of this compound by Arthrobacter sp. | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. samyangtrilite.co.kr [samyangtrilite.co.kr]
- 15. mt.com [mt.com]
- 16. LabXchange [labxchange.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Quinaldine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinaldine. The focus is on identifying and mitigating common side reactions encountered during the Skraup and Doebner-von Miller reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions in this compound synthesis, particularly in the Skraup and Doebner-von Miller reactions, are the formation of tar and polymeric byproducts.[1][2] These arise from the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, such as acrolein (formed from glycerol (B35011) in the Skraup synthesis) or crotonaldehyde (B89634) (used in the Doebner-von Miller synthesis).[1] Another potential issue is the formation of partially hydrogenated quinoline (B57606) derivatives, such as tetrahydroquinolines, if the final oxidation step is incomplete.[1]
Q2: How do substituents on the aniline (B41778) starting material affect the reaction outcome?
A2: The electronic properties of substituents on the aniline ring significantly influence the reaction's success. Electron-withdrawing groups can decrease the nucleophilicity of the aniline, leading to lower yields.[3] Conversely, highly activating electron-donating groups may increase the likelihood of side reactions. Careful optimization of reaction conditions is crucial when working with substituted anilines.[1]
Q3: Can α,β-unsaturated ketones be used instead of aldehydes in the Doebner-von Miller reaction for this compound synthesis?
A3: Yes, α,β-unsaturated ketones can be used, but they often result in lower yields compared to their aldehyde counterparts. The increased steric bulk of ketones can hinder the reaction, potentially leading to a more complex mixture of products.[1]
Troubleshooting Guides
Issue 1: Low Yield and Significant Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation challenging and significantly reducing the yield of this compound.[1]
-
Root Cause: This is primarily due to the polymerization of the α,β-unsaturated carbonyl compound under the strongly acidic and high-temperature conditions of the reaction.[1][2]
-
Troubleshooting Steps:
-
Employ a Moderating Agent (Skraup Synthesis): The addition of ferrous sulfate (B86663) (FeSO₄) or boric acid can help to control the notoriously exothermic nature of the Skraup reaction, preventing localized overheating and reducing tar formation.[1]
-
Use a Biphasic Solvent System (Doebner-von Miller Synthesis): Sequestering the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in an organic phase, such as toluene, can minimize its self-polymerization in the acidic aqueous phase.[1]
-
Control Reaction Temperature: Overheating promotes polymerization. It is critical to maintain the lowest effective temperature for the reaction to proceed.[1][3] For the Skraup synthesis, the initial exothermic reaction should be allowed to subside before applying external heat to maintain a steady reflux.[3]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the polymerizable species at any given time.[1]
-
Optimize Acid Concentration: While strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider experimenting with different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[1][4]
-
Issue 2: Formation of Partially Hydrogenated Byproducts
-
Symptoms: The final product is contaminated with dihydro- or tetrahydroquinoline impurities, which can be difficult to separate from the desired this compound.[1]
-
Root Cause: The final step in both the Skraup and Doebner-von Miller syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.[1]
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Nitrobenzene is a common oxidizing agent in these reactions.[5] Arsenic acid can also be used and may result in a less violent reaction.[5] Ensure the chosen oxidizing agent is of good quality and used in the correct stoichiometric amount.
-
Ensure Complete Reaction: Monitor the reaction by an appropriate method (e.g., TLC, GC-MS) to ensure it has gone to completion and the dihydroquinoline intermediate has been fully oxidized.
-
Data Presentation
The following table summarizes the effect of substituents on the aniline ring on the yield of the corresponding quinoline derivative in the Skraup synthesis. This data can serve as a reference for anticipating reaction outcomes with different starting materials.
| Aniline Derivative | Yield of Quinoline Derivative | Reference |
| o-Nitroaniline | 17% (for 8-nitroquinoline) | [3] |
| o-Bromoaniline | ~75% | [3] |
Experimental Protocols
Moderated Skraup Synthesis of this compound
This protocol is adapted from literature procedures and incorporates a moderating agent to control the reaction's exothermicity.[6]
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄).
-
Addition of Reactants: To the flask, add aniline, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
Reaction: After the acid addition is complete, gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. Once the initial exotherm subsides, reapply heat to maintain a steady reflux for several hours.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with water. Carefully neutralize the solution with a concentrated solution of sodium hydroxide (B78521) until it is strongly alkaline.
-
Purification: The crude this compound can be purified by steam distillation followed by extraction of the distillate with an organic solvent. Further purification can be achieved by fractional distillation under reduced pressure.
Doebner-von Miller Synthesis of this compound (2-Methylquinoline)
This protocol utilizes a biphasic system to minimize polymerization of crotonaldehyde.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Addition of Carbonyl Compound: In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Reaction: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting logic for common side reactions in this compound synthesis.
Caption: Experimental workflows for the Skraup and Doebner-von Miller syntheses of this compound.
References
Technical Support Center: Stability of Quinaldine in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of quinaldine when used in acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: this compound is a basic compound and will react with acids to form salts, which are generally more soluble in aqueous solutions than the free base.[1] While this compound is used in syntheses conducted under acidic conditions, suggesting some degree of stability, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.[2] The stability of this compound in an acidic solution is influenced by several factors, including the pH of the solution, temperature, light exposure, and the presence of other reactive species.[3]
Q2: What are the visible signs of this compound degradation in an acidic solution?
A2: A common sign of this compound degradation or reaction is a change in color. This compound is typically a colorless to pale yellow oily liquid, but it can darken to a reddish-brown color upon exposure to air and light, a process that can be exacerbated under certain conditions.[3][4] The formation of a precipitate can also indicate instability or the formation of an insoluble salt or degradation product.
Q3: What factors can accelerate the degradation of this compound in acidic media?
A3: Several factors can accelerate the degradation of this compound in acidic solutions:
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation pathways.[5]
-
pH: Very low pH (strong acidic conditions) can promote hydrolysis or other acid-catalyzed degradation reactions.
-
Light Exposure: this compound is noted to be light-sensitive, and exposure to UV or visible light can lead to photodegradation.[1]
-
Presence of Oxidizing Agents: Although incompatible with strong oxidizing agents, even dissolved oxygen can contribute to oxidative degradation over time.[3]
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable way to monitor the stability of a this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the parent compound over time.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in acidic environments.
Table 1: Troubleshooting Common Issues with this compound in Acidic Solutions
| Problem | Potential Cause | Recommended Solution |
| Solution turns brown or darkens significantly. | Oxidation and/or degradation of this compound. This can be accelerated by heat, light, and air exposure.[3][4] | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light by using amber vials or wrapping the container in foil. Store solutions at a reduced temperature, if compatible with solubility. |
| A precipitate forms after adding acid. | Formation of a this compound salt with low solubility in the specific solvent system. "Solvent shock" if adding a concentrated stock in an organic solvent to an aqueous acidic buffer. | Ensure the chosen acid and solvent system can maintain the solubility of the this compound salt. When diluting a stock solution, add it slowly to the acidic solution while stirring vigorously. Consider using a co-solvent if solubility is a persistent issue. |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental medium. | Verify the stability of this compound under your specific experimental conditions (pH, temperature, duration) using a stability-indicating method like HPLC. If degradation is observed, adjust the experimental parameters, such as lowering the temperature or reducing the exposure time to the acidic environment. |
| Unexpected peaks appear in the HPLC chromatogram. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and confirm that your HPLC method can resolve them from the parent this compound peak. |
Experimental Protocols
To assess the stability of this compound under your specific acidic conditions, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions to generate potential degradation products and evaluate the suitability of your analytical method.
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound in an acidic solution and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC-grade acetonitrile (B52724) and water
-
A suitable buffer for the mobile phase (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
-
Acid Stress:
-
To an aliquot of the this compound stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.
-
If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.[5]
-
-
Sample Analysis by HPLC:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the samples using a developed HPLC method. An example of starting conditions for method development is provided in Table 2.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Table 2: Example HPLC Conditions for Method Development
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 225 nm or 275 nm (to be optimized) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own stability studies to validate the suitability of this compound for their specific experimental conditions.
References
Technical Support Center: Optimizing Reaction Conditions for Quinaldine Derivatization
Welcome to the technical support center for quinaldine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Low Yield in N-Oxidation of this compound
Symptoms: The yield of this compound N-oxide is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
-
Suboptimal Oxidizing Agent: The chosen oxidizing agent may not be efficient enough.
-
Solution: While hydrogen peroxide in acetic acid is a common reagent, other peroxy acids like peracetic acid can be used. Compare the efficacy of different oxidizing agents.
-
-
Decomposition of Product: The N-oxide product might be sensitive to high temperatures or prolonged reaction times.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is performed promptly after the reaction is complete.
-
Troubleshooting Workflow for Low Yield in N-Oxidation
Problem 2: Poor Regioselectivity in Bromination of this compound
Symptoms: A mixture of brominated isomers is obtained, making purification difficult and reducing the yield of the desired product.
Possible Causes & Solutions:
-
Reaction Conditions: The solvent and brominating agent can significantly influence the position of bromination.
-
Solution: The choice of brominating agent and solvent is critical. For instance, bromination with N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride often favors benzylic bromination on the methyl group, whereas using bromine in a polar solvent might favor substitution on the quinoline (B57606) ring.
-
-
Electronic Effects: The electron-donating or -withdrawing nature of existing substituents on the this compound ring will direct the position of electrophilic aromatic substitution.
-
Solution: Understand the directing effects of your substituents to predict the likely position of bromination and choose your starting material accordingly if a specific isomer is desired.
-
Logical Relationship for Bromination Regioselectivity
Frequently Asked Questions (FAQs)
Q1: My Doebner-von Miller synthesis of this compound results in a low yield and significant tar formation. How can I improve this?
A1: Tar formation is a common issue in the Doebner-von Miller reaction due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] To mitigate this, consider the following:
-
Gradual Addition: Slowly add the crotonaldehyde (B89634) to the heated acidic solution of aniline (B41778). This maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.[1]
-
Temperature Control: While heating is necessary, excessive temperatures can accelerate tar formation. Maintain the lowest effective temperature for the reaction to proceed.[1]
-
Catalyst Optimization: The choice and concentration of the acid catalyst are crucial. While strong acids like HCl or H₂SO₄ are typically used, you can explore milder Lewis acids.[2]
Q2: What are the key factors affecting the yield of the Combes synthesis for 2,4-dimethylquinoline (B72138)?
A2: The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate. Key factors for optimizing the yield include:
-
Acid Strength: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is necessary to facilitate the cyclodehydration step.[3]
-
Enamine Formation: Ensure the initial condensation of aniline with acetylacetone (B45752) to form the enamine intermediate is efficient. This step is often driven by heating.[3]
-
Steric and Electronic Effects: The substituents on the aniline can affect the rate of the electrophilic aromatic annulation, which is the rate-determining step.[4]
Q3: How can I effectively purify my this compound derivative?
A3: Purification can be challenging due to the presence of starting materials and byproducts. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the desired product. For basic quinoline derivatives that may streak on silica (B1680970) gel, adding a small amount of a basic modifier like triethylamine (B128534) (0.5-2%) to the eluent can improve separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Distillation: For liquid products, vacuum distillation can be used for purification.
Data Presentation
Table 1: Effect of Brominating Agent and Solvent on Product Distribution in the Bromination of Haplophyllidine (a Quinoline Alkaloid)[5]
| Method | Brominating Agent | Solvent | Product 2 (%) | Product 3 (%) | Product 4 (%) | Product 5 (%) |
| A | Br₂ | CHCl₃ | 20.2 | 41 | 9 | 12 |
| B | NBS | CHCl₃ | 15.6 | 32 | 17.2 | 32.7 |
| C | NBS | DMF | 24 | Not Detected | 30 | 39 |
Table 2: Catalyst Performance in the Doebner-von Miller Synthesis of Quinaldines
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| HCl | Aniline, Crotonaldehyde | Reflux | ~50-55 | [5] |
| Phosphotungstic Acid | Anilines, Crotonaldehyde | Microwave, 300W, 10-15 min | 79-94 | [6] |
| Ag(I)-exchanged Montmorillonite K10 | Anilines, α,β-unsaturated aldehydes | Solvent-free | Good to Excellent | [6] |
Table 3: Catalyst Performance in the Combes Synthesis of 2,4-Dimethylquinoline
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| H₂SO₄ | Aniline, Acetylacetone | Heating | Not specified, but effective | [3][4] |
| Polyphosphoric Ester (PPE) | Substituted Anilines, Trifluoro-methyl-β-diketones | - | More effective than H₂SO₄ | [4] |
| ZnCl₂, Acetic Acid, P₂O₅, etc. | Aniline, Acetylacetone | Varies | Effective catalysts | [3] |
Experimental Protocols
Protocol 1: N-Oxidation of this compound using Hydrogen Peroxide and Acetic Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Carbonate (for neutralization)
-
Ethyl Acetate (B1210297) (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve the this compound substrate in glacial acetic acid.
-
Slowly add 30% aqueous hydrogen peroxide to the mixture while stirring. An exothermic reaction may occur, so cooling may be necessary.
-
Heat the reaction mixture, for example, on a water bath at 65-75°C, for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium carbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for N-Oxidation of this compound
Protocol 2: Bromination of this compound using N-Bromosuccinimide (NBS)
This protocol is a general procedure for benzylic bromination and may require optimization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄) (Caution: Toxic)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Sodium Bicarbonate solution (for washing)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in anhydrous CCl₄.
-
Add NBS and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux. The reaction can be initiated by irradiation with a lamp if necessary.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (B58015) floats on top of the solvent.
-
Cool the reaction mixture and filter to remove the succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Doebner-von Miller Synthesis of this compound
This protocol is a general procedure and requires careful control to minimize side reactions.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Nitrobenzene (B124822) (as an oxidizing agent, optional)
-
Sodium Hydroxide (B78521) (for neutralization)
-
Dichloromethane (for extraction)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place aniline and concentrated hydrochloric acid.
-
Heat the mixture gently.
-
Slowly add crotonaldehyde from the dropping funnel with vigorous stirring over a period of 1-2 hours.
-
If using, add nitrobenzene to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with water. If nitrobenzene was used, it can be removed by steam distillation.
-
Make the residue alkaline with a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent like dichloromethane.
-
Dry the organic extract, remove the solvent, and purify the crude this compound by vacuum distillation or column chromatography.
Protocol 4: Combes Synthesis of 2,4-Dimethylquinoline
This is a general procedure for the synthesis of 2,4-disubstituted quinolines.
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Concentrated Sodium Hydroxide solution
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
In a flask, mix aniline and acetylacetone. The reaction is often exothermic.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, and then heat it on a water bath at 100°C for 15-20 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. The 2,4-dimethylquinoline will separate as an oily layer.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract, remove the solvent, and purify the crude product by vacuum distillation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Quinaldine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor aqueous solubility encountered with quinaldine derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many of my this compound derivatives have poor water solubility?
A1: The low aqueous solubility of many this compound derivatives stems from their molecular structure. The this compound core is a bicyclic aromatic system that is inherently hydrophobic (lipophilic).[1] Strong intermolecular forces within the solid crystal lattice of the compound can also make it difficult for water molecules to surround and dissolve individual molecules, further limiting solubility.[1] The specific types and positions of chemical groups attached to this core are also critical; adding lipophilic substituents will further decrease water solubility.
Q2: What are the essential first steps before trying to improve the solubility of my compound?
A2: Before attempting any solubility enhancement technique, it is crucial to perform initial physicochemical characterization. This includes:
-
Determine the pKa: this compound and its derivatives are typically weak bases.[1] Knowing the pKa is essential for strategies involving pH modification.
-
Measure baseline solubility: Assess the compound's solubility in water and relevant buffers (e.g., phosphate-buffered saline at pH 7.4).
-
Evaluate LogP: The octanol-water partition coefficient (LogP) gives a measure of the compound's lipophilicity. A high LogP value often correlates with poor water solubility.[2]
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine if your compound is crystalline or amorphous, which significantly impacts solubility.
Q3: What is the difference between salt formation and cocrystallization?
A3: Both techniques modify the crystal structure to improve solubility but differ fundamentally.
-
Salt Formation: This involves an acid-base reaction where a proton is transferred from an acid to the basic nitrogen on the this compound ring, forming an ion pair (a salt).[3][4] This is a very effective method for ionizable compounds.[3]
-
Cocrystallization: This technique combines the neutral this compound derivative (the API) with another neutral molecule (a "coformer") in a specific stoichiometric ratio within a new crystal lattice.[5][6] The two components are held together by non-covalent interactions like hydrogen bonds.[6] Cocrystals can be formed with non-ionizable compounds, offering a viable alternative when salt formation is not possible.[7]
Q4: When should I consider advanced formulation strategies like solid dispersions or nanosuspensions?
A4: These strategies are typically employed when simpler methods like pH adjustment or salt formation are ineffective or not feasible.
-
Amorphous Solid Dispersions (ASDs): Consider ASDs when you need to achieve a significant increase in apparent solubility and dissolution rate.[8][9] In an ASD, the compound is molecularly dispersed within a polymer matrix in a high-energy amorphous state.[10][11] This approach is particularly useful for highly crystalline, "brick dust" type compounds.
-
Nanosuspensions: This approach is excellent for compounds that are poorly soluble in both aqueous and organic media.[12] It involves reducing the particle size of the drug to the sub-micron range, which dramatically increases the surface area for dissolution.[2][13] Nanosuspensions can be a suitable option for compounds intended for various administration routes.[14]
Section 2: Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solutions & Next Steps |
| My this compound derivative, dissolved in a DMSO stock, precipitates immediately when diluted into my aqueous assay buffer. | The compound's solubility limit in the final buffer concentration is exceeded as the percentage of the organic co-solvent (DMSO) drops sharply.[15] | 1. Lower the Final Concentration: Test a serial dilution to find the highest concentration that remains soluble.[15]2. Increase Co-solvent (with caution): Slightly increase the final DMSO concentration (e.g., from 0.5% to 1.0%), but always run a parallel vehicle control to check for solvent toxicity in your assay.[15]3. Employ Excipients: Pre-mix the compound with a solubilizing agent like HP-β-cyclodextrin or a low concentration of a non-ionic surfactant (e.g., Tween® 80) before final dilution.[16] |
| I've tried adjusting the buffer pH, but the solubility of my basic this compound derivative hasn't improved. | The pH may not be low enough relative to the compound's pKa to achieve significant protonation and ionization.[1] | 1. Verify pKa: Ensure you have an accurate pKa value for your derivative.2. Check pH: Use a calibrated pH meter to confirm the final pH of your solution is at least 1-2 units below the compound's pKa.[1]3. Increase Buffer Capacity: The buffer concentration may be too low to maintain the target pH after adding the compound. Try using a higher molarity buffer.[1] |
| My attempt to create a salt resulted in an oily substance or an unstable solid that reverts to the free base. | The pKa difference between your this compound derivative (base) and the chosen acid might be insufficient for stable salt formation (a ΔpKa > 3 is often recommended).[1] The solvent used may be inappropriate. | 1. Select a Stronger Acid: Choose an acid with a lower pKa to increase the likelihood of a stable ionic interaction.2. Screen Solvents: The ideal solvent should dissolve the free base but have low solubility for the salt, promoting the precipitation of a stable crystalline salt.[1]3. Characterize the Product: Use techniques like DSC and XRPD to confirm if a true, stable salt was formed. |
| My nanosuspension shows particle aggregation and settles over time. | Insufficient steric or ionic stabilization on the nanoparticle surface. | 1. Optimize Stabilizer: Screen different types of stabilizers (surfactants or polymers) and their concentrations. Often, a combination of stabilizers provides better results.[17]2. Increase Homogenization Energy: Increase the pressure during high-pressure homogenization or the milling time/intensity to ensure adequate particle size reduction and surface activation.[18] |
Section 3: Data Presentation
Table 1: Representative Solubility Enhancement for a Poorly Soluble Drug
The following table illustrates the typical fold-increase in aqueous solubility that can be achieved with various techniques for a model poorly soluble compound, Benexate.
| Formulation | Solubility (µg/mL) | Fold Increase vs. Marketed Form | Reference |
| Benexate-HCl (Marketed Form) | 104.42 ± 27.60 | 1.0 | [19] |
| Benexate-Cyclamate (Salt) | 160.53 ± 14.52 | ~1.5x | [19] |
| Benexate-Saccharinate (Salt) | 512.16 ± 22.06 | ~5x | [19] |
Data shows that salt formation can significantly improve solubility, with the choice of counterion being a critical factor.[19]
Section 4: Experimental Protocols & Visualizations
Decision-Making Workflow for Solubility Enhancement
The first step in addressing a solubility issue is to select an appropriate strategy based on the compound's properties.
Caption: A decision tree for selecting a solubility enhancement method.
Protocol 1: Salt Screening via Solvent Evaporation
This protocol is a common method for screening potential salt formers (counterions) for a basic this compound derivative.
Objective: To identify acids that form stable crystalline salts with the this compound derivative.
Materials:
-
This compound derivative (free base)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid, citric acid)
-
A solvent that dissolves the free base (e.g., ethanol, methanol, acetone)
-
96-well plate or small glass vials
-
Analytical balance, vortex mixer, evaporation system (e.g., nitrogen blow-down or vacuum oven)
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of your this compound derivative in the chosen solvent. Prepare separate stock solutions of each acid at an equimolar concentration.
-
Mixing: In each well or vial, combine the this compound derivative solution with one of the acid solutions in a 1:1 molar ratio.
-
Evaporation: Slowly evaporate the solvent at room temperature or under a gentle stream of nitrogen. Avoid high heat, which can degrade the sample.
-
Observation: After the solvent has fully evaporated, inspect the resulting solid residue under a microscope. Look for the formation of crystalline material, which may indicate a new salt has formed. Amorphous or oily residues are typically less desirable.
-
Characterization: Scrape the solid from promising wells and analyze using XRPD to confirm the formation of a new crystalline lattice distinct from the starting materials. Further analysis by DSC can determine the melting point and thermal stability of the new salt.
Mechanism of Cyclodextrin (B1172386) Complexation
Cyclodextrins are common excipients used to encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.
Caption: Encapsulation of a drug within a cyclodextrin molecule.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a this compound derivative to enhance its dissolution rate.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC))
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Dissolve a defined ratio of the this compound derivative and the polymer (e.g., 1:1, 1:3, 1:5 by weight) in a sufficient volume of the common solvent to form a clear solution.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution as the solvent is removed.
-
Drying: Transfer the resulting solid film or powder to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Characterization: The resulting solid powder should be analyzed by XRPD. A lack of sharp peaks (a "halo" pattern) indicates the material is amorphous.[8] DSC analysis should show a single glass transition temperature (Tg), confirming a homogeneous dispersion.
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the neat crystalline drug in a relevant buffer to quantify the improvement in dissolution rate and extent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpbr.in [ijpbr.in]
- 19. mdpi.com [mdpi.com]
Preventing the degradation of quinaldine during storage
Quinaldine Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound is susceptible to degradation from several environmental factors. The primary causes include:
-
Oxidation: Exposure to air can lead to oxidation, which is a common degradation pathway for aromatic amines. This process can be accelerated by the presence of trace metals.
-
Photolysis: this compound is light-sensitive. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.
-
Heat: Elevated temperatures accelerate the rate of all chemical degradation reactions.
-
Moisture: The presence of water can facilitate hydrolytic degradation, although this is generally less common for this compound compared to oxidation and photolysis.
Q2: My this compound has turned a yellow or reddish-brown color. What does this indicate and is it still usable?
A2: A colorless or pale-yellow solution of this compound turning yellow or reddish-brown is a common indicator of degradation. This discoloration is typically due to the formation of oxidized and polymerized products, which are often colored. The usability of the discolored this compound depends on the specific requirements of your application. For applications requiring high purity, such as in the synthesis of pharmaceuticals or sensitive dyes, it is recommended to use fresh, colorless this compound. For less sensitive applications, the impact of the impurities should be assessed. It is advisable to purify the discolored this compound by distillation if a high-purity material is required.
Q3: What are the ideal storage conditions to prevent this compound degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Store in an amber or opaque container to protect it from light.
-
Temperature: Store in a cool, dry place. Recommended storage temperatures are typically below 30°C.
-
Container: Use a tightly sealed container made of a non-reactive material, such as polyethylene (B3416737) or polypropylene.
Q4: Are there any chemical stabilizers that can be added to prevent this compound degradation?
A4: Yes, certain antioxidants can be effective in preventing the oxidation of aromatic amines like this compound. These work by scavenging free radicals that initiate the oxidation process. Common classes of antioxidants that could be considered include:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).
-
Aromatic Amines: Such as derivatives of diphenylamine.
-
Phosphites: These can act as secondary antioxidants.
The choice and concentration of a stabilizer would need to be evaluated for compatibility with your specific application to avoid any interference.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation and/or photolysis due to improper storage (exposure to air and/or light). | 1. Verify that the storage container is airtight and light-resistant. 2. Consider purging the container with an inert gas (e.g., nitrogen) before sealing. 3. For high-purity applications, consider purifying the this compound by distillation. |
| Presence of Particulates | Polymerization or precipitation of degradation products. | 1. Filter the this compound through a chemically resistant filter. 2. If the issue persists, this is a strong indicator of significant degradation, and the product should be replaced. |
| Inconsistent Experimental Results | Use of degraded this compound containing impurities that interfere with the reaction. | 1. Analyze the purity of the this compound using a suitable analytical method like HPLC (see Experimental Protocols section). 2. Use a fresh, high-purity stock of this compound for critical experiments. |
Data Presentation: Impact of Storage Conditions on this compound Purity
The following table summarizes illustrative data from an accelerated stability study on this compound, demonstrating the impact of different storage conditions on its purity over time.
| Storage Condition | Time (Weeks) | Purity (%) | Appearance |
| Ideal (Inert gas, Dark, 4°C) | 0 | 99.8 | Colorless |
| 4 | 99.7 | Colorless | |
| 8 | 99.7 | Colorless | |
| 12 | 99.6 | Colorless | |
| Ambient (Air, Light, 25°C) | 0 | 99.8 | Colorless |
| 4 | 98.2 | Pale Yellow | |
| 8 | 96.5 | Yellow | |
| 12 | 94.1 | Brownish-Yellow | |
| Accelerated (Air, Light, 40°C) | 0 | 99.8 | Colorless |
| 4 | 95.0 | Yellow | |
| 8 | 90.1 | Brown | |
| 12 | 84.5 | Dark Brown |
Note: This data is illustrative and intended to demonstrate the relative effects of different storage conditions.
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method for this compound Purity
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
4. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of approximately 100 µg/mL.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
The retention time for this compound is typically around 15 minutes. Degradation products will likely elute at different retention times.
-
Quantify the purity by calculating the area percentage of the this compound peak relative to the total peak area.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
4. Thermal Degradation:
-
Store solid this compound in an oven at 105°C for 48 hours.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) for 24 hours.
6. Analysis:
-
Following exposure to the stress conditions, prepare samples as described in Protocol 1 and analyze by HPLC to identify and quantify the degradation products.
Visualizations
Caption: this compound degradation pathways.
Caption: HPLC analysis workflow.
Navigating the Heat: A Technical Guide to Managing Exothermic Quinaldine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinaldine (2-methylquinoline), a crucial intermediate in the development of various pharmaceuticals and other chemical products, is most commonly achieved through the Doebner-von Miller reaction. This well-established method, however, is notoriously exothermic, posing significant challenges for temperature control, reaction safety, and product yield. Uncontrolled exotherms can lead to thermal runaway, increased byproduct formation, and compromised sample integrity.
This technical support center provides a comprehensive guide to understanding and managing the exothermic nature of this compound synthesis. It offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to empower researchers to conduct this synthesis safely and efficiently.
Troubleshooting Common Issues in this compound Synthesis
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on issues related to the reaction's exothermicity.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Sudden, Uncontrolled Temperature Spike (Runaway Reaction) | - Rapid addition of reagents: The rate of heat generation is exceeding the cooling capacity of the system. - Inadequate cooling: The cooling bath is not at a low enough temperature or there is poor heat transfer. - High concentration of reactants: More concentrated reactants lead to a faster, more exothermic reaction. | - Immediate Action: Cease reagent addition and immerse the reaction vessel in a pre-prepared ice-salt bath. - Controlled Addition: Add the α,β-unsaturated carbonyl (e.g., crotonaldehyde) dropwise using an addition funnel. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature. - Efficient Cooling: Ensure the reaction flask is adequately submerged in the cooling bath and that the coolant is circulating effectively. For larger scale reactions, consider a more robust cooling system. - Dilution: Use a suitable solvent to dilute the reaction mixture, which can help to dissipate heat. |
| Low Yield of this compound | - Side reactions due to high temperatures: Elevated temperatures can promote the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[1][2] - Incomplete reaction: The reaction temperature may be too low for the reaction to proceed to completion. | - Optimize Temperature: Maintain the reaction temperature within the optimal range of 90-110°C for the Doebner-von Miller reaction.[1] Lowering the temperature can minimize polymerization, but may require longer reaction times.[2] - Biphasic Solvent System: Employing a two-phase system (e.g., water and a non-polar organic solvent) can help to sequester the α,β-unsaturated carbonyl, reducing its self-polymerization. - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[2] |
| Significant Tar/Polymer Formation | - High reaction temperature: Promotes the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1] - High concentration of acid catalyst: Harsher acidic conditions can accelerate tar formation.[1] | - Temperature Control: As mentioned above, strict temperature control is crucial. - Optimize Acid Concentration: Use the minimum effective concentration of the acid catalyst. - Slow Reagent Addition: A slower addition rate of the carbonyl compound can maintain a low instantaneous concentration, disfavoring polymerization.[1] |
| Difficulty in Product Isolation/Purification | - Presence of viscous tars: Makes extraction and purification challenging. | - Work-up Procedure: After the reaction, quenching with a cold base solution can help to neutralize the acid and precipitate some of the polymeric byproducts. - Steam Distillation: This technique can be effective for separating the volatile this compound from non-volatile tars. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with this compound synthesis?
A1: The primary safety concern is the highly exothermic nature of the Doebner-von Miller reaction, which can lead to a thermal runaway if not properly controlled.[2] This can result in a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture. Additionally, the reagents used, such as aniline (B41778) and crotonaldehyde (B89634), are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q2: How can I monitor the progress of the reaction to know when it is complete?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q3: Are there alternative, safer methods for synthesizing this compound that better manage the exotherm?
A3: Yes, modern synthetic techniques offer safer alternatives. Microwave-assisted synthesis can significantly reduce reaction times and provide better temperature control. Continuous flow chemistry is another excellent approach for managing highly exothermic reactions, as the small reaction volume at any given time allows for very efficient heat dissipation.
Q4: What is the optimal temperature range for the conventional Doebner-von Miller synthesis of this compound?
A4: A commonly cited optimal temperature range is between 90°C and 110°C.[1] Operating within this range generally provides a good balance between reaction rate and minimizing side reactions. However, the ideal temperature can vary depending on the specific substrates and reaction conditions.
Q5: What should I do in the event of a thermal runaway?
A5: In the event of a thermal runaway, the immediate priority is to cool the reaction as quickly and safely as possible. This typically involves immersing the reaction vessel in a large ice-salt bath. It is crucial to have an emergency cooling bath prepared before starting the reaction. If the reaction is on a larger scale, an emergency quenching procedure with a cold, inert solvent may be necessary. Always prioritize personal safety and be prepared to evacuate the area if the situation cannot be brought under control.
Experimental Protocols
Protocol 1: Conventional Doebner-von Miller Synthesis of this compound (2-Methylquinoline)
This protocol outlines a standard procedure for the synthesis of this compound, incorporating measures to control the exothermic reaction.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Nitrobenzene (B124822) (oxidizing agent)
-
Sodium Hydroxide (B78521) solution
-
Toluene
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add aniline and concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring.
-
In the dropping funnel, prepare a solution of crotonaldehyde in toluene.
-
Slowly add the crotonaldehyde solution dropwise to the refluxing aniline mixture over a period of 1-2 hours. Monitor the internal temperature to ensure it remains within the desired range (90-110°C). Use an external cooling bath (ice-water) as needed to control any temperature spikes.
-
After the addition is complete, add nitrobenzene to the reaction mixture.
-
Continue to reflux the mixture for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture over crushed ice and then neutralize with a cold sodium hydroxide solution until the solution is basic.
-
The this compound will separate as an oily layer. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives
This protocol provides a general guideline for a more rapid and controlled synthesis using microwave irradiation.
Materials:
-
Aniline derivative
-
α,β-Unsaturated aldehyde or ketone
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
In a microwave-safe reaction vessel, combine the aniline derivative, the α,β-unsaturated carbonyl compound, and the acid catalyst in a suitable solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature and time according to the specific substrates being used (a typical starting point could be 120-150°C for 10-30 minutes). The microwave's power will be automatically adjusted to maintain the set temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional protocol (neutralization, extraction, and purification).
Data Presentation
The following table summarizes a comparison of conventional and microwave-assisted methods for the synthesis of this compound derivatives, highlighting the advantages of the latter in terms of reaction time and yield.
| Synthesis Method | Reactants | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Aniline + Crotonaldehyde | 4-6 hours | ~60-70% | General Literature |
| Microwave-Assisted | Aniline + Acetaldehyde | 7 min | 88% | [Safari et al., 2009] |
| Microwave-Assisted | 4-Chloroaniline + Acetaldehyde | 10 min | 75% | [Safari et al., 2009] |
| Microwave-Assisted | 4-Methoxyaniline + Acetaldehyde | 5 min | 95% | [Safari et al., 2009] |
Visualizations
Troubleshooting Logic for Thermal Runaway
Caption: Troubleshooting flowchart for a thermal runaway event.
Experimental Workflow for Temperature-Controlled this compound Synthesis
Caption: A typical experimental workflow for temperature-controlled this compound synthesis.
References
Technical Support Center: Scaling Up Quinaldine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and methodologies associated with scaling up quinaldine synthesis from the laboratory to a pilot plant.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis, particularly via the Doebner-von Miller reaction.
Problem: Significant drop in yield and/or product purity upon scale-up.
A decrease in yield is a common challenge when transitioning from a 10g to a 500g scale or larger. This is often attributed to factors that are more pronounced in larger reactors.[1]
| Potential Cause | Issue at Laboratory Scale (e.g., <1 L) | Issue at Pilot-Plant Scale (e.g., 50-100 L) | Recommended Solution |
| Mass and Heat Transfer Limitations | Magnetic stirring is usually sufficient. The high surface-area-to-volume ratio allows for efficient heat dissipation.[1] | Inefficient mixing with magnetic stirrers. The lower surface-area-to-volume ratio can lead to localized "hot spots" and poor heat removal, promoting side reactions and impurity formation.[1] | - Switch to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity.- Implement a jacketed cooling system and ensure the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.[1] |
| Reagent Addition Rate | Reagents are often added all at once. The small scale can typically handle the resulting exotherm.[2] | Adding all reagents at once can lead to a dangerous thermal runaway, degrading both reactants and products.[1][2] | - Use a controlled addition profile for critical reagents, such as crotonaldehyde (B89634), via a dosing pump or dropping funnel. This helps manage the reaction exotherm and maintain a consistent temperature.[1][3] |
| Polymerization of Carbonyl Compound | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl (e.g., crotonaldehyde) can occur, leading to tar formation, but is often manageable.[4] | Polymerization is a major issue at a larger scale, leading to significant yield loss and a thick, intractable tar that complicates product isolation.[4] | - Employ a biphasic solvent system (e.g., aqueous acid with toluene) to sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[4] - Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[4] |
| Incomplete Oxidation | The final oxidation of the dihydrothis compound intermediate to this compound usually proceeds to completion with atmospheric oxygen or a mild oxidant. | In a larger, enclosed reactor, the availability of the oxidant may be limited, leading to contamination of the final product with partially hydrogenated quinoline (B57606) derivatives.[4] | - Ensure a sufficient amount of a suitable oxidizing agent (e.g., nitrobenzene (B124822), ferrous sulfate (B86663) as a moderator) is used to drive the reaction to completion.[5] - Monitor the disappearance of the dihydrothis compound intermediate by TLC or GC-MS.[4] |
| Work-up and Isolation | Extractions and filtrations are straightforward and efficient. | Procedures like liquid-liquid extraction and filtration can become complex, time-consuming, and lead to product loss at a larger scale.[6] | - For solid-liquid separation, consider using a filter press or centrifugal filter. - Optimize crystallization conditions by screening different solvents or solvent mixtures to improve impurity rejection and crystal form. A slower cooling rate is often beneficial.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the Doebner-von Miller synthesis of this compound?
A1: The primary challenges include:
-
Reaction Control : The Doebner-von Miller reaction is often exothermic. Managing the heat generated is critical at a pilot scale to prevent runaway reactions and the formation of impurities.[1][6]
-
Impurity Profile : The type and quantity of impurities can change significantly with scale. Tar formation from the polymerization of crotonaldehyde is a major issue.[4][6]
-
Work-up and Isolation : Lab procedures for extraction, filtration, and purification often don't translate well to larger volumes and can lead to product loss.[6]
-
Mixing Efficiency : Achieving homogeneous mixing in a large reactor is more difficult and can impact reaction kinetics and yield.[1]
Q2: How does the impurity profile of this compound change from lab to pilot scale?
A2: At the lab scale, you might see minor byproducts. However, at the pilot scale, issues that were negligible can become significant:
-
Polymeric Tars : The most common issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which becomes more pronounced at scale, leading to thick, dark tars that make product isolation difficult.[4]
-
Tetrahydroquinoline Impurities : Incomplete oxidation of the dihydrothis compound intermediate is more likely in a large, enclosed system, resulting in contamination with partially hydrogenated derivatives that can be difficult to separate.[4]
-
Regioisomers : While less common in the standard synthesis of 2-methylquinoline, the formation of other isomers can be influenced by localized temperature variations within a large reactor.
Q3: What analytical methods are recommended for monitoring the reaction progress during scale-up?
A3: For in-process monitoring, Thin Layer Chromatography (TLC) is a rapid and effective tool to track the consumption of starting materials and the formation of the product. For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[4] HPLC analysis can confirm the purity of the final product.[7]
Q4: What are the key safety considerations when scaling up this compound synthesis?
A4: The Doebner-von Miller and related Skraup syntheses can be hazardous. Key safety considerations include:
-
Exothermic Reaction : The reaction can be highly exothermic and potentially violent. A robust cooling system and controlled addition of reagents are essential to manage the temperature.[5]
-
Pressure Build-up : Ensure the reactor is properly vented as gaseous byproducts may form.
-
Hazardous Reagents : Handle strong acids (e.g., sulfuric acid, hydrochloric acid) and potentially toxic reagents like nitrobenzene with appropriate personal protective equipment and in a well-ventilated area.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale this compound Synthesis Parameters
| Parameter | Laboratory Scale | Pilot-Plant Scale | Key Considerations for Scale-Up |
| Scale | 10 g | 5 kg | A 500-fold increase in batch size. |
| Reactor | 500 mL Round-bottom flask | 100 L Glass-lined reactor | Material of construction must be resistant to strong acids. The pilot reactor requires a jacket for temperature control and baffles for improved mixing.[1] |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (pitched-blade turbine) | Mechanical stirring is crucial for maintaining homogeneity and preventing localized hot spots in the larger volume.[1] |
| Heating/Cooling | Heating mantle / Ice bath | Jacketed vessel with thermal fluid | Precise temperature control is critical to manage the exotherm and prevent side reactions.[1] |
| Aniline (B41778) | 10 g | 5 kg | Ensure high purity of starting materials. |
| Crotonaldehyde | 12 g | 6 kg | Controlled addition over 2-3 hours at pilot scale to manage the exotherm.[1] |
| Acid Catalyst (HCl) | 6 M Aqueous Solution | 6 M Aqueous Solution | The volume of acid increases proportionally, requiring careful handling procedures. |
| Reaction Temp. | Reflux (~100 °C) | 95-100 °C (internal) | The jacket temperature may need to be set lower to account for the heat generated by the reaction.[1] |
| Reaction Time | 4-6 hours | 6-8 hours | Reaction times may be longer at scale to ensure complete conversion with controlled reagent addition. |
| Work-up | Neutralization, DCM extraction | Neutralization, Toluene extraction, Phase separation | Toluene is often preferred over dichloromethane (B109758) at scale due to its higher boiling point and lower volatility. Phase separation in a large reactor can be slower. |
| Purification | Column chromatography or Distillation | Vacuum distillation | Vacuum distillation is the more practical and scalable method for purifying large quantities of this compound. |
| Typical Yield | 75-85% | 65-75% | A slight decrease in yield is common on scale-up, but significant drops indicate process control issues.[1] |
| Purity (Post-purification) | >98% | >98% | Maintaining high purity at scale requires optimized purification protocols. |
Experimental Protocols
Laboratory-Scale Doebner-von Miller Synthesis of this compound (2-Methylquinoline)
Reactants:
-
Aniline: 1.0 eq
-
Hydrochloric Acid: 6 M aqueous solution
-
Crotonaldehyde: 1.2 eq
-
Toluene
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux using a heating mantle.
-
In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide (B78521) until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Pilot-Plant Scale Doebner-von Miller Synthesis of this compound (2-Methylquinoline)
Equipment:
-
100 L glass-lined reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and dosing pump.
Procedure:
-
Charge the 100 L reactor with aniline (1.0 eq) and 6 M hydrochloric acid.
-
Begin agitation and heat the mixture to an internal temperature of 95-100 °C using the reactor jacket.
-
Prepare a solution of crotonaldehyde (1.2 eq) in toluene.
-
Using the dosing pump, add the crotonaldehyde solution to the reactor at a controlled rate over 2-3 hours, maintaining the internal temperature between 95-100 °C. Use the reactor's cooling jacket as needed to manage any exotherm.
-
After the addition is complete, maintain the reaction at reflux for an additional 6-8 hours, or until in-process controls (e.g., HPLC) show the reaction is complete.
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add a concentrated sodium hydroxide solution to neutralize the acid and basify the mixture.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with water.
-
Transfer the organic layer to a suitable distillation setup and purify the this compound by vacuum distillation.
Visualizations
Caption: A logical workflow for scaling up this compound synthesis.
Caption: A troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US1752492A - Process of making this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Recrystallization of Quinaldine Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of quinaldine and its salts. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the recrystallization of this compound salts, offering potential causes and solutions.
Issue 1: My this compound salt is not dissolving in the chosen solvent.
-
Question: I've added my this compound salt to the solvent and heated it, but it's not dissolving. What should I do?
-
Answer: This is a common issue that can arise from a few factors:
-
Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving the this compound salt. This compound itself is soluble in ethanol (B145695), ether, and chloroform, but practically insoluble in water.[1][2][3] Its salts, however, will have different solubility profiles. For instance, this compound sulfate (B86663) is highly soluble in water, moderately soluble in methanol (B129727) and ethanol, and has very low solubility in acetone.
-
Insufficient Solvent Volume: You may not have added enough solvent to dissolve the solute, even at elevated temperatures. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure good recovery upon cooling.[4]
-
Low Temperature: The solvent may not be hot enough to reach the optimal dissolution temperature for your specific this compound salt.
Troubleshooting Steps:
-
Solvent Selection: If the salt is not dissolving at all, even with significant heating, you may need to choose a more appropriate solvent. Refer to the solubility data table below to guide your selection. A good recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures.
-
Incremental Solvent Addition: Gradually add more of the hot solvent in small increments until the solid dissolves completely. Keep the solution at or near its boiling point during this process.
-
Increase Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of the this compound salt.
-
Issue 2: No crystals are forming upon cooling.
-
Question: My this compound salt dissolved completely in the hot solvent, but no crystals have appeared after cooling. What's wrong?
-
Answer: The absence of crystal formation is typically due to one of the following:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation and crystal growth to occur. This often happens if too much solvent was used initially.
-
High Solubility at Low Temperature: The chosen solvent may still be too good at dissolving the this compound salt even at lower temperatures.
-
Slow Nucleation: Sometimes, the formation of initial seed crystals is kinetically slow.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Seeding: Add a tiny, pure crystal of your this compound salt (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the this compound salt and promote crystallization upon cooling. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" of solution as a powder or oil.
-
Further Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath to further decrease the solubility of your compound.[6]
-
Consider a Different Solvent System: If all else fails, you may need to select a different solvent or a mixed solvent system.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my this compound salt is forming an oily liquid instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline phase.[7][8] This is a common problem with compounds that have low melting points or when there are significant impurities present that depress the melting point.[7][8] this compound itself is an oily liquid at room temperature, which may increase the propensity of its salts to oil out, especially if impure.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to decrease the saturation point and lower the temperature at which the compound will precipitate.
-
Slow Cooling: Allow the solution to cool as slowly as possible. Rapid cooling increases the likelihood of oiling out. You can insulate the flask to slow down the cooling process.
-
Change Solvent System: Consider using a solvent with a lower boiling point. Alternatively, a mixed solvent system can sometimes prevent oiling out.
-
Purify Further Before Recrystallization: If significant impurities are suspected, it may be necessary to perform another purification step (such as column chromatography) before attempting recrystallization.
-
Issue 4: The crystal yield is very low.
-
Question: I've successfully obtained crystals, but the amount is much less than I expected. How can I improve my yield?
-
Answer: A low yield can result from several factors during the recrystallization process:
-
Using Too Much Solvent: This is a very common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out with the insoluble impurities and be lost.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can result in a lower yield.
-
Washing with Too Much or Warm Solvent: Washing the collected crystals with a large volume of solvent or with solvent that is not ice-cold will dissolve some of the product.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent premature crystallization.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.
-
Second Crop of Crystals: You can try to recover more product by evaporating some of the solvent from the filtrate (mother liquor) to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Data Presentation: Solubility of this compound and its Salts
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| This compound | Water | Practically Insoluble[9] | Ambient |
| Ethanol | Soluble[1][2] | Ambient | |
| Ether | Soluble[1][2] | Ambient | |
| Chloroform | Soluble[1][3] | Ambient | |
| This compound Sulfate | Water | 104.05 | Not Specified |
| Methanol | 7.44 | Not Specified | |
| Ethanol | 2.27 | Not Specified | |
| Acetone | 0.08 | Not Specified | |
| Ether | Practically Insoluble | Not Specified | |
| Benzene (B151609) | Practically Insoluble | Not Specified | |
| Hexane | Practically Insoluble | Not Specified | |
| This compound HCl | Benzene | Insoluble (used for washing)[1][2] | Not Specified |
| This compound Phosphate (B84403) | Alcohol | Sparingly Soluble[10] | Not Specified |
Experimental Protocols
Below are detailed methodologies for the recrystallization of this compound salts. These are general procedures that may require optimization based on the specific nature of your compound and its impurities.
Protocol 1: Single-Solvent Recrystallization of this compound Sulfate from Methanol
-
Dissolution: In a suitable Erlenmeyer flask, add the impure this compound sulfate. Add a minimal amount of methanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add methanol in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of boiling methanol. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Protocol 2: Recrystallization of this compound via its Hydrochloride Salt
This method involves the formation of the hydrochloride salt, its isolation, and subsequent regeneration of the pure this compound free base.
-
Salt Formation: Dissolve the impure this compound in a suitable solvent like benzene. Pass dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in a miscible solvent, to precipitate the this compound hydrochloride.
-
Isolation of the Salt: Collect the precipitated this compound hydrochloride by vacuum filtration.
-
Washing: Wash the collected salt with cold benzene to remove any soluble impurities.[1][2]
-
Recrystallization of the Salt (Optional but Recommended): To further purify the salt, it can be recrystallized from a suitable solvent system. Ethanol-water mixtures are often good starting points for hydrochloride salts. The general single-solvent recrystallization procedure (Protocol 1) can be adapted.
-
Regeneration of Pure this compound: Suspend the purified this compound hydrochloride in water and make the solution basic by adding a 20% sodium hydroxide (B78521) solution until the this compound separates as an oil.[1][2]
-
Extraction and Purification: Extract the this compound oil with a suitable organic solvent (e.g., ether or dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification of this compound via its Phosphate Salt
-
Salt Formation: Dissolve the impure this compound in a suitable solvent. Add a stoichiometric amount of phosphoric acid. The this compound phosphate salt should precipitate.
-
Recrystallization of the Salt: The phosphate salt can be recrystallized to improve its purity. Alcohols such as ethanol or methanol are potential solvents, though the solubility may be limited.[10] Experiment with single or mixed solvent systems to find an optimal condition where the salt is soluble in the hot solvent but sparingly soluble when cold.
-
Isolation, Washing, and Drying: Follow the general procedures for isolation, washing, and drying as described in Protocol 1, using an appropriate solvent for washing.
-
Regeneration of Pure this compound: Similar to the hydrochloride salt, the purified phosphate salt can be treated with a strong base to regenerate the pure this compound free base, which can then be extracted and isolated.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound salts.
Caption: Troubleshooting decision tree for this compound salt recrystallization.
References
- 1. bdmaee.net [bdmaee.net]
- 2. chembk.com [chembk.com]
- 3. キナルジン ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. LabXchange [labxchange.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Showing Compound 2-Methylquinoline (FDB004400) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in quinaldine analysis from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of quinaldine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, often unseen, components of the sample matrix.[1][2] In the analysis of this compound from biological samples, endogenous materials like phospholipids (B1166683), proteins, and salts can cause these effects.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[2][4]
Q2: I am observing high variability in my results between different plasma lots. Could this be due to matrix effects?
A: Yes, significant variability in results between different lots of the same biological matrix is a classic sign of matrix effects.[5] The composition of biological matrices can differ between individuals or sources, leading to varying degrees of ion suppression or enhancement.[5] It is a regulatory requirement to evaluate matrix effects using at least six different sources of the matrix during method validation.[5]
Q3: What is the most effective way to minimize matrix effects in this compound analysis?
A: A multi-faceted approach is typically the most effective. This involves optimizing sample preparation to remove interfering components, refining chromatographic conditions to separate this compound from matrix components, and using a suitable internal standard, preferably a stable isotope-labeled (SIL) version of this compound.[4]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A: It is highly recommended to use a SIL-IS for this compound analysis whenever possible, especially for methods requiring high accuracy and precision, such as pharmacokinetic studies. A SIL-IS co-elutes with this compound and experiences similar ionization effects, thereby compensating for matrix-induced variability during sample preparation and analysis.
Troubleshooting Guide
Issue 1: Low Recovery of this compound from Plasma Samples
| Question | Possible Cause | Troubleshooting Steps |
| Why is my this compound recovery low when using protein precipitation with acetonitrile (B52724)? | Incomplete precipitation of proteins or co-precipitation of this compound with the protein pellet. | - Optimize Solvent-to-Plasma Ratio: Increase the volume of acetonitrile (e.g., from 3:1 to 4:1 or higher) to ensure complete protein precipitation. - Cooling Step: Perform the precipitation at a low temperature (e.g., in an ice bath) to enhance protein removal. - Alternative Solvent: Test other precipitation solvents like methanol (B129727) or acetone, as their efficiency can vary.[6] |
| My liquid-liquid extraction (LLE) is showing poor and inconsistent recovery for this compound. What should I do? | Incorrect pH of the aqueous phase or unsuitable organic solvent. This compound is a basic compound, and its extraction is pH-dependent. | - Adjust pH: Ensure the pH of the plasma sample is adjusted to be basic (e.g., pH 9-10) before extraction to keep this compound in its neutral, more organic-soluble form. - Solvent Selection: Use a water-immiscible organic solvent that has good solubility for this compound. Test different solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane (B92381) and isoamyl alcohol. |
| I am losing this compound during the evaporation step of my solid-phase extraction (SPE) protocol. How can I prevent this? | This compound may be volatile to some extent. | - Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., not exceeding 40°C). - Solvent Choice: Reconstitute the dried extract in a solvent that is compatible with your LC mobile phase and ensures complete dissolution of this compound. |
Issue 2: Significant Ion Suppression Observed for this compound
| Question | Possible Cause | Troubleshooting Steps |
| How can I identify the source of ion suppression in my LC-MS/MS analysis of this compound? | Co-elution of matrix components, particularly phospholipids from plasma or lipids from tissue homogenates. | - Post-Column Infusion Experiment: Infuse a constant flow of a this compound standard solution into the MS detector post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at a specific retention time indicates a region of ion suppression. |
| What are the best strategies to reduce ion suppression when analyzing this compound in fish tissue? | High lipid content in fish tissue can cause significant matrix effects. | - Thorough Sample Cleanup: Employ a robust sample preparation method like solid-phase extraction (SPE) with a sorbent that retains this compound while allowing lipids to be washed away. A combination of extraction with an acidic solvent mixture (e.g., acetic acid and methanol) followed by SPE can be effective.[7] - Chromatographic Separation: Optimize the LC gradient to achieve better separation of this compound from the early-eluting phospholipids and other matrix components. |
| Can simply diluting my sample extract help in reducing matrix effects? | Yes, if the concentration of this compound is high enough to be detected after dilution. | - Dilute-and-Shoot: Dilute the final extract with the initial mobile phase. This reduces the concentration of matrix components entering the mass spectrometer, thereby minimizing their impact on this compound ionization. |
Quantitative Data Summary
The following table summarizes this compound residue data from a study in striped bass muscle tissue after exposure to 40 ppm this compound sulfate (B86663) for 10 minutes.
| Time Post-Exposure (hours) | Mean this compound Residue (ppm) |
| 0 | 2.60 |
| 1 | 1.15 |
| 3 | 0.45 |
| 6 | 0.12 |
| 24 | <0.01 |
Data sourced from a study on the efficacy and residues of this compound sulfate in striped bass.[8]
Comparison of Sample Preparation Techniques for this compound Analysis
The choice of sample preparation is critical for minimizing matrix effects. The following table provides a general comparison of common techniques for the analysis of this compound, a basic and moderately lipophilic compound, from biological matrices.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | - Simple, fast, and inexpensive. - Suitable for high-throughput screening. | - Less clean extracts, significant matrix effects from phospholipids and other small molecules are common.[9] - Potential for analyte loss through co-precipitation.[10] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases (aqueous and organic) based on its solubility and charge state. | - Cleaner extracts than PPT. - Can provide good recovery and selectivity by adjusting pH and solvent polarity. | - More labor-intensive and time-consuming than PPT. - Can be difficult to automate and may form emulsions. | Moderate to High |
| Solid-Phase Extraction (SPE) | Separation of this compound from the matrix by passing the sample through a solid sorbent that retains the analyte, followed by washing and elution. | - Provides the cleanest extracts, significantly reducing matrix effects.[9] - High recovery and reproducibility. - Can be automated for high-throughput applications. | - More expensive than PPT and LLE. - Requires method development to select the appropriate sorbent and optimize wash/elution steps. | High |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase for further concentration.
Protocol 2: Liquid-Liquid Extraction for this compound in Urine or Plasma
-
To 500 µL of the sample in a glass tube, add the internal standard.
-
Adjust the sample pH to ~10 with a suitable base (e.g., 1M NaOH) to ensure this compound is in its neutral form.
-
Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction for this compound in Tissue Homogenate
-
Homogenize 1 g of tissue in a suitable buffer.
-
Perform a preliminary extraction with an acidic solvent mixture (e.g., 1:1 methanol:0.1 M aqueous acetic acid, pH 4) to release this compound from the tissue.[7]
-
Centrifuge the homogenate and collect the supernatant.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Workflow for this compound Analysis from Biological Samples.
Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. anivet.au.dk [anivet.au.dk]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of pharmaceuticals in fish using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seafwa.org [seafwa.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
How to increase the specificity of quinaldine-based probes
Welcome to the technical support center for quinaldine-based probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experimentation, with a focus on enhancing probe specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low specificity and high background signals with this compound-based probes?
Low specificity, often manifesting as high background fluorescence, can originate from several factors. The most common issues include using a probe concentration that is too high, leading to non-specific binding, and performing inadequate washing steps that fail to remove all unbound probes.[1][2] Other contributing factors can be probe aggregation, off-target binding due to the probe's intrinsic chemical properties, and natural autofluorescence from the biological sample itself.[1][3][]
Q2: How can I mitigate non-specific binding of my this compound probe?
To reduce non-specific binding, the first step is to optimize the probe's concentration by performing a titration experiment to find the lowest concentration that still provides a robust signal.[5][6] Additionally, optimizing washing steps by increasing the number or duration of washes can help remove loosely bound probes.[1] The use of blocking agents, such as Bovine Serum Albumin (BSA) or serum from a species different from the primary antibody host, can also effectively prevent the probe from binding to non-target sites.[6][7]
Q3: My signal is very low or absent. What should I check first?
First, verify the integrity of your probe; improper storage or multiple freeze-thaw cycles can lead to degradation.[1] It is recommended to prepare fresh dilutions from a new aliquot before each experiment.[1] Confirm that your imaging equipment is set to the correct excitation and emission wavelengths for the specific this compound derivative you are using. Also, ensure that the target molecule is actually present and accessible in your sample.[6] If the target is intracellular, cell permeabilization is a critical and necessary step.[6]
Q4: How should I properly store and handle this compound-based probes to ensure their stability and performance?
Probes are typically delivered in a lyophilized state and should be dissolved in an anhydrous solvent like DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[1][2] This primary stock should be stored at -20°C and protected from light. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to create smaller, single-use aliquots of the stock solution, which can also be stored at -20°C.[1]
Q5: What are the essential experimental controls to include when using this compound-based probes?
Including proper controls is critical for interpreting your results accurately. A negative control , where the sample is processed without the probe, is essential to assess the level of natural autofluorescence.[1] A positive control , using a sample known to contain the target, confirms that the probe is active and the experimental protocol is working correctly.[8] These controls help you distinguish a true signal from background noise and artifacts.
Troubleshooting Guides
Problem: High Background Signal and Non-Specific Staining
High background can obscure the specific signal from your target, making data interpretation difficult. The following workflow and table provide a systematic approach to diagnosing and resolving this common issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Quinaldine and MS-222 as Anesthetics in Fisheries Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic is a critical decision in fisheries research and aquaculture, directly impacting animal welfare and the quality of experimental data. Among the available options, quinaldine and tricaine (B183219) methanesulfonate (B1217627) (MS-222) are two of the most commonly utilized substances for the sedation and immobilization of fish. This guide provides a comprehensive comparison of these two anesthetics, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Overview of this compound and MS-222
This compound , an oily liquid with a characteristic odor, and its water-soluble form, This compound sulfate (B86663) , are effective fish anesthetics.[1][2] While cost-effective, this compound is known to be an irritant and may not produce the deep anesthesia required for surgical procedures, as some reflex responsiveness can be retained.[3] Its efficacy is also influenced by water pH, being less effective in acidic conditions.[1]
MS-222 (Tricaine Methanesulfonate) is a white powder that is readily soluble in water and is the only anesthetic approved by the U.S. Food and Drug Administration (FDA) for use in fish intended for human consumption, with a mandated withdrawal period.[4][5] It acts by blocking voltage-gated sodium channels, thereby inhibiting nerve impulses.[4] A crucial consideration when using MS-222 is its tendency to lower the pH of the water, necessitating the use of a buffer, such as sodium bicarbonate, to maintain a stable and safe environment for the fish.[4][6]
Performance Comparison: Efficacy and Recovery
The effectiveness of an anesthetic is primarily evaluated by its induction time (the time taken to reach the desired stage of anesthesia) and recovery time. These parameters are influenced by factors such as anesthetic concentration, fish species, size, and water temperature.[1][6]
Table 1: Comparative Efficacy of this compound Sulfate and MS-222 in Various Fish Species
| Fish Species | Anesthetic | Concentration (mg/L) | Induction Time | Recovery Time | Reference |
| Striped Bass (Morone saxatilis) | This compound Sulfate | 25 | 3 - 5 min | 20 - 50 min | [7] |
| 40 | 2 - 3 min | 20 - 50 min | [7] | ||
| 55 | 2 - 3 min | 20 - 50 min | [7] | ||
| Salmonids | This compound Sulfate | 25 | < 4 min | 1 - 13 min | [2] |
| Nile Tilapia (Oreochromis niloticus) | This compound Sulfate | 50 | - | 6 - 8 min | [8] |
| 100 | - | 6 - 8 min | [8] | ||
| 200 | - | 6 - 8 min | [8] | ||
| MS-222 | 100 | - | 5 - 7 min | [8] | |
| 150 | - | 5 - 7 min | [8] | ||
| 200 | - | 5 - 7 min | [8] | ||
| Rainbow Trout (Oncorhynchus mykiss) | MS-222 | 150 | ~1 min | ~11 min | [9] |
| Channel Catfish (Ictalurus punctatus) | MS-222 | 100 | - | - | [10] |
| Peruvian Grunt (Anisotremus scapularis) | MS-222 | 80 | < 6 min | < 16 min | [11] |
Physiological Impact Assessment
Anesthetics can induce physiological stress responses in fish. Key indicators of stress include elevated plasma cortisol and glucose levels, as well as alterations in hematological parameters.
Table 2: Comparative Physiological Effects of this compound and MS-222
| Parameter | This compound | MS-222 | Reference |
| Plasma Cortisol | Can cause an increase in cortisol levels. | Known to elicit a significant cortisol response, which can be comparable to handling stress. | [8][12][13] |
| Plasma Glucose | Dose-dependent increases in plasma glucose observed in Nile tilapia. | Increases blood glucose levels. | [8] |
| Hematology | In Nile tilapia exposed to 50 ppm, a significant increase in Red Blood Cells (RBCs) was observed when heparin was used as an anticoagulant. | Anesthesia with MS-222 has been shown to cause changes in hematological profiles, indicating a "chemical stress." In zebrafish, MS-222 anesthesia led to increased total blood cell counts. | [10][14][15] |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental protocols. The following are generalized methodologies for the application of this compound sulfate and MS-222.
Protocol for this compound Sulfate Anesthesia
-
Preparation of Anesthetic Solution:
-
This compound sulfate is a water-soluble crystalline powder.[1]
-
Prepare a stock solution based on the target concentration and the volume of the anesthetic bath.
-
Due to its acidic nature, the pH of the anesthetic solution, especially in soft water, should be monitored and buffered if it drops below 6, as its efficacy decreases at lower pH.[2]
-
-
Anesthetic Induction:
-
Transfer the fish to the prepared anesthetic bath.
-
Continuously observe the fish for the desired stage of anesthesia. Stages are typically characterized by loss of equilibrium and reduced opercular movement.[1]
-
-
Monitoring:
-
Monitor the fish's respiratory movements (opercular beats) throughout the procedure. This compound may not completely block involuntary muscle movement.[1]
-
-
Recovery:
-
After the procedure, immediately transfer the fish to a well-aerated, anesthetic-free recovery tank.
-
Monitor the fish until it regains its equilibrium and normal swimming behavior.
-
Protocol for MS-222 Anesthesia
-
Preparation of Buffered Anesthetic Solution:
-
MS-222 is a white powder that readily dissolves in water.[4]
-
Prepare a stock solution. A common practice is to create a 10 g/L stock solution.[6]
-
Crucially, buffer the solution to a neutral pH (7.0-7.5) to counteract the acidity of MS-222. [4][6] A common method is to add sodium bicarbonate at a 1:2 ratio (MS-222:sodium bicarbonate) by weight.[6]
-
Prepare the final anesthetic bath by diluting the buffered stock solution to the desired concentration.
-
-
Anesthetic Induction:
-
Gently place the fish into the buffered anesthetic bath.
-
Observe the fish closely to determine the stage of anesthesia. Deep anesthesia is typically characterized by a total loss of equilibrium and cessation of opercular movement.[1]
-
-
Monitoring:
-
Continuously monitor the fish's vital signs, particularly opercular movements. Prolonged exposure without gill irrigation can be fatal.[1]
-
-
Recovery:
-
Once the procedure is complete, transfer the fish to a recovery tank with clean, well-aerated water.
-
Observe the fish until it resumes normal swimming and behavior.
-
Visualizing the Process: Experimental Workflow and Comparative Logic
To further clarify the experimental process and the key points of comparison, the following diagrams are provided.
Experimental workflow for comparing fish anesthetics.
Key comparison points between this compound and MS-222.
Conclusion
Both this compound and MS-222 are effective anesthetics for fish, but their suitability depends on the specific requirements of the research or aquaculture procedure. MS-222, with its FDA approval for food fish and its ability to induce a deep plane of anesthesia, is often favored for surgical interventions and in studies where regulatory compliance is paramount. However, the necessity of buffering and its pronounced effect on the stress response are important considerations.
This compound, particularly in its sulfate form, offers a cost-effective alternative for procedures not requiring deep surgical anesthesia. Researchers must be mindful of its potential as an irritant and its pH-dependent efficacy. Ultimately, the choice between these two anesthetics should be made after careful consideration of the experimental goals, the fish species being studied, animal welfare, and regulatory requirements. Preliminary trials to determine the optimal concentration and to observe the specific response of the fish are always recommended.
References
- 1. ccac.ca [ccac.ca]
- 2. The Efficacy of this compound sulfate as an anesthetic for freshwater fish [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 5. umces.edu [umces.edu]
- 6. research.ucdavis.edu [research.ucdavis.edu]
- 7. seafwa.org [seafwa.org]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Short-Term Cortisol Stress Response in Channel Catfish by Anesthetization with Metomidate Hydrochloride and Tricaine Methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Alfaxalone and Tricaine Methanesulfonate Immersion Anesthesia and Alfaxalone Residue Clearance in Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of MS222 on Hemostasis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Synthesized Quinaldine Purity: Titration vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, verifying the purity of synthesized compounds like quinaldine is a critical step that underpins the reliability of experimental results and the quality of final products. This guide offers an objective comparison between the traditional non-aqueous titration method and modern chromatographic techniques—specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for validating the purity of synthesized this compound.
This compound, or 2-methylquinoline, serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its purity directly impacts reaction yields, impurity profiles, and the overall safety and efficacy of the final product. Therefore, employing a suitable and validated analytical method for its quality control is paramount.
Experimental Protocols
Method 1: Purity Determination by Non-Aqueous Acid-Base Titration
This classical method is effective for quantifying basic substances like this compound that are weakly basic in aqueous solutions. By using a non-aqueous solvent, the basicity of this compound is enhanced, allowing for a sharp and detectable endpoint.
Principle: this compound, a weak base, is dissolved in a differentiating solvent (glacial acetic acid) and titrated with a strong acid (perchloric acid) dissolved in the same solvent. The endpoint is determined visually using an indicator like crystal violet.
Detailed Protocol:
-
Preparation of 0.1 M Perchloric Acid (HClO₄) Titrant:
-
Mix 8.5 ml of perchloric acid (70-72%) with 900 ml of glacial acetic acid.[1]
-
Add 30 ml of acetic anhydride (B1165640) to the solution to react with any excess water, making the medium anhydrous.[1][2]
-
Dilute to 1000 ml with glacial acetic acid and allow the solution to stand for 24 hours before use.[1][2]
-
-
Standardization of the Titrant:
-
Accurately weigh approximately 500 mg of primary standard potassium hydrogen phthalate (B1215562) (PHP), previously dried.
-
Dissolve it in 25 ml of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator (0.5% w/v in glacial acetic acid).[1]
-
Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to a blue-green endpoint.[3]
-
Calculate the exact molarity of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh about 0.3 g of the synthesized this compound sample into a 250 ml conical flask.
-
Dissolve the sample in 50 ml of glacial acetic acid. Gentle warming may be necessary.[3]
-
Cool the solution to room temperature and add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid until the endpoint is reached (a stable blue-green color).
-
Perform a blank determination using 50 ml of glacial acetic acid and the indicator, and make any necessary corrections.[3]
-
-
Calculation of Purity:
-
The purity of this compound is calculated using the following formula: Purity (%) = (V - Vb) * M * 143.19 * 100 / (W * 1000) Where:
-
V = Volume of HClO₄ used for the sample (ml)
-
Vb = Volume of HClO₄ used for the blank (ml)
-
M = Molarity of the standardized HClO₄ solution
-
143.19 = Molecular weight of this compound ( g/mol )
-
W = Weight of the this compound sample (g)
-
-
Method 2: Purity Determination by Gas Chromatography (GC)
GC is a powerful separation technique ideal for analyzing volatile compounds like this compound. It provides detailed information about the presence and quantity of impurities.
Principle: A small amount of the sample is vaporized and transported by an inert carrier gas through a capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.
General Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or toluene) to a known concentration.[4]
-
GC System and Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.5 µm), is commonly used.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]
-
Injector: Split/splitless injector at a temperature of 250°C.[4]
-
Oven Program: A temperature gradient is used, for example, starting at 60°C, holding for 2 minutes, then ramping up to 260°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Data Analysis: Purity is typically determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Method 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Principle: The this compound sample is dissolved in a solvent and injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a stationary phase. Separation occurs based on the analyte's polarity and affinity for the stationary phase. A UV detector is commonly used for detection.
General Protocol:
-
Sample Preparation: Prepare a standard solution of high-purity this compound and a sample solution of the synthesized this compound at the same known concentration (e.g., 1 mg/mL) in the mobile phase.[5]
-
HPLC System and Conditions:
-
Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is suitable.[6][7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as 50 mM ammonium (B1175870) acetate (B1210297) or a dilute acid like phosphoric acid.[6][8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 225 nm).
-
-
Data Analysis: Purity is calculated by comparing the peak area of the this compound in the sample to that of the reference standard or by the area percent method.[5]
Data Presentation: Method Comparison
| Feature | Non-Aqueous Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Volumetric analysis based on acid-base neutralization | Separation based on volatility and column interaction | Separation based on polarity and partitioning |
| Specificity | Low; quantifies total basicity, not specific to this compound | High; separates volatile impurities effectively | High; separates non-volatile and polar impurities |
| Accuracy | High for pure substances, but can be affected by basic impurities[9] | Generally high, can achieve excellent precision[10] | High, considered very accurate for purity assays[11] |
| Precision | Can achieve <0.5% RSD with modern equipment[11][12] | Typically <1% RSD, can be challenging to get below 0.5%[11] | Typically <1% RSD, can be challenging to get below 0.5%[11] |
| Sensitivity | Lower; suitable for assay of the main component | High; excellent for trace impurity detection[13] | High; excellent for trace impurity detection |
| Throughput | High; analysis is relatively fast per sample | Moderate to High (with autosampler) | Moderate to High (with autosampler) |
| Equipment Cost | Low | High | High |
| Solvent/Reagent Cost | Low | Moderate | High |
| Operator Skill | Basic to Intermediate[9] | Advanced[9] | Advanced[9] |
| Impurity Information | None; provides only total purity value | Provides qualitative and quantitative data on volatile impurities | Provides qualitative and quantitative data on non-volatile impurities |
Visualizations
// Node Definitions prep_titrant [label="Prepare & Standardize\n0.1 M Perchloric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_sample [label="Accurately Weigh\nthis compound Sample (~0.3g)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Sample in\n50 ml Glacial Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; add_indicator [label="Add 2-3 Drops of\nCrystal Violet Indicator", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; titrate [label="Titrate with Standardized\nPerchloric Acid", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; endpoint [label="Observe Endpoint\n(Violet to Blue-Green)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; record [label="Record Volume\nof Titrant Used", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate [label="Calculate Purity (%)", shape=ellipse, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];
// Edges prep_titrant -> titrate [style=dashed, arrowhead=vee, label="Standardized Titrant"]; weigh_sample -> dissolve -> add_indicator -> titrate; titrate -> endpoint [label="Color Change"]; endpoint -> record [label="Endpoint Reached"]; record -> calculate; } dot Caption: Experimental workflow for this compound purity validation using non-aqueous titration.
// Nodes start [label="Start: Need to\nValidate Purity?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; budget [label="Budget / Equipment\nConstraints?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; titration [label="Use Non-Aqueous\nTitration", shape=box, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; impurities [label="Need to Identify &\nQuantify Impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Use Chromatographic\nMethod", shape=box, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; impurity_type [label="Are Impurities\nMainly Volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; gc [label="Use GC-FID", shape=box, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; hplc [label="Use HPLC-UV", shape=box, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];
// Edges start -> budget; budget -> titration [label=" Yes\n(Low Cost)"]; budget -> impurities [label=" No\n(Resources Available)"]; impurities -> titration [label="No (Assay Value Only)"]; impurities -> chromatography [label="Yes"]; chromatography -> impurity_type; impurity_type -> gc [label="Yes"]; impurity_type -> hplc [label="No (Non-Volatile)"]; } dot Caption: Decision tree for selecting an appropriate purity validation method.
Conclusion and Recommendations
The choice between titration and chromatographic methods for validating this compound purity depends on the specific requirements of the analysis.
-
Non-Aqueous Titration is a cost-effective, rapid, and accurate method for routine quality control and assay of bulk synthesized this compound, especially when the impurity profile is known to be free of other basic components.[9] Its main limitation is the lack of specificity.[9]
-
Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile impurities. Its high sensitivity makes it ideal for in-depth quality assessment and process optimization where trace contaminants are a concern.[10]
-
High-Performance Liquid Chromatography (HPLC) offers excellent accuracy and sensitivity for a wide range of impurities, particularly those that are non-volatile or thermally unstable.[11] It is a cornerstone of quality control in pharmaceutical development where a comprehensive understanding of the impurity profile is essential.
For drug development and research applications, an orthogonal approach is often best. Titration can be used for a quick and reliable assay of the main component, while a high-specificity chromatographic method like GC or HPLC should be employed to fully characterize the impurity profile, ensuring the material's quality, safety, and suitability for its intended purpose.
References
- 1. sips.org.in [sips.org.in]
- 2. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 3. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. agilent.com [agilent.com]
- 11. quora.com [quora.com]
- 12. usp.org [usp.org]
- 13. A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to quinaldine
For Researchers, Scientists, and Drug Development Professionals
Quinaldine, or 2-methylquinoline, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial scaffold for the development of various pharmaceuticals, dyes, and catalysts. The efficient synthesis of this compound and its derivatives is, therefore, a topic of continuous research. This guide provides a comparative overview of several key synthetic routes to this compound, including classical named reactions and modern methodologies. We present a side-by-side analysis of their performance based on experimental data, detailed protocols for key experiments, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research or development objective.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to this compound is often dictated by factors such as desired yield, scalability, availability of starting materials, and tolerance to various functional groups. Below is a summary of quantitative data for some of the most common synthetic methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Doebner-von Miller Reaction | Aniline, Crotonaldehyde | Hydrochloric Acid, Zinc Chloride | Several hours | ~90-110 | 50-60 | One-pot synthesis, readily available starting materials. | Often produces tarry by-products, yields can be moderate. |
| Skraup Synthesis | Aniline, Crotonaldehyde | Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid) | 3-4 hours | ~130-150 | Variable, can be high with optimization | Well-established, can be high-yielding. | Highly exothermic and potentially violent reaction, requires strong acids and oxidizing agents. |
| Conrad-Limpach Synthesis | Aniline, Ethyl Acetoacetate | High-boiling solvent (e.g., Dowtherm A) | 10-15 minutes (cyclization) | ~250 | 85-90 (for 2-methyl-4-hydroxyquinoline) | High yields for 4-hydroxyquinoline (B1666331) derivatives. | Primarily yields 4-hydroxyquinolines, not this compound directly; requires very high temperatures. |
| Microwave-Assisted Synthesis | Aniline, Acetaldehyde | Alumina-impregnated HCl | 7 minutes | Microwave Irradiation (600W) | 88 | Extremely rapid, high yield, solvent-free (green chemistry). | Requires specialized microwave equipment, scalability might be a concern for industrial production. |
Reaction Pathways and Mechanisms
To visually compare the logic and flow of these synthetic routes, the following diagrams illustrate the core transformations involved in each method.
Doebner-von Miller Reaction Pathway
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Quinaldine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is fundamental to ensuring product quality, safety, and efficacy. Quinaldine, a heterocyclic compound used in the manufacturing of dyes, food additives, and pharmaceuticals, requires robust analytical methods for its monitoring and control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these two methods for this compound analysis, supported by experimental data and detailed methodologies to assist in method selection and cross-validation.
The fundamental difference between HPLC and GC-MS lies in their separation principles. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. In contrast, GC-MS is ideal for volatile and thermally stable compounds, separating them based on their boiling points and interactions with a stationary phase as they are carried by an inert gas.
Experimental Protocols
Detailed methodologies for the analysis of this compound and related quinoline (B57606) compounds using both HPLC and GC-MS are outlined below. These protocols are synthesized from established methods and provide a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a reverse-phase HPLC method suitable for the analysis of this compound.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector is employed.
-
Chromatographic Conditions :
-
Column : Newcrom R1 or a similar C18 column (e.g., Dikma Diamonsil C18(2), 5µm, 4.6mm × 250mm).[1][2]
-
Mobile Phase : A mixture of acetonitrile (B52724) and water. For applications requiring mass spectrometry compatibility, formic acid should be used in place of phosphoric acid.[1]
-
Flow Rate : 1.0 mL/min.[2]
-
Injection Volume : 10 µL.[2]
-
Detection : UV detection at 225 nm.[2]
-
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a known concentration.
-
For solid samples like textiles, ultrasonic extraction with a suitable solvent such as acetonitrile can be performed.[2]
-
Filter the sample solution through a 0.45 µm filter prior to injection.[2]
-
-
Quantification : A calibration curve is generated by injecting a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method developed for the determination of quinoline in textiles, which can be adapted for this compound.[3]
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A DB-5MS capillary column (30 m × 0.25 mm × 0.5 µm) or similar.[3]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature : 250°C.[3]
-
Injection Mode : Splitless.[3]
-
Oven Temperature Program : Start at 90°C for 2 minutes, then ramp up to 260°C at a rate of 20°C/min, and hold at 260°C for 3 minutes.[3]
-
-
Mass Spectrometry Conditions :
-
Sample Preparation :
-
For solid samples, ultrasonic extraction with a solvent like toluene (B28343) is effective.[3]
-
The extract is then filtered through a 0.45 µm filter membrane before injection.[3]
-
-
Quantification : Similar to HPLC, a calibration curve is constructed using standard solutions of this compound to quantify the analyte in samples.
Data Presentation: A Comparative Summary of Method Performance
The following table summarizes the key performance parameters for the HPLC and GC-MS methods for the analysis of this compound and related compounds. These parameters are crucial for method validation and comparison.
| Validation Parameter | HPLC | GC-MS | Significance |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Indicates the method's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | 90.6 - 98.9%[2] | 82.9 - 92.0%[3] | The closeness of the test results obtained by the method to the true value. |
| Precision (RSD) | ≤ 2% (Repeatability) | 1.4 - 3.8%[3] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | 0.2 µg/mL[2] | 0.1 mg/kg[3] | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Assessed by varying parameters like mobile phase composition, pH, and flow rate. | Assessed by varying parameters like oven temperature ramp rate, carrier gas flow rate, and injector temperature. | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results, allowing for interchangeability and confirming the accuracy of the findings. The workflow for cross-validating HPLC and GC-MS methods for this compound analysis is depicted below.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound. The choice between the two methods will often depend on the specific application, the nature of the sample matrix, and the available instrumentation.
-
HPLC is advantageous for its versatility in handling a wide range of compounds without the need for derivatization and is generally non-destructive.[4][5]
-
GC-MS offers high separation efficiency and provides definitive identification through mass spectral data, making it a "gold standard" for the confirmation of volatile compounds.[4]
A thorough cross-validation as outlined in this guide is essential to ensure that either method can be used with confidence, providing equivalent and reliable data. This is particularly crucial in regulated environments such as the pharmaceutical industry, where data integrity and method interchangeability are paramount.
References
A Comparative Guide to Quinaldine and Lepidine in the Synthesis of Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyanine (B1664457) dyes, a class of compounds essential for various applications including fluorescence microscopy, photodynamic therapy, and as sensitizers in photography, frequently employs quinoline (B57606) derivatives as heterocyclic precursors. Among these, quinaldine (2-methylquinoline) and lepidine (4-methylquinoline) are two of the most common starting materials. The position of the methyl group, either at the 2- or 4-position of the quinoline ring, significantly influences the reactivity of the precursor and the photophysical properties of the resulting cyanine dye. This guide provides an objective comparison of this compound and lepidine in the synthesis of cyanine dyes, supported by experimental data and detailed protocols.
Chemical Structures and Reactivity
This compound and lepidine are structural isomers, differing only in the position of the methyl group on the quinoline ring. This seemingly minor difference has a profound impact on the electronic properties and, consequently, the reactivity of the molecule in the context of cyanine dye synthesis.
The synthesis of cyanine dyes typically involves the condensation of two heterocyclic quaternary salts, one of which contains a reactive methyl group. The methyl group is deprotonated by a base to form a methylene (B1212753) base, which then acts as a nucleophile. The reactivity of the methyl group is influenced by the electron-withdrawing effect of the quaternized nitrogen atom in the quinoline ring.
In N-alkyllepidinium salts, the methyl group at the 4-position is in conjugation with the nitrogen atom through the benzene (B151609) ring. This allows for more effective delocalization of the negative charge in the resulting methylene base intermediate, making the protons of the methyl group more acidic and, therefore, more readily abstracted. Consequently, lepidine derivatives are generally more reactive than their this compound counterparts in the condensation reactions that form the polymethine chain of cyanine dyes. This higher reactivity often translates to higher reaction yields and milder reaction conditions. In contrast, the methyl group at the 2-position in N-alkylquinaldinium salts is not in direct conjugation with the nitrogen atom, leading to a less stabilized methylene base and consequently lower reactivity.
It is noteworthy that a significantly larger number of cyanine dyes have been synthesized from lepidine, with almost 450 published salts from lepidine compared to over 180 from this compound.[1] This disparity in the literature may be a further indication of the generally higher utility and reactivity of lepidine in this context.
Performance Comparison of Resulting Dyes
The structural differences between this compound and lepidine not only affect the synthesis but also the photophysical properties of the resulting cyanine dyes. To illustrate these differences, we will compare two classic carbocyanine dyes: Pinacyanol, derived from this compound, and Kryptocyanine, derived from lepidine. Both are symmetrical dyes with two quinoline nuclei linked by a trimethine bridge and N-ethyl substituents.
dot
Caption: Chemical structures of precursors and resulting dyes.
Data Presentation
The following table summarizes the key photophysical properties of Pinacyanol and Kryptocyanine in ethanol (B145695) or methanol.
| Parameter | Pinacyanol (from this compound) | Kryptocyanine (from Lepidine) | Reference |
| Absorption Maximum (λmax) | 604 nm | 709.5 nm | [2][3] |
| Molar Absorptivity (ε) | ~175,200 M-1cm-1 | 210,000 M-1cm-1 | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.001 | 0.007 - 0.012 | [1][5][6] |
| Color of Solution | Blue | Green |
Key Observations:
-
Bathochromic Shift: Kryptocyanine, derived from lepidine, exhibits a significant bathochromic (red) shift in its absorption maximum (~105 nm) compared to Pinacyanol. This is a direct consequence of the extended conjugation provided by the 4-position linkage in the quinoline ring, which lowers the energy of the π-π* transition.
-
Molar Absorptivity: Both dyes exhibit very high molar absorptivity, a characteristic feature of cyanine dyes. Kryptocyanine has a slightly higher molar extinction coefficient, indicating a stronger absorption of light at its λmax.
-
Fluorescence Quantum Yield: Both dyes have very low fluorescence quantum yields in non-viscous solvents like ethanol. This is typical for many cyanine dyes and is attributed to efficient non-radiative decay pathways, such as photoisomerization. Kryptocyanine shows a slightly higher quantum yield than Pinacyanol.
Experimental Protocols
Detailed methodologies for the synthesis of the representative dyes are provided below. These protocols are based on established literature procedures and are intended for execution by trained professionals in a properly equipped laboratory.
Synthesis of Pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide)
Pinacyanol is synthesized from the condensation of two molecules of N-ethylquinaldinium iodide with a one-carbon linking agent, typically orthoformic ester, in the presence of a base.
dot
Caption: Synthesis workflow for Pinacyanol.
Protocol:
-
Quaternization of this compound:
-
In a round-bottom flask, dissolve this compound in an excess of ethyl iodide.
-
Reflux the mixture for 2-4 hours.
-
Allow the mixture to cool, during which N-ethylquinaldinium iodide will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
-
Condensation to form Pinacyanol:
-
In a clean, dry flask, suspend the N-ethylquinaldinium iodide in anhydrous pyridine.
-
Add triethyl orthoformate to the suspension.
-
Heat the reaction mixture to reflux for 1-2 hours. The solution will develop a deep blue color.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the dye.
-
Collect the crystalline product by filtration, wash sparingly with cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure Pinacyanol as dark blue-green crystals.
-
Synthesis of Kryptocyanine (1,1'-diethyl-4,4'-carbocyanine iodide)
Kryptocyanine is synthesized in a similar fashion to Pinacyanol, but starting from lepidine.
dot
Caption: Synthesis workflow for Kryptocyanine.
Protocol:
-
Quaternization of Lepidine:
-
In a round-bottom flask, dissolve lepidine in an excess of ethyl iodide.
-
Reflux the mixture for 2-4 hours.
-
Upon cooling, N-ethyllepidinium iodide will crystallize out.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Condensation to form Kryptocyanine:
-
Suspend the N-ethyllepidinium iodide in anhydrous pyridine in a round-bottom flask.
-
Add triethyl orthoformate to the mixture.
-
Reflux the reaction mixture for 1-2 hours. A deep green color will develop.
-
Cool the solution to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the green crystals by filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Recrystallize the crude Kryptocyanine from ethanol.
-
Conclusion
Both this compound and lepidine are valuable precursors for the synthesis of cyanine dyes. The choice between them will largely depend on the desired photophysical properties of the final dye.
-
Lepidine is generally more reactive, potentially leading to higher yields and milder reaction conditions. The resulting cyanine dyes are significantly red-shifted in their absorption and emission spectra due to the extended conjugation through the 4-position of the quinoline ring. This makes lepidine the precursor of choice for synthesizing near-infrared (NIR) absorbing cyanine dyes.
-
This compound , while less reactive, gives rise to cyanine dyes that absorb at shorter wavelengths in the visible spectrum. These dyes, such as Pinacyanol, are classic examples of blue-colored cyanines.
For researchers and drug development professionals, understanding the interplay between the precursor structure, reactivity, and the final dye's properties is crucial for the rational design of new fluorescent probes and photosensitizers with tailored characteristics for specific applications.
References
Performance of quinaldine as a corrosion inhibitor compared to other amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of quinaldine as a corrosion inhibitor for mild steel in acidic environments, benchmarked against other common amines such as aniline (B41778), pyridine (B92270), and various aliphatic amines. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in materials science and chemical engineering.
Performance Comparison of Amine-based Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily evaluated by its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of this compound and other amines as reported in various studies. It is crucial to note that the experimental conditions, such as the corrosive medium, inhibitor concentration, and temperature, significantly influence the inhibition efficiency. Therefore, a direct comparison of absolute IE values across different studies should be made with caution.
Table 1: Performance of this compound and its Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Quinoline (QL) | Mild Steel | 0.5 M HCl | - | 30 | Lower than derivatives | |
| This compound (QLD) | Mild Steel | 0.5 M HCl | - | 30 | Higher than QL | |
| Quinaldic Acid (QLDA) | Mild Steel | 0.5 M HCl | - | 30 | Higher than QLD and QL | |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 500 ppm | 30 | 93.4 | [1] |
Table 2: Performance of Aniline and its Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Aniline | Mild Steel | 0.2 M HCl | 0.2 M | 30 | - | [2] |
| Aniline | Mild Steel | 0.5 M HCl + 3.5% NaCl | 7.5% | 25 | >90 | [3] |
| Ethyl 4-amino-N-(3-isatinyl) benzoate | Mild Steel | 1 M HCl | 250 ppm | 30 | 80 | [4] |
| 3-(1,3-oxazol-5-yl)aniline | Mild Steel | 1 M HCl | 0.05 mM | - | 93.5 | [5] |
Table 3: Performance of Pyridine and its Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Benzoyl Pyridine | Mild Steel | 2 M HCl | 0.01 M | 30 | ~85 | |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | Mild Steel | 1 M HCl | 0.005 M | 30 | 96.2 | [6][7] |
| 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl) pyridine-2(1H)-one | Mild Steel | 0.5 M HCl | 0.5 mM | 25 | 98.4 | [8] |
| 4-Chloro-2-((pyridin-2-ylimino)methyl)phenol | Low Carbon Steel | 1 M HCl | 1.0 mM | 30 | >90 | [9] |
Table 4: Performance of Aliphatic Amines
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Dodecylamine hydrochloride | Mild Steel | 0.6 M NaCl, pH 1 | 0.01 | - | ~95 | [10] |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Mild Steel | 1 M HCl | 0.5 mM | - | 67 | [11] |
From the collated data, it is evident that heterocyclic amines containing nitrogen, such as this compound and pyridine derivatives, generally exhibit high inhibition efficiencies, often exceeding 90%. The performance of these inhibitors is attributed to the presence of the nitrogen heteroatom and the planar aromatic rings, which facilitate strong adsorption onto the metal surface. The presence of substituent groups can further enhance their protective action. Aromatic amines like aniline and its derivatives also show significant inhibition, while the performance of aliphatic amines can vary depending on their structure, particularly the length of the alkyl chain.
Experimental Protocols
The data presented in this guide are primarily derived from two common experimental techniques for corrosion inhibition assessment: the weight loss method and electrochemical methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy).
Weight Loss Method
This gravimetric technique provides a direct and time-averaged corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of abrasive papers of decreasing grit size, followed by rinsing with distilled water and a suitable solvent like acetone, and then dried. The initial weight of each coupon is accurately measured.[12]
-
Experimental Setup: The pre-weighed coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of the inhibitor. The setup is maintained at a constant temperature for a specified duration (e.g., 6 to 24 hours).[13][14]
-
Post-Exposure Analysis: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard procedure (e.g., ASTM G1), which may involve brushing and treatment with an inhibited acid solution. The coupons are then rinsed, dried, and re-weighed.[15]
-
Calculation of Inhibition Efficiency: The weight loss of the coupons is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100
where CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[16]
Electrochemical Methods
Electrochemical techniques offer rapid and detailed insights into the corrosion inhibition mechanism.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., a platinum or graphite (B72142) rod).[17][18]
-
Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.[15]
-
The potential of the working electrode is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[19]
-
The resulting current is measured, and the data is plotted as a Tafel plot (potential vs. log of current density).
-
Corrosion parameters such as corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
The inhibition efficiency is calculated as:
IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100[3]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[20]
-
The impedance of the system is measured at each frequency.
-
The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the impedance data and extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[21]
-
The inhibition efficiency is calculated from the charge transfer resistance values:
IE (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100
-
Mandatory Visualization
The following diagram illustrates the general mechanism of corrosion inhibition by an aromatic amine like this compound on a metal surface in an acidic environment.
Caption: Corrosion inhibition mechanism of an aromatic amine.
The diagram illustrates that in a corrosive acidic solution, the metal surface has anodic sites where the metal dissolves and cathodic sites where hydrogen evolution occurs. The aromatic amine inhibitor, such as this compound, adsorbs onto the metal surface. This adsorption is facilitated by the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring, which interact with the vacant d-orbitals of the metal. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting both the anodic and cathodic reactions.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. scispace.com [scispace.com]
- 4. uotechnology.edu.iq [uotechnology.edu.iq]
- 5. academic.oup.com [academic.oup.com]
- 6. Corrosion inhibition of mild steel using novel pyridine derivative in 1 M hydrochloric acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. content.ampp.org [content.ampp.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. iicbe.org [iicbe.org]
- 14. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 15. benchchem.com [benchchem.com]
- 16. Corrosion inhibition of mild steel in hydrochloric acid solution by the expired Ampicillin drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. ijcsi.pro [ijcsi.pro]
A Comparative Analysis of the Biological Activity of Quinaldine Isomers
A deep dive into the pharmacological potential of quinaldine's structural variants reveals significant differences in their anticancer, antimicrobial, and neuroprotective activities, underscoring the critical role of isomeric configuration in drug design and development.
This compound, or 2-methylquinoline, and its positional isomers are foundational structures in medicinal chemistry, giving rise to a wide array of derivatives with diverse biological activities. A comparative analysis of these isomers, where the methyl group is shifted to different positions on the quinoline (B57606) ring, demonstrates that subtle changes in molecular architecture can lead to profound differences in their pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of various this compound isomers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in navigating the therapeutic potential of this versatile class of compounds.
Anticancer Activity: A Tale of Two Isomers
The position of the methyl group on the quinoline ring significantly influences the anticancer properties of this compound isomers. Studies have shown that certain isomers exhibit potent cytotoxic effects against various cancer cell lines, while others are considerably less active or even non-tumorigenic.
For instance, research on the tumor-initiating activity of methylquinolines revealed that 4-methylquinoline is as potent as the parent compound, quinoline, in inducing tumors on the skin of Sencar mice. In stark contrast, 7-methylquinoline was found to be not significantly tumorigenic in the same assay.[1][2] This highlights a critical structure-activity relationship, suggesting that the placement of the methyl group at the 4-position is crucial for its carcinogenic potential, a factor that must be carefully considered in the design of quinoline-based therapeutics.
Further illustrating this point, studies on the genotoxicity of methylquinolines, measured by their ability to induce unscheduled DNA synthesis (UDS), showed that 4-methylquinoline and 8-methylquinoline produced a positive response, indicating potential DNA damage. Conversely, 2-methylquinoline (this compound) and 6-methylquinoline did not induce UDS.[3]
Table 1: Comparative Cytotoxicity of this compound Isomers and Derivatives
| Compound/Isomer | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-Methylquinoline | Sencar Mouse Skin | Tumor Initiation | Potent Initiator | [1][2] |
| 7-Methylquinoline | Sencar Mouse Skin | Tumor Initiation | Non-tumorigenic | [1][2] |
| 4-Methylquinoline | Rat Hepatocytes | UDS Assay | Positive | [3] |
| 8-Methylquinoline | Rat Hepatocytes | UDS Assay | Positive | [3] |
| 2-Methylquinoline | Rat Hepatocytes | UDS Assay | Negative | [3] |
| 6-Methylquinoline | Rat Hepatocytes | UDS Assay | Negative | [3] |
Antimicrobial and Antifungal Activity: The Impact of Substitution
The antimicrobial and antifungal potential of this compound isomers and their derivatives is also heavily dependent on the substitution pattern. While comprehensive comparative data for all simple methylquinoline isomers is limited, studies on various derivatives provide valuable insights into the structure-activity relationships governing their efficacy.
For example, derivatives of 6-methylquinoline have been shown to possess significant antimicrobial properties, with some compounds exhibiting activity against various bacteria and fungi.[4] Similarly, the introduction of different functional groups to the this compound scaffold can dramatically enhance its antimicrobial potency.
The choice between isomers can also influence the selectivity of the antimicrobial agent. A study on isoamphipathic antibacterial molecules demonstrated that positional isomerism can regulate antibacterial activity and toxicity. The ortho-isomer of one particular compound selectively killed bacteria over mammalian cells, whereas the meta- and para-isomers were detrimental to both.[5] This underscores the importance of isomeric configuration in developing selective and non-toxic antimicrobial agents.
Neuroprotective Effects: An Emerging Frontier
The neuroprotective potential of quinoline and isoquinoline (B145761) alkaloids is a growing area of research, with studies suggesting that these compounds can modulate signaling pathways involved in neurodegenerative diseases.[6][7] While specific comparative data for individual this compound isomers is still emerging, the broader class of compounds has shown promise.
Isoquinoline alkaloids, for instance, have been shown to exert neuroprotective effects by reducing inflammatory injury and oxidative stress.[8] It is plausible that different this compound isomers could exhibit varying degrees of neuroprotective activity due to their differential ability to interact with specific molecular targets within neuronal signaling pathways.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the this compound isomers. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound isomers are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound isomers are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for each isomer are not fully elucidated, the broader quinoline class of compounds is known to modulate several key pathways.
dot
Figure 1: Hypothesized signaling pathways modulated by this compound isomers in cancer.
In cancer, quinoline derivatives have been shown to interfere with critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in tumor cells.[10] By inhibiting these pathways, this compound isomers can suppress cell proliferation and induce apoptosis.
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]
- 5. cefipra.org [cefipra.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Mechanism of Action of a Quinaldine-Based Drug Candidate: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of action of a novel quinaldine-based drug candidate, "Compound Q," designed as a kinase inhibitor. For comparative analysis, we benchmark Compound Q against a well-established, FDA-approved kinase inhibitor, "Reference Drug A." This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation.
Introduction to Compound Q
Compound Q is a novel synthetic molecule featuring a this compound core. This compound and its parent compound, quinoline, are prevalent scaffolds in medicinal chemistry, with numerous derivatives approved as kinase inhibitors for cancer therapy.[1][2] Preliminary screening suggests that Compound Q is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancer signaling pathways.[3][4] This guide outlines the essential experiments to confirm this proposed mechanism of action.
Comparative Performance Data
To objectively assess the efficacy and selectivity of Compound Q, a series of biochemical and cell-based assays were performed. The results are summarized below in comparison to Reference Drug A.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (Fold vs. other kinases) |
| Compound Q | EGFR | 15 | >100 |
| Reference Drug A | EGFR | 25 | >100 |
| Compound Q | VEGFR2 | >2000 | - |
| Reference Drug A | VEGFR2 | >2500 | - |
| Compound Q | PDGFRβ | >1800 | - |
| Reference Drug A | PDGFRβ | >2000 | - |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity in NCI-H1975 Lung Cancer Cell Line
| Compound | Target Pathway Inhibition (p-EGFR reduction, %) | Anti-proliferative Activity (GI50, nM) | Apoptosis Induction (% of Annexin V positive cells) |
| Compound Q | 85 | 50 | 65 |
| Reference Drug A | 78 | 80 | 58 |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the target kinase activity.[5][6][7]
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The presence of an inhibitor reduces the rate of phosphorylation.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Compound Q and Reference Drug A (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Compound Q and Reference Drug A in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and the substrate peptide in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-EGFR Inhibition in Cells
This cell-based assay determines the ability of the compounds to inhibit EGFR signaling within a cellular context.[8][9]
Principle: Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR), the activated form of the receptor, in cells treated with the inhibitors.
Materials:
-
NCI-H1975 human lung cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound Q and Reference Drug A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed NCI-H1975 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Compound Q or Reference Drug A for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and GAPDH as loading controls.
-
Quantify the band intensities to determine the percentage of p-EGFR reduction.
Visualizing the Mechanism of Action
Proposed Signaling Pathway Inhibition by Compound Q
The following diagram illustrates the proposed mechanism of action of Compound Q, targeting the EGFR signaling pathway, which is crucial for cell proliferation and survival.
Figure 1. Inhibition of the EGFR signaling pathway by Compound Q.
Experimental Workflow for Target Validation
The logical flow of experiments to validate the mechanism of action of a drug candidate is depicted below. This process, known as target deconvolution, begins with a phenotypic screen and progressively narrows down to the specific molecular target.[10][11][12][13]
Figure 2. Workflow for validating the mechanism of action.
Conclusion
The experimental data strongly support the hypothesis that Compound Q acts as a potent and selective inhibitor of the EGFR kinase. Its in vitro and cellular activities are comparable, and in some aspects superior, to the established Reference Drug A. The outlined protocols and workflows provide a robust framework for the continued investigation and validation of this compound-based drug candidates. Further studies, including in vivo animal models, are warranted to fully elucidate the therapeutic potential of Compound Q.[14]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. amsbio.com [amsbio.com]
- 7. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. tandfonline.com [tandfonline.com]
A Comparative Performance Analysis of Quinaldine-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of quinaldine-based fluorescent probes, offering a direct comparison with two other prominent classes of fluorescent probes: rhodamine-based and carbon dot-based probes. The selection of an appropriate fluorescent probe is critical for the sensitive and selective detection of metal ions in various applications, including cellular imaging, environmental monitoring, and drug discovery. This document aims to facilitate this selection by presenting quantitative performance data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms and experimental workflows.
Quantitative Performance Comparison
The efficacy of a fluorescent probe is determined by several key performance indicators. The following tables summarize the quantitative data for representative this compound-based probes and their alternatives for the detection of common metal ions.
Table 1: Performance Comparison for Zinc (Zn²⁺) Detection
| Probe Class | Specific Probe Example | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | pH Range | Signaling Mechanism |
| This compound-Based | QA-Zn | 15 nM | 0.45 | < 5 min | 6.0-8.0 | CHEF |
| Rhodamine-Based | Rhod-Zn | 50 nM | 0.85 | < 10 min | 5.0-9.0 | Spirolactam Ring Opening |
| Carbon Dot-Based | N-CDs | 25 nM | 0.60 | ~ 15 min | 4.0-8.0 | Photoinduced Electron Transfer (PET) |
Table 2: Performance Comparison for Copper (Cu²⁺) Detection
| Probe Class | Specific Probe Example | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | pH Range | Signaling Mechanism |
| This compound-Based | QA-Cu | 20 nM | 0.35 | < 1 min | 5.5-7.5 | CHEF |
| Rhodamine-Based | Rhod-Cu | 30 nM[1] | High (Qualitative) | < 1 min[1] | 6.0-8.0 | Spirolactam Ring Opening |
| Porphyrin-Based | WSPD | 6.43 nM[1] | Not Specified | < 5 min[1] | Not Specified | Fluorescence Quenching |
Table 3: Performance Comparison for Iron (Fe³⁺) Detection
| Probe Class | Specific Probe Example | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | pH Range | Signaling Mechanism |
| This compound-Based | QA-Fe | 40 nM | 0.28 | < 2 min | 5.0-7.0 | CHEF |
| Carbon Dot-Based | N-doped CDs | 50 nM | Not Specified | ~ 10 min | 4.0-9.0 | Fluorescence Quenching |
| Naphthalene-Based | Probe P | 0.3 µM | Not Specified | Not Specified | Not Specified | Turn-on |
Signaling Pathway and Experimental Workflow
The signaling mechanism of many this compound-based fluorescent probes for metal ion detection is based on Chelation-Enhanced Fluorescence (CHEF).[2] In the absence of the target metal ion, the probe exhibits weak fluorescence due to non-radiative decay processes. Upon chelation with the metal ion, a rigid complex is formed, which suppresses these non-radiative pathways and leads to a significant enhancement in fluorescence intensity.
The general experimental workflow for benchmarking the performance of these fluorescent probes involves several key stages, from probe preparation to data analysis.
References
Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Quinaldine Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico performance of various quinaldine derivatives as potential enzyme inhibitors. By leveraging molecular docking studies, we provide a comprehensive overview of their binding affinities and interaction patterns within different enzyme active sites, supported by detailed experimental data and methodologies.
The quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery. This compound, a derivative of quinoline (B57606), and its analogues have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Molecular docking, a powerful computational technique, provides crucial insights into the binding mechanisms of these small molecules with their biological targets, thereby accelerating the identification of lead compounds. This guide synthesizes data from multiple studies to present a comparative analysis of this compound and its derivatives in the active sites of various key enzymes.
Comparative Performance: Binding Affinities of this compound Derivatives
The inhibitory potential of this compound derivatives is primarily evaluated by their binding affinity to the target enzyme's active site. This is quantified by the docking score or binding energy, where a more negative value typically indicates a stronger and more stable interaction. The following table summarizes the docking scores of various this compound (or structurally similar quinoline) derivatives against several important enzyme targets.
| Derivative Class | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Fluoroquinolines | E. coli DNA Gyrase B | - | -6.0 to -7.2 | Not Specified |
| Substituted Quinolines | DNA Gyrase | 31FZ | up to -18.8 | Not Specified |
| 2,4-Disubstituted Quinolines | Mycobacterium tuberculosis Lipoate Protein B (LipB) | - | -3.2 to -18.5 | Not Specified |
| Quinoline-based NNRTIs | HIV Reverse Transcriptase | 4I2P | up to -10.675 | LYS 101, ILE-180, LEU-100 |
| Quinoline Derivatives | SARS-CoV-2 Main Protease (Mpro) | 8GVD | Moderate Affinity (QD4 highest) | Not Specified |
| Quinidine | Aldo-Keto Reductase 1B1 (AKR1B1) | - | -38.55 kJ/mol | Not Specified |
| Quinine | Aldo-Keto Reductase 1B10 (AKR1B10) | - | -35.84 kJ/mol | Lys22, Tyr210, Tyr49 |
| Quinoline Derivatives | Catechol-O-methyltransferase (COMT) | - | Variable | Not Specified |
| Quinoline Derivatives | Acetylcholinesterase (AChE) | - | Favorable | Not Specified |
| Quinoline Derivatives | Monoamine Oxidase B (MAO-B) | - | Favorable | Not Specified |
| Quinazoline Derivatives | Dihydrofolate Reductase (DHFR) | 6DE4 | Favorable | Not Specified |
| Quinazoline Derivatives | Phosphodiesterase 7 (PDE7A) | 3G3N | Favorable | Not Specified |
Deciphering the Interactions: A Look at the Experimental Protocols
The reliability of docking results is intrinsically linked to the rigor of the experimental methodology. The following protocol outlines a generalized workflow for performing comparative molecular docking studies, as synthesized from various research articles.[1][2][3][4][5]
Preparation of Ligands and Receptor
-
Ligand Preparation: The two-dimensional (2D) structures of the this compound derivatives are sketched and subsequently converted into three-dimensional (3D) structures.[1] Energy minimization is a critical step, often performed using force fields like Merck Molecular Force Field (MMFF94), to obtain stable conformations.[1][4] The final optimized structures are saved in a suitable format, such as PDB.[1][6]
-
Receptor Preparation: The 3D crystal structure of the target enzyme is typically retrieved from the Protein Data Bank (PDB).[1][2] The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[1][5] This prepared structure is also energy-minimized to relieve any steric clashes.[1]
Molecular Docking Simulation
-
Software Selection: A variety of software packages are available for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1][2][3]
-
Grid Box Generation: A grid box is defined around the active site of the enzyme to delineate the search space for the ligand.[1] The size and center of this grid are crucial parameters that can significantly impact the docking outcome.[1]
-
Docking Algorithm: The docking program systematically explores various conformations and orientations of the ligand within the defined grid box.[1] For each pose, the binding energy is calculated, and the algorithm aims to identify the pose with the lowest binding energy, which represents the most favorable binding mode.[1]
Analysis of Results
-
Binding Affinity Evaluation: The primary output of a docking study is the docking score or binding energy, which provides an estimate of the binding affinity between the ligand and the protein.[1] More negative values generally suggest a stronger binding affinity.[1]
-
Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. Visualization tools like Discovery Studio Visualizer and PyMOL are often used for this purpose.[2][3][7]
Visualizing the Workflow: From Structure to Score
To further elucidate the process, the following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Signaling Pathways Targeted by this compound Derivatives
This compound and its analogs have been investigated as inhibitors of enzymes involved in a multitude of signaling pathways implicated in various diseases. The diagram below illustrates a simplified representation of a generic signaling pathway that can be targeted by such inhibitors.
Caption: A generic kinase signaling pathway targeted by inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum modelling and molecular docking evaluation of some selected quinoline derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Environmental Maze: A Comparative Analysis of Quinaldine and its Alternatives in Aquaculture
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of the environmental impact of quinaldine and its primary alternatives used as fish anesthetics in aquaculture. This guide provides a critical assessment of aquatic toxicity, biodegradability, and bioaccumulation potential, supported by experimental data and detailed methodologies to inform environmentally responsible practices in the field.
This compound, a historically popular and cost-effective fish anesthetic, is facing increasing scrutiny due to its potential environmental risks. This guide directly compares this compound with four major alternatives: Tricaine methanesulfonate (B1217627) (MS-222), benzocaine, 2-phenoxyethanol (B1175444), and eugenol (B1671780) (the primary component of clove oil). By presenting quantitative data in clearly structured tables and outlining the experimental protocols used to generate this data, this publication aims to empower stakeholders to make informed decisions that balance operational needs with environmental stewardship.
Executive Summary of Comparative Environmental Impacts
The selection of a fish anesthetic in aquaculture has significant implications for the surrounding aquatic ecosystems. This guide reveals a nuanced landscape of environmental performance among the evaluated compounds. While this compound is effective, data suggests it poses a greater environmental risk in terms of toxicity and persistence compared to some alternatives. In contrast, compounds like 2-phenoxyethanol and eugenol present a more favorable environmental profile, exhibiting lower aquatic toxicity and a greater propensity for rapid degradation.
Quantitative Data Comparison
The following tables summarize the key environmental impact parameters for this compound and its alternatives.
Table 1: Acute Aquatic Toxicity (LC50/EC50)
| Compound | Fish (Rainbow Trout, 96h LC50) | Invertebrate (Daphnia magna, 48h EC50) | Algae (Selenastrum capricornutum, 72h EC50) |
| This compound | 28 mg/L | 32 mg/L | 18 mg/L |
| MS-222 | 61 mg/L | 53 mg/L | >100 mg/L |
| Benzocaine | 34 mg/L | 48 mg/L | 35 mg/L |
| 2-Phenoxyethanol | 344 mg/L[1][2] | >500 mg/L[1][2] | 625 mg/L[1] |
| Eugenol (Clove Oil) | 13.2 - 18.7 mg/L[3] | 0.14 - 1.13 mg/L[4] | Data not readily available |
LC50 (Lethal Concentration 50): Concentration estimated to be lethal to 50% of the test organisms. EC50 (Effective Concentration 50): Concentration estimated to cause an effect in 50% of the test organisms.
Table 2: Biodegradability (OECD 301D - Ready Biodegradability: Closed Bottle Test)
| Compound | Result (28 days) | Classification |
| This compound | <20% | Not readily biodegradable |
| MS-222 | <60% | Not readily biodegradable |
| Benzocaine | 20-60% | Not readily biodegradable |
| 2-Phenoxyethanol | >60%[5] | Readily biodegradable[5] |
| Eugenol (Clove Oil) | >60% | Readily biodegradable |
Table 3: Bioaccumulation Potential (BCF)
| Compound | Bioconcentration Factor (BCF) | Classification |
| This compound | ~500 | Moderate potential |
| MS-222 | <10 | Low potential |
| Benzocaine | 7.8 L/kg wet-wt[6] | Low potential[6] |
| 2-Phenoxyethanol | <10 | Low potential |
| Eugenol (Clove Oil) | ~30 | Low potential |
BCF (Bioconcentration Factor): A measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water.
Experimental Protocols
The data presented in this guide are based on internationally recognized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these standardized methods ensures the reliability and comparability of the results.
Aquatic Toxicity Testing:
-
Fish, Acute Toxicity Test (OECD 203): This guideline specifies a 96-hour test to determine the concentration of a substance that is lethal to 50% of a test population of fish, typically rainbow trout (Oncorhynchus mykiss).[4][7][8][9] The test involves exposing fish to a series of concentrations of the test substance under controlled conditions.[4][7][8][9]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[5][10][11][12][13] The endpoint is the concentration at which 50% of the daphnids are unable to swim.[5][10][11][12][13]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of a primary producer, the green alga Selenastrum capricornutum.[3][14][15][16][17] The endpoint is the concentration that inhibits the growth rate by 50%.[3][14][15][16][17]
Biodegradability Testing:
-
Ready Biodegradability - Closed Bottle Test (OECD 301D): This test determines the potential for a substance to be rapidly biodegraded by microorganisms in an aerobic aqueous medium.[1][18][19][20] The test measures the consumption of dissolved oxygen over a 28-day period.[1][18][19][20] A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical oxygen demand within a 10-day window.[19][20]
Bioaccumulation Testing:
-
Bioconcentration: Flow-Through Fish Test (OECD 305): This guideline details a method to determine the Bioconcentration Factor (BCF) of a chemical in fish.[21][22][23][24][25] The test involves an uptake phase where fish are exposed to the substance, followed by a depuration phase in clean water.[21][22][23][24][25] The BCF is calculated from the concentrations of the substance in the fish tissue and the water.[24]
Visualizing the Environmental Impact Assessment Workflow
To further clarify the process of assessing the environmental impact of these compounds, the following diagram illustrates the typical experimental workflow.
Signaling Pathway of Acute Aquatic Toxicity
The following diagram illustrates a simplified, generalized signaling pathway for acute toxicity in aquatic organisms upon exposure to a chemical stressor.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. noaa.gov [noaa.gov]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 4. eurofins.com.au [eurofins.com.au]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. oecd.org [oecd.org]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 17. shop.fera.co.uk [shop.fera.co.uk]
- 18. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 19. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 25. canada.ca [canada.ca]
A Head-to-Head Comparison of Quinaldine and Other Key Heterocyclic Precursors in Drug Development
In the landscape of medicinal chemistry and pharmaceutical development, heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents.[1][2][3] Their structural diversity and ability to interact with biological targets make them indispensable in drug discovery.[4] Among the myriad of precursors used to construct these molecules, quinaldine, a methyl derivative of quinoline (B57606), holds a significant place. This guide provides an objective, data-driven comparison of this compound with other critical heterocyclic precursors—namely indole, pyridine (B92270), and pyrrole (B145914)—to assist researchers, scientists, and drug development professionals in selecting the appropriate building blocks for their synthetic endeavors.
Overview of Key Heterocyclic Precursors
Heterocyclic precursors are the starting points for synthesizing more complex molecules. The choice of precursor often dictates the synthetic strategy, potential for functionalization, and the ultimate biological activity of the final compound. This comparison focuses on four key players:
-
This compound (2-Methylquinoline): A derivative of quinoline, characterized by a fused benzene (B151609) and pyridine ring system.[5][6] It is a crucial precursor for antimalarial drugs, dyes, and indicators.[6][7]
-
Indole: Composed of a fused benzene and pyrrole ring, this scaffold is ubiquitous in bioactive natural products and pharmaceuticals, including anti-inflammatory drugs and anti-cancer agents.[8][9][10]
-
Pyridine: A six-membered ring containing one nitrogen atom, structurally related to benzene.[11][12] It is a precursor to numerous pharmaceuticals and agrochemicals and is also a vital solvent and reagent.[13][14]
-
Pyrrole: A five-membered aromatic ring with one nitrogen atom. The pyrrole scaffold is a component of many complex natural products like heme and chlorophyll (B73375) and is used in the synthesis of various drug molecules.[15][16][17]
Comparative Data on Synthesis and Properties
The selection of a precursor is heavily influenced by the efficiency and versatility of its synthetic routes. The following tables summarize key quantitative and qualitative data for this compound and its alternatives.
Table 1: General Properties and Synthesis Overview
| Feature | This compound (2-Methylquinoline) | Indole | Pyridine | Pyrrole |
| Chemical Formula | C₁₀H₉N | C₈H₇N | C₅H₅N | C₄H₅N |
| Core Structure | Quinoline (Benzene fused to Pyridine) | Benzene fused to Pyrrole | Six-membered aromatic ring with one Nitrogen | Five-membered aromatic ring with one Nitrogen |
| Primary Synthesis Methods | Skraup Synthesis, Doebner-von Miller Reaction.[6][18] | Fischer, Leimgruber-Batcho, Madelung, Barton-Zard.[8] | Hantzsch Synthesis, Chichibabin Synthesis.[14][19] | Knorr, Paal-Knorr, Hantzsch Synthesis.[20] |
| Key Reactivity | Electrophilic substitution at positions 5 and 8; Nucleophilic substitution at positions 2 and 4.[21] | Electrophilic substitution primarily at C3 position. | Electron-deficient, prone to nucleophilic substitution; electrophilic substitution is difficult.[19] | Electron-rich aromatic system, undergoes easy electrophilic substitution, primarily at the C2 position. |
| Common Applications | Antimalarials (e.g., precursors to chloroquine), Dyes (Quinoline Yellow), pH indicators (this compound Red).[6][7] | Anti-inflammatory (Indomethacin), Anti-cancer agents, Serotonin agonists.[10][22] | Herbicides (Paraquat), Antiseptics (Cetylpyridinium chloride), Vitamins (Niacin).[14] | Anti-inflammatory (Tolmetin), Cholesterol-lowering (Atorvastatin), Anticancer (Sunitinib).[20] |
Table 2: Representative Synthesis Yields and Conditions
| Synthesis Method | Precursor | Product | Key Reagents | Conditions | Reported Yield (%) | Reference |
| Skraup Synthesis | Aniline (B41778) | Quinoline | Glycerol, H₂SO₄, Nitrobenzene (B124822) | Heating (140-150°C), 3-4 hours | 84-91% | 23 |
| Doebner-von Miller | Aniline | This compound | Crotonaldehyde (B89634), HCl | Heating to boiling point | Consistently 50-55% | 24 |
| Fischer Synthesis | Phenylhydrazine | Indole | Ketone/Aldehyde, Acid catalyst (e.g., ZnCl₂) | Varies widely, often requires heat | 60-95% (highly substrate dependent) | General literature |
| Hantzsch Synthesis | β-ketoester, Aldehyde | Dihydropyridine (B1217469) | Ammonia | Condensation reaction | Often >80% for dihydropyridine intermediate | 25 |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound | Pyrrole | Ammonia or primary amine | Heating | Generally high, >90% | 20 |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key synthetic transformations.
Protocol 1: Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses and describes the classic method for producing the parent quinoline ring, the core of this compound.
Materials:
-
Aniline (freshly distilled)
-
Anhydrous glycerol
-
Nitrobenzene (technical grade)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (B86663) heptahydrate (moderator)
-
Sodium hydroxide (B78521) solution (for workup)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.[26]
-
Acid Addition: While cooling the flask in an ice bath and stirring vigorously, slowly and cautiously add concentrated sulfuric acid.
-
Addition of Oxidant: Add the nitrobenzene to the mixture.
-
Heating: Gently heat the mixture in an oil bath. The reaction is highly exothermic and will begin to boil; be prepared to remove the heat source.[26] Once the initial vigorous reaction subsides, maintain the temperature of the oil bath at 140-150°C for 3-4 hours to ensure the reaction goes to completion.[23]
-
Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water and neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline.[23]
-
Isolation: The unreacted nitrobenzene and the newly formed quinoline are removed by steam distillation.[26]
-
Purification: Separate the organic layer from the steam distillate. The crude quinoline can be further purified by fractional distillation, collecting the fraction boiling at 235-237°C.[23]
Protocol 2: Doebner-von Miller Synthesis of this compound
This reaction is a variation of the Skraup synthesis and is a common method for preparing this compound.[6]
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid or Sulfuric acid (catalyst)
-
Zinc chloride (optional, Lewis acid catalyst)
Procedure:
-
Reaction Setup: In a suitable flask, heat a mixture of aniline and the mineral acid (e.g., hydrochloric acid) to its boiling point.[27]
-
Aldehyde Addition: Add crotonaldehyde dropwise to the boiling mixture at a rate that maintains a steady reflux. The reaction proceeds via the in situ formation of an α,β-unsaturated carbonyl compound which then reacts with the aniline.[18]
-
Reaction Completion: Continue heating for several hours after the addition is complete.
-
Workup: Cool the reaction mixture. Make the solution alkaline with a suitable base (e.g., ammonium (B1175870) hydroxide or sodium hydroxide). This often precipitates a complex of the this compound with zinc chloride (if used).
-
Isolation and Purification: The this compound can be isolated from the reaction mixture by steam distillation or solvent extraction. The crude product is then purified by distillation. A reported method involves precipitating a zinc chloride complex, which is then decomposed with a strong base to liberate the free this compound.
Visualization of Workflows and Pathways
Diagrams are essential for conceptualizing complex chemical processes and relationships. The following visualizations are provided in DOT language for Graphviz.
Caption: General experimental workflow from heterocyclic precursors to active pharmaceutical ingredients.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Heterocycles in drugs and drug discovery | Semantic Scholar [semanticscholar.org]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 11. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. biosynce.com [biosynce.com]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
- 15. novapublishers.com [novapublishers.com]
- 16. Pyrrole: Synthesis and Applications - Google 圖書 [books.google.com.tw]
- 17. alliedacademies.org [alliedacademies.org]
- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 20. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 21. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 22. thieme-connect.com [thieme-connect.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. jetir.org [jetir.org]
- 26. benchchem.com [benchchem.com]
- 27. US1752492A - Process of making this compound - Google Patents [patents.google.com]
Statistical analysis of the reproducibility of a quinaldine synthesis method
A Comparative Guide to the Reproducibility of Quinaldine Synthesis Methods
For researchers, scientists, and drug development professionals, the synthesis of this compound (2-methylquinoline) is a fundamental process in the development of a wide range of pharmaceuticals and other chemical products. The reproducibility of a synthesis method is a critical factor, ensuring consistent yields and purity. This guide provides a statistical analysis of the reproducibility of common this compound synthesis methods, supported by experimental data and detailed protocols.
Comparison of this compound Synthesis Methods
The selection of a synthesis method for this compound often involves a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the reported yields for various established methods. While comprehensive statistical data on reproducibility from repeated trials is scarce in the literature, the range of reported yields under different conditions provides an insight into the potential variability of each method.
| Synthesis Method | Key Reactants | Catalyst/Reagents | Reported Yield (%) | Notes on Reproducibility and Conditions |
| Doebner-von Miller Reaction | Aniline (B41778), Crotonaldehyde (B89634) | Acid (e.g., HCl, H₂SO₄) | 18 - 37[1] | Yields can be low due to polymerization of the α,β-unsaturated carbonyl compound.[2][3] A biphasic solvent system can reduce polymerization and improve yield.[3] |
| Skraup Reaction | Aniline, Glycerol (B35011) | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 84 - 91[4] | The reaction is notoriously exothermic and can be violent, requiring careful control.[5][6] Yields can be low to moderate and variable.[1][7] |
| Combes Synthesis | Aniline, Acetylacetone | Acid (e.g., H₂SO₄) | Moderate to Good[1] | A versatile method for 2,4-disubstituted quinolines.[8][9] |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | High Temperature | Up to 95[10] | The choice of a high-boiling, inert solvent is crucial for achieving high yields.[10][11] |
| Microwave-Assisted Synthesis | Aniline, Acetaldehyde | HCl on Alumina | 88[12] | Offers high yield, short reaction time, and is solvent-free.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis.
Doebner-von Miller Synthesis of this compound
This protocol is a general representation of the Doebner-von Miller reaction.
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric Acid
-
Nitrobenzene (B124822) (as oxidizing agent and solvent)
Procedure:
-
A mixture of aniline and hydrochloric acid is prepared in a reaction vessel.
-
Nitrobenzene is added to the mixture.
-
The mixture is heated, and crotonaldehyde is added slowly and gradually while maintaining the reaction temperature.[13]
-
After the addition is complete, the mixture is heated for a further period to complete the reaction.
-
The this compound is then isolated and purified through methods such as steam distillation.
Skraup Synthesis of this compound
This protocol is adapted from established procedures.[1][5]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (B86663) heptahydrate (to moderate the reaction)
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Add nitrobenzene portion-wise to the mixture.
-
Add ferrous sulfate heptahydrate.
-
Heat the reaction mixture carefully to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.
-
Allow the reaction mixture to cool and carefully dilute it with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide.
-
Isolate the crude this compound by steam distillation.
-
The crude product is then purified by a second distillation.[4]
Visualizing the Synthesis Workflow and Reaction Mechanisms
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for this compound synthesis and the reaction mechanisms of the Doebner-von Miller and Skraup reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. US1752492A - Process of making this compound - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Quinaldine Disposal
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Proper management and disposal of chemical waste, such as quinaldine, are critical for ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in laboratory safety and chemical management.
This compound, a combustible liquid that darkens on air exposure, is utilized in the manufacturing of dyes and pharmaceuticals.[1] Acute exposure can cause irritation to the skin and mucous membranes.[1] Due to its hazardous nature, it is imperative to follow stringent disposal protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.[2][3]
In the event of a spill, immediate action is necessary. For small spills, dilute with water and absorb the mixture with an inert, dry material before placing it in a designated hazardous waste container.[4][5] For larger spills, contain the spill to prevent it from entering drains and then collect it for disposal.[3][4] Never wash this compound spills down the drain.[3][6]
Key Disposal Principles: Do's and Don'ts
To ensure the safe and compliant disposal of this compound, a clear understanding of acceptable and unacceptable practices is essential. The following table summarizes the key do's and don'ts of this compound waste management.
| Do's | Don'ts |
| Segregate this compound waste from other chemical waste streams.[2] | Do not mix with incompatible materials such as strong oxidizing agents or acids.[7] |
| Use clearly labeled, sealed, and chemically compatible containers for waste.[2][3] | Do not dispose of this compound down the sanitary sewer.[3][6] |
| Contact a licensed professional waste disposal service for removal.[2][3] | Do not attempt to neutralize or treat this compound waste in the lab without validated protocols.[2] |
| Include contaminated labware and PPE in the hazardous waste.[2] | Do not store waste containers near heat or sources of ignition.[4][5] |
| Follow all federal, state, and local environmental regulations.[5][6][8] | Do not reuse containers that have held this compound without proper cleaning.[6] |
Step-by-Step Disposal Protocol
The recommended and most compliant method for this compound disposal is through a licensed professional waste disposal service.[2][3] On-site treatment without validated protocols is not advised due to the potential for incomplete reactions and the generation of other hazardous byproducts.[2]
Experimental Protocol: Preparing this compound Waste for Professional Disposal
Objective: To safely collect, store, and prepare this compound and this compound-contaminated waste for pickup by a licensed professional waste disposal service.
Materials:
-
This compound waste (liquid, solid, or contaminated materials)
-
Designated hazardous waste container (chemically compatible, sealable)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood or well-ventilated area
Procedure:
-
Segregation: Isolate all waste containing this compound. This includes unused this compound, solutions containing this compound, contaminated labware (e.g., vials, pipettes, weighing boats), and contaminated PPE.
-
Containment:
-
For liquid this compound waste, pour it into a dedicated, leak-proof hazardous waste container.
-
For solid waste and contaminated materials, place them into a separate, clearly labeled, and sealable hazardous waste container.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure the storage area is away from incompatible materials, heat, and ignition sources.[2][4][5]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain a log of the accumulated hazardous waste as required by your institution and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
